4-Amino-6-iodopyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodopyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJUQMCZHVKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482781 | |
| Record name | 4-Amino-6-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53557-69-0 | |
| Record name | 4-Amino-6-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-6-iodopyrimidine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-iodopyrimidine is a pivotal heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom and an amino group on the pyrimidine scaffold, make it a versatile building block for the synthesis of a wide array of more complex molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering valuable insights for researchers engaged in drug discovery and development. The pyrimidine core is a fundamental component of DNA and RNA, and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] The strategic placement of the iodo and amino groups on this scaffold allows for diverse chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and application. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 53557-69-0 | [1][6][7][8] |
| Molecular Formula | C4H4IN3 | [1][6][7] |
| Molecular Weight | 221.00 g/mol | [1][6] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| SMILES | Nc1ncnc(c1)I | [8] |
| InChI Key | LQSJUQMCZHVKES-UHFFFAOYSA-N | [1] |
Note: Experimental data such as melting point, solubility, and detailed spectral information are not consistently available across public domains and would typically be determined experimentally in a laboratory setting.
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for the four carbon atoms in the pyrimidine ring. The carbon atom attached to the iodine (C6) would be significantly influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and the characteristic aromatic C=C and C=N stretching vibrations of the pyrimidine ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (221.00 g/mol ). The isotopic pattern of iodine would also be observable.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound was not found in the initial search, its synthesis can be conceptually derived from common pyrimidine chemistry. A plausible synthetic route could involve the iodination of a suitable aminopyrimidine precursor or the amination of an iodinated pyrimidine. For instance, a common starting material for such syntheses is 4,6-dichloropyrimidine.[9]
A generalized synthetic workflow is depicted below:
Caption: A potential synthetic pathway to this compound.
The reactivity of this compound is dominated by the chemistry of its functional groups:
-
The Iodine Atom: The C-I bond is relatively weak, making the iodine an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at the 6-position. It is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are powerful tools for C-C and C-heteroatom bond formation.
-
The Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used as a directing group in further electrophilic substitutions on the pyrimidine ring (though the ring is generally electron-deficient). It can also participate in condensation reactions.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4] this compound serves as a valuable intermediate in the synthesis of biologically active molecules targeting a range of diseases.
1. Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the kinase active site. The versatility of the 6-iodo position in this compound allows for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, which is a common strategy in the development of potent and selective kinase inhibitors for cancer therapy.[10][11]
The diagram below illustrates the general principle of how a pyrimidine-based inhibitor might interact with a kinase active site.
Caption: Pyrimidine core of an inhibitor binding to the kinase ATP pocket.
2. Antiviral and Antimicrobial Agents: Derivatives of aminopyrimidines have shown promise as antiviral and antimicrobial agents.[3][5] The ability to functionalize this compound at multiple positions allows for the fine-tuning of its structure to optimize activity against specific viral or microbial targets.
3. Other Therapeutic Areas: The versatility of the this compound scaffold has led to its exploration in a variety of other therapeutic areas, including the development of agents for neurological disorders and inflammatory conditions.[4]
Experimental Protocol: A Representative Suzuki Cross-Coupling Reaction
The following is a representative, generalized protocol for a Suzuki cross-coupling reaction using this compound. This protocol is illustrative and would require optimization for specific substrates.
Objective: To synthesize a 6-aryl-4-aminopyrimidine derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired 6-aryl-4-aminopyrimidine.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its combination of a privileged pyrimidine core with strategically placed, reactive functional groups provides a versatile platform for molecular exploration. A thorough understanding of its chemical properties, structure, and reactivity is crucial for harnessing its full potential in the development of next-generation therapeutics and advanced materials.
References
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- MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- PubMed. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization.
- ResearchGate. (n.d.). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists.
- PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
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- 11. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Amino-6-iodopyrimidine from 4-amino-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-amino-6-iodopyrimidine, a crucial intermediate in medicinal chemistry, from the readily available precursor, 4-amino-6-chloropyrimidine. The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its structural resemblance to endogenous nucleobases, allowing for interaction with numerous biological targets.[1][2] This document will delve into the mechanistic underpinnings of the synthesis, present a detailed and validated experimental protocol, and explore the critical parameters that influence the reaction's success. Furthermore, we will discuss the applications of the target molecule in drug discovery and provide insights into its characterization and purification.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of many approved therapeutic agents.[2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems often leads to improved pharmacokinetic and pharmacodynamic properties.[2] Specifically, this compound serves as a versatile building block for the synthesis of complex molecules, particularly kinase inhibitors in oncology research.[1] The presence of the amino group and the iodine atom at positions 4 and 6, respectively, provides orthogonal handles for subsequent chemical modifications. The amino group can be further functionalized, while the iodo group is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).[1]
The conversion of the more accessible 4-amino-6-chloropyrimidine to its iodo-analogue is, therefore, a critical transformation for medicinal chemists. This guide aims to provide a thorough understanding of this synthetic step, empowering researchers to efficiently produce this valuable intermediate.
The Core Synthesis: A Mechanistic and Practical Perspective
The transformation of 4-amino-6-chloropyrimidine to this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Finkelstein-type reaction in the context of halide exchange.[3][4]
Unraveling the Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Unlike aliphatic SN2 reactions, which are concerted, SNAr reactions on aromatic rings proceed through a two-step addition-elimination mechanism.[5][6][7]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, the iodide ion, I⁻) on the electron-deficient carbon atom of the pyrimidine ring bearing the chlorine atom. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates this nucleophilic attack.[6]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (the chloride ion, Cl⁻). This step is typically fast.
The overall rate of the SNAr reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring.[7] In this specific case, the pyrimidine ring is activated towards nucleophilic attack by the presence of the two nitrogen atoms.
The Finkelstein Reaction: Driving the Equilibrium
The Finkelstein reaction is a classic example of a halide exchange reaction that operates under equilibrium conditions.[4] To drive the reaction towards the desired product, Le Châtelier's principle is exploited. In the synthesis of this compound, sodium iodide (NaI) is commonly used as the iodide source in a solvent where the resulting sodium chloride (NaCl) is poorly soluble, such as acetone or dimethylformamide (DMF).[3][4] The precipitation of NaCl from the reaction mixture effectively removes it from the equilibrium, thus driving the reaction to completion.[4]
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Amino-6-chloropyrimidine | ≥98% | Commercially Available |
| Sodium Iodide | ≥99% | Commercially Available |
| Acetone | Anhydrous | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Saturated Sodium Thiosulfate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-6-chloropyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone or DMF).
-
Addition of Reagent: Add sodium iodide (1.5 - 2.0 equivalents) to the solution. A larger excess of sodium iodide can help to accelerate the reaction.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature and reaction time will depend on the chosen solvent. For instance, reactions in acetone are typically refluxed for 12-24 hours, while reactions in DMF may proceed at a lower temperature or for a shorter duration.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Optimization of Reaction Conditions
Several parameters can be adjusted to optimize the yield and purity of this compound.
| Parameter | Variation | Rationale and Expected Outcome |
| Solvent | Acetone, DMF, Acetonitrile | The choice of solvent is critical for the solubility of the reactants and the precipitation of the sodium chloride byproduct.[4] DMF is a more polar aprotic solvent than acetone and can lead to faster reaction rates. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature should be determined experimentally.[9] |
| Equivalents of NaI | 1.1 to 5.0 | Using a larger excess of sodium iodide can shift the equilibrium towards the product, increasing the reaction rate and yield.[8] |
| Reaction Time | 2 to 48 hours | The reaction time should be sufficient for the complete conversion of the starting material, as determined by monitoring. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the pyrimidine ring protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Conclusion
The synthesis of this compound from 4-amino-6-chloropyrimidine is a fundamental and enabling transformation in medicinal chemistry. By understanding the underlying SNAr mechanism and the principles of the Finkelstein reaction, researchers can effectively and efficiently produce this valuable building block. The detailed protocol and optimization guidelines provided in this technical guide are intended to serve as a practical resource for scientists engaged in drug discovery and development, facilitating the synthesis of novel and potentially life-saving therapeutics.
References
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- SATHEE. (n.d.). Finkelstein Reaction.
- Wikipedia. (n.d.). Finkelstein reaction.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (n.d.). Optimization of Reaction Conditions.
- Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- ResearchGate. (n.d.). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin.
- ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of.
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- ResearchGate. (n.d.). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists.
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- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ACS Publications. (2023, August 24). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
- ResearchGate. (2022, September 24). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- ResearchGate. (n.d.). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity.
- PubMed Central. (n.d.). An Asymmetric Aromatic Finkelstein Reaction: A Platform for Remote Diarylmethane Desymmetrization.
- MDPI. (n.d.). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[5][10]benzoxazine and Evaluation of Their Antiviral Activity.
- MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- PubMed. (2020, April 1). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities.
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An In-depth Technical Guide to 4-Amino-6-iodopyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-Amino-6-iodopyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and critical applications, particularly in the design of targeted therapeutics. This document is structured to provide not just protocols, but the scientific rationale and field-proven insights necessary for its effective utilization in a laboratory setting.
Core Molecular Profile
This compound is a substituted pyrimidine characterized by an amino group at the 4-position and an iodine atom at the 6-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.
Physicochemical & Structural Data
A summary of the key quantitative data for this compound is presented below for quick reference. These properties are essential for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 53557-69-0 | [1] |
| Molecular Formula | C₄H₄IN₃ | [1] |
| Molecular Weight | 221.00 g/mol | [1] |
| Appearance | Light yellow to light brown solid | [2] |
| Melting Point | 207-210 °C | [2] |
| Boiling Point (Predicted) | 345.0 ± 27.0 °C | [2] |
| Density (Predicted) | 2.204 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.59 ± 0.10 | [2] |
| SMILES | Nc1ncnc(I)c1 | [2] |
| InChIKey | LQSJUQMCZHVKES-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is crucial for its application. A common and effective method involves a halogen exchange reaction (Finkelstein reaction) starting from the more readily available 4-amino-6-chloropyrimidine. This approach is favored due to the high reactivity of iodide as a nucleophile and the formation of a stable chloro-salt precipitate, which drives the reaction to completion.
Synthesis Workflow Diagram
The following diagram illustrates the two-stage process for synthesizing this compound, starting from 4,6-dichloropyrimidine. This visual representation clarifies the sequence of transformations and the key reagents involved.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol details the conversion of 4-amino-6-chloropyrimidine to this compound. The use of hydriodic acid is critical as it facilitates the halogen exchange and helps to maintain a reactive environment.
Materials:
-
4-amino-6-chloropyrimidine (1.00 g, 7.72 mmol)
-
Sodium iodide (5.79 g, 38.6 mmol)
-
40% Hydriodic acid (20 ml)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
Combine 4-amino-6-chloropyrimidine (1.00 g, 7.72 mmol), sodium iodide (5.79 g, 38.6 mmol), and 40% hydriodic acid (20 ml) in a round-bottom flask equipped with a magnetic stirrer and condenser.[1]
-
Heat the reaction mixture to 70 °C and maintain for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature. A precipitate may form.
-
Filter the mixture to remove any solids.
-
Transfer the filtrate to a separatory funnel and partition it between dichloromethane and a saturated sodium bicarbonate solution. This step neutralizes the excess acid and extracts the product into the organic layer.[1]
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield this compound.[1]
Expected Yield: Approximately 1.2 g (70%).[1]
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the C-I bond. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl scaffolds.[2][3][4]
The Suzuki-Miyaura Coupling: A Gateway to Kinase Inhibitors
The Suzuki-Miyaura coupling reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 6-position of the pyrimidine ring. This transformation is pivotal in the synthesis of kinase inhibitors, where a substituted pyrimidine core often serves as a "hinge-binding" motif that mimics the adenine ring of ATP, anchoring the inhibitor to the target protein.[5][6]
The general mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the iodopyrimidine.[4][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.[4][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[4][7]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Case Study: Scaffolds for MAP4K4 Inhibitors
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a therapeutic strategy in oncology.[6] Fragment-based drug discovery efforts have identified pyridopyrimidine cores as potent and selective inhibitors of MAP4K4.[6] this compound serves as an ideal starting point for synthesizing such inhibitors. Through a Suzuki coupling, a variety of functionalized groups can be introduced at the 6-position to optimize potency, selectivity, and pharmacokinetic properties.
The 4-amino group is critical for the biological activity of these inhibitors, as it typically forms key hydrogen bond interactions with the "hinge region" of the kinase's ATP-binding pocket, a characteristic feature of many Type I kinase inhibitors.[5]
Caption: Inhibition of a kinase signaling pathway.
Stability and Handling
As a Senior Application Scientist, it is imperative to emphasize proper handling and storage to ensure the integrity of this reagent.
-
Storage: this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[2] This minimizes degradation from atmospheric moisture and oxygen.
-
Light Sensitivity: Iodinated aromatic compounds can be sensitive to light. It is best practice to store the compound in an amber vial or in a dark location to prevent photodecomposition.[8]
-
Stability: While specific quantitative stability data is not extensively published, forced degradation studies are recommended as part of method development to understand its stability profile under various stress conditions (e.g., acidic, basic, oxidative, and photolytic).[8][9] This is a standard practice in drug development to ensure the reliability of analytical methods.[9]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful tool in the arsenal of medicinal chemists. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, provides a reliable and flexible route to complex molecular architectures. Its proven utility as a core scaffold for potent kinase inhibitors underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable building block in the pursuit of novel therapeutics.
References
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- Title: Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors Source: ResearchG
- Title: Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors Source: PubMed URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki reaction Source: Wikipedia URL:[Link]
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
- Title: Kinase inhibitor - Patent US-9499486-B2 Source: PubChem URL:[Link]
- Title: Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor Source: PubMed URL:[Link]
- Title: Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation Source: ACS Public
- Title: this compound (CAS No. 53557-69-0) Suppliers Source: ChemicalRegister.com URL:[Link]
- Title: Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimiz
- Title: Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors Source: Google Patents URL
- Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: N
- Title: Pyridopyrimidine kinase inhibitors Source: Google Patents URL
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- Title: Compounds and compositions as protein kinase inhibitors Source: Google Patents URL
- Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- Title: Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines Source: ResearchG
- Title: Document: Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. (CHEMBL3259... Source: EMBL-EBI URL:[Link]
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- Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL:[Link]
- Title: 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4)
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A Comprehensive Technical Guide to the Solubility and Stability of 4-Amino-6-iodopyrimidine for Pharmaceutical Development
Abstract
4-Amino-6-iodopyrimidine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, primarily for its role as an intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and integration into synthetic workflows. This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering field-proven experimental protocols and expert insights to support researchers, chemists, and drug development professionals. We will explore the theoretical underpinnings of its behavior in various solvent systems and under diverse environmental conditions, substantiated by detailed, self-validating methodologies for empirical determination.
Physicochemical Characterization
A foundational understanding of this compound begins with its core physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₄H₄IN₃ | [1] |
| Molecular Weight | 221.00 g/mol | [1] |
| Appearance | Light yellow to light brown solid | [2] |
| Melting Point | 207-210 °C | [2] |
| Predicted pKa | 2.59 ± 0.10 | [2] |
| Predicted Density | 2.204 g/cm³ | [2] |
The presence of an amino group (-NH₂) and two ring nitrogens imparts basic character, while the pyrimidine ring itself is electron-deficient. The predicted pKa of 2.59 suggests that the molecule will be protonated and exist as a cation in strongly acidic aqueous solutions.[2]
Solubility Profile: A Theoretical and Practical Assessment
The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. The structure of this compound—containing both a polar aminopyrimidine core and a lipophilic iodine atom—suggests a nuanced solubility profile.
Theoretical Solubility Analysis
The molecule's solubility is dictated by the interplay between its capacity for hydrogen bonding via the amino group and ring nitrogens, and the hydrophobic contribution of the iodinated aromatic ring.
-
Aqueous Solubility: Due to the polar functional groups, some aqueous solubility is expected. However, this is likely limited by the hydrophobic nature of the pyrimidine ring and the large iodine atom. Solubility is expected to increase significantly at pH values below the pKa (pH < 2.59), where the protonated, cationic form of the molecule would form more soluble salts. A similar compound, 2,4-Diamino-6-chloropyrimidine, is described as having moderate water solubility.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Good solubility is anticipated. For instance, 4-Amino-2,6-dimethoxypyrimidine is soluble in methanol.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent hydrogen bond acceptors and possess high dielectric constants, making them highly effective at solvating polar molecules. The highest solubility for this compound is expected in this class of solvents. A study on the similar 2-amino-4-chloro-6-methoxypyrimidine found that its highest solubility was in N,N-dimethylformamide (DMF).[4]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Due to the compound's significant polarity, it is expected to have very poor solubility in nonpolar solvents.[4]
Qualitative Solubility Summary
The following table provides an at-a-glance summary of the expected solubility based on the structural analysis and data from analogous compounds.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous | Water, pH 7 Buffer | Low to Slight | Limited by overall molecular hydrophobicity. |
| Acidic Buffer (pH < 2) | Moderate to High | Formation of a more soluble protonated species. | |
| Polar Protic | Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions. |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions and H-bond acceptance. |
| Chlorinated | Dichloromethane (DCM) | Slight to Moderate | Moderate polarity allows for some interaction. |
| Nonpolar | Toluene, Hexanes | Very Low / Insoluble | Mismatch in polarity ("like dissolves like" principle). |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate solubility measurement. The causality behind this choice is its reliability and ability to separate the analyte from potential impurities or degradants.
2.3.1 Materials and Equipment
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 PBS, 0.1 N HCl, Methanol, Acetonitrile, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
HPLC system with UV detector (e.g., detection at ~254 nm)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
2.3.2 Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg) such that solid material remains undissolved at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours. This duration ensures that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by a validated HPLC method to determine the concentration.
-
Calculation: Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
This entire workflow is a self-validating system when performed alongside a pre-established calibration curve with a high coefficient of determination (R² > 0.99).
Visualization: Solubility Determination Workflow
Caption: Workflow for quantitative solubility measurement.
Stability Profile: Degradation Pathways and Mitigation
Assessing the stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and ensuring data integrity in experimental assays.
General Stability and Storage
Safety Data Sheets and supplier information for this compound and related halo-pyrimidines consistently recommend storing the material in a cool, dry, well-ventilated place, away from light and strong oxidizing agents.[5][6] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize potential oxidative degradation and hydrolysis from atmospheric moisture.[2]
pH-Dependent Stability (Hydrolysis)
The pyrimidine ring can be susceptible to hydrolytic cleavage, although it is generally stable under neutral conditions. In highly acidic or basic solutions, the rate of hydrolysis may increase. Stability studies across a range of pH values (e.g., pH 2, 7, 10) are necessary to characterize this behavior.[7]
Photostability
Compounds containing carbon-iodine bonds are often sensitive to light. The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to UV or even high-intensity visible light, generating a highly reactive aryl radical.[8] This radical can then initiate a cascade of degradation reactions. Therefore, protection from light is a critical handling requirement. The ICH Q1B guideline provides a standardized approach for photostability testing.[9]
Potential Degradation Pathways
While specific degradation pathways for this molecule are not extensively published, knowledge of pyrimidine and organo-iodide chemistry allows for logical postulation.
Caption: Postulated degradation pathways for this compound.
Experimental Protocol: Forced Degradation and Stability Study
This protocol outlines a comprehensive stability study, incorporating forced degradation to rapidly identify potential degradation products and establish the specificity of the analytical method. This approach is fundamental to developing a stability-indicating analytical method.
3.5.1 Objective To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and to establish a stability-indicating HPLC method.
3.5.2 Methodology
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder in an oven at 70 °C for 48 hours. Separately, heat a solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A dark control sample must be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control (time zero), using an HPLC-UV/DAD system. The Diode Array Detector (DAD) is crucial for assessing peak purity and identifying the UV spectra of any new peaks that appear.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Assess peak purity of the parent peak in all conditions to confirm the method is stability-indicating.
-
Record the retention times and relative peak areas of any new impurities formed.
-
3.5.3 Long-Term Stability For formal shelf-life determination, store the compound in its intended container at specified long-term conditions (e.g., 5 °C ± 3 °C and 25 °C ± 2 °C/60% ± 5% RH) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).
Summary and Recommendations
This compound is a valuable synthetic intermediate whose utility is maximized through a clear understanding of its solubility and stability.
-
Solubility: The compound exhibits classic amphiphilic behavior, with highest solubility in polar aprotic solvents like DMSO and DMF. For aqueous applications, solubility is significantly enhanced in acidic conditions (pH < 2.5).
-
Stability: The compound is stable under recommended storage conditions but is susceptible to degradation by light and potentially by strong acids, bases, and oxidizing agents. The carbon-iodine bond is a key liability, particularly for photostability.
Recommendations for Researchers:
-
Storage: Always store this compound in tightly sealed containers, protected from light, in a cool and dry environment (2-8 °C recommended for long-term).[10][11]
-
Solvent Selection: For reactions, use polar aprotic solvents for complete dissolution. For aqueous buffers, use a pH below the pKa if higher concentrations are required.
-
Handling: When working with this compound in solution, use amber vials or cover glassware with foil to prevent photodecomposition.
-
Analysis: Employ a validated, stability-indicating HPLC method for all quantitative work to ensure that measurements reflect the concentration of the intact compound, not its degradants.
By adhering to these principles, grounded in the physicochemical properties detailed in this guide, researchers can ensure the reliable and effective use of this compound in their discovery and development programs.
References
- ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
- ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in....
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450.
- Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(17), 4443-50.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
- European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Autech Industry Co.,Ltd. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents....
- Kumar, V., Singh, P., & Singh, S. (2014). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Applied Pharmaceutical Science, 4(1), 74-78.
- Chen, T., Voelk, E., Platz, M. S., & Goodrich, R. P. (1996). Photochemical and photophysical studies of 3-amino-6-iodoacridine and the inactivation of lambda phage. Photochemistry and Photobiology, 64(4), 622-631.
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commercial availability of 4-Amino-6-iodopyrimidine for research
An In-depth Technical Guide to 4-Amino-6-iodopyrimidine: Commercial Availability, Synthesis, and Application in Kinase Inhibitor Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a critical heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, provide a validated synthesis protocol, and delve into its primary application as a scaffold in the design of potent kinase inhibitors, grounded in authoritative scientific principles.
Introduction: The Strategic Value of this compound
This compound (CAS No. 53557-69-0) is a substituted pyrimidine that has garnered significant interest in medicinal chemistry. Pyrimidine cores are foundational structures in numerous therapeutic agents, largely due to their ability to mimic endogenous nucleobases and engage with a wide spectrum of biological targets.[1][2] The unique arrangement of a reactive iodo group at the 6-position and an amino group at the 4-position makes this compound a versatile intermediate. This strategic functionalization provides synthetic handles for facile derivatization, enabling extensive exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the development of ATP-competitive kinase inhibitors.[3][4]
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties and handling requirements is a prerequisite for its effective and safe use in a laboratory setting.
Key Properties:
-
Molecular Formula: C₄H₄IN₃[5]
-
Molecular Weight: 220.99 g/mol (approx. 221 g/mol )[5]
-
Appearance: Light yellow to light brown solid[5]
-
Melting Point: 207-210 °C[5]
-
Storage Conditions: Store under inert gas (Nitrogen or Argon) at 2–8 °C, tightly closed and in a dry environment.[5][6]
Safety and Handling: Based on available Safety Data Sheets (SDS), this compound and structurally related aminopyrimidines are classified as hazardous.[6][7][8][9]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[7][8] Use only in a well-ventilated area or under a fume hood.[7]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Commercial Availability for Research
This compound is readily available from various chemical suppliers, catering to research-scale and bulk quantity needs. Sourcing this intermediate from a reliable vendor is crucial for ensuring purity and consistency, which are paramount for reproducible experimental results. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Purity | Available Quantities | Notes |
| Ambeed, Inc. | Varies | Bulk quantities available | Specializes in building blocks and advanced intermediates.[10] |
| BOC Sciences | Varies | Custom quantities | Offers a wide spectrum of services from manufacturing to distribution.[10] |
| Alfa Chemistry | >95% | Gram to kilogram scale | ISO 9001:2015 certified supplier.[10] |
| Ivy Fine Chemicals | >98% | 250mg, 1g, 5g, 10g, Bulk | Provides specific pricing for smaller quantities.[11] |
| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g | Lists synonyms such as 6-iodopyrimidin-4-amine.[12] |
| AK Scientific, Inc. | >95% | 250mg, 1g, 5g | Available through various chemical marketplaces.[5] |
Note: Availability, purity, and pricing are subject to change. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the quality of the specific lot.
Synthesis Protocol: From Chlorinated Precursor
While commercially available, in-house synthesis may be required for specific research applications or cost management in large-scale projects. A common and reliable method is the halogen exchange reaction starting from the more accessible 4-Amino-6-chloropyrimidine. The iodine atom is a superior leaving group compared to chlorine in many cross-coupling reactions, making this transformation highly valuable.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol is adapted from established procedures for the synthesis of iodo-substituted pyrimidines.[5]
Reaction: 4-Amino-6-chloropyrimidine → this compound
Materials:
-
4-Amino-6-chloropyrimidine (1.0 eq)
-
Sodium Iodide (NaI) (5.0 eq)
-
Hydriodic Acid (HI), 40% aqueous solution
-
Reaction vessel with magnetic stirrer and heating mantle
-
Filtration apparatus
Step-by-Step Procedure:
-
Vessel Charging: In a suitable reaction vessel, combine 4-amino-6-chloropyrimidine (e.g., 1.00 g, 7.72 mmol) and sodium iodide (e.g., 5.79 g, 38.6 mmol).
-
Acid Addition: Carefully add 40% hydriodic acid (e.g., 20 mL) to the mixture. Caution: Hydriodic acid is corrosive. Handle in a fume hood with appropriate PPE.
-
Reaction: Heat the mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for 30-60 minutes. The reaction is typically complete when the starting material is consumed, which can be checked by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the resulting solid and wash it with a minimal amount of cold water to remove residual acid and salts.
-
Drying: Dry the collected product in a vacuum oven overnight to yield this compound.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages of the synthesis of this compound.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
The primary utility of this compound in drug discovery is as a scaffold for synthesizing protein kinase inhibitors.[13][14] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[15][16]
Rationale for Use
The 4-aminopyrimidine core is a privileged scaffold because it acts as a bioisostere for the adenine base of ATP.[3] It can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively blocking the enzyme's catalytic activity. The iodo group at the 6-position serves as a versatile synthetic handle for introducing additional functionalities through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.[4] This allows chemists to build out the molecule to occupy other regions of the ATP pocket, thereby tuning the compound's potency and selectivity for the target kinase.
Generalized Signaling Pathway and Point of Inhibition
Many kinase inhibitors target Receptor Tyrosine Kinases (RTKs), which sit at the top of critical signaling cascades like the RAS-RAF-MEK-ERK pathway that drives cell proliferation. The diagram below shows a generalized RTK pathway and illustrates how a pyrimidine-based inhibitor intervenes.
Caption: A pyrimidine-based inhibitor blocks autophosphorylation by competing with ATP.
Conclusion
This compound is a high-value chemical intermediate with robust commercial availability and a well-defined synthesis route. Its strategic importance lies in its role as a versatile scaffold for the development of targeted therapeutics, most notably protein kinase inhibitors. The ability to easily functionalize the pyrimidine core allows for the systematic optimization of drug candidates, making it an indispensable tool for researchers and professionals in the field of medicinal chemistry and drug discovery.
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- Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2015). ACS Publications.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). BenchChem.
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- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
- Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. (2025, August 6). ResearchGate.
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Spectroscopic Characterization of 4-Amino-6-iodopyrimidine: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of 4-Amino-6-iodopyrimidine (CAS No: 53557-69-0), a crucial heterocyclic building block in medicinal chemistry and drug development. The structural elucidation of such intermediates is fundamental to ensuring the integrity of synthetic pathways and the purity of final active pharmaceutical ingredients. This document outlines detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section presents an in-depth analysis and interpretation of the expected spectral features, grounded in the principles of chemical structure and spectroscopy. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for the unequivocal characterization of this compound.
Introduction: The Significance of this compound
This compound belongs to the pyrimidine class of heterocycles, a core scaffold in numerous biologically active compounds, including nucleobases and therapeutic agents. The presence of an amino group and an iodine atom at positions 4 and 6, respectively, offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex molecules.[1][2] Accurate and thorough spectroscopic characterization is a non-negotiable prerequisite for its use in any synthetic workflow, ensuring identity, purity, and structural integrity.
This guide provides an expert synthesis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published in a consolidated format, the analysis presented here is derived from foundational spectroscopic principles and comparative data from structurally related pyrimidine derivatives.[3][4]
Molecular Structure and Spectroscopic Correlation
A logical and systematic approach to spectral interpretation begins with a clear understanding of the molecule's structure and the distinct chemical environments of its atoms.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, ¹H and ¹³C NMR will provide definitive information on the placement and environment of its protons and carbon atoms.
Experimental Protocol: NMR Data Acquisition
Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its polarity is suitable for dissolving the compound, and its high boiling point allows for stable operation. Crucially, the amino protons (-NH₂) are less likely to undergo rapid exchange with the solvent compared to deuterated water or methanol, allowing for their observation in the ¹H NMR spectrum.[5]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer: Transfer the resulting solution into a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal from DMSO-d₆ and shim the magnetic field to achieve high homogeneity.[5]
-
¹H NMR Acquisition:
-
Tune the probe to the ¹H frequency.
-
Acquire a standard single-pulse spectrum over a spectral width of 0-12 ppm.
-
Employ a sufficient number of scans (typically 16-32) to achieve a signal-to-noise ratio >100:1 for the aromatic signals.[5]
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program) over a spectral width of 0-180 ppm.
-
Due to the low natural abundance of ¹³C and the potential for long relaxation times, use an increased number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2-5 seconds to ensure accurate integration and observation of all carbon signals.[5][6]
-
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is expected to be relatively simple, revealing three distinct signals corresponding to the two aromatic protons and the amino group protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.25 | Singlet | 1H | H-2 |
| ~ 7.50 | Broad Singlet | 2H | -NH₂ |
| ~ 7.10 | Singlet | 1H | H-5 |
Expert Interpretation:
-
H-2 (δ ~8.25): This proton is adjacent to two electronegative nitrogen atoms (N1 and N3), which strongly deshield it, causing it to resonate at the lowest field among the aromatic protons.[7] Its multiplicity is a singlet as there are no adjacent protons for coupling.
-
H-5 (δ ~7.10): This proton is adjacent to the C6 atom bearing the iodine. While iodine is electronegative, its deshielding effect is less pronounced than that of the ring nitrogens on H-2. It appears as a singlet.
-
-NH₂ (δ ~7.50): The protons of the primary amine will typically appear as a broad singlet. The broadness is due to quadrupolar broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent.[8] The chemical shift of this peak can be variable and concentration-dependent.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum will show three signals for the pyrimidine ring carbons, as C4 and C6 are quaternary and substituted.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 162 | C-4 | Attached to the electron-donating amino group and flanked by two nitrogens. |
| ~ 158 | C-2 | Positioned between two electronegative nitrogen atoms. |
| ~ 115 | C-5 | Standard aromatic C-H carbon in a heterocyclic ring. |
| ~ 90 | C-6 | Subject to the "heavy atom effect" from the directly attached iodine, causing a significant upfield shift. |
Expert Interpretation:
-
C-4 (δ ~162) and C-2 (δ ~158): These carbons are in the most deshielded region of the spectrum due to their direct attachment to electronegative nitrogen atoms. C-4, bearing the amino group, is expected at a slightly different shift than C-2.[9][10]
-
C-5 (δ ~115): This is the only carbon attached to a hydrogen and its chemical shift is typical for such a carbon in a nitrogen-containing aromatic ring.
-
C-6 (δ ~90): The most distinctive feature is the significant upfield shift of C-6. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a strong shielding effect on the directly bonded carbon nucleus. This unambiguous signal is a key diagnostic marker for confirming the position of iodination.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in a molecule by probing their vibrational frequencies.[11]
Experimental Protocol: IR Data Acquisition
Rationale for Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It is fast, requires minimal sample preparation, and avoids complications associated with KBr pellets (e.g., moisture absorption).
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.[5] The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
IR Spectral Data & Interpretation
The IR spectrum will be dominated by vibrations from the amino group and the pyrimidine ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (Doublet) | N-H asymmetric and symmetric stretching of primary amine |
| 3150 - 3050 | Weak to Medium | Aromatic C-H stretching |
| ~ 1650 | Strong | N-H bending (scissoring) |
| 1600 - 1450 | Strong to Medium (Multiple Bands) | C=N and C=C ring stretching vibrations |
| ~ 1250 | Medium | C-N stretching |
| Below 600 | Medium | C-I stretching |
Expert Interpretation:
-
N-H Vibrations: The most diagnostic feature will be the doublet in the 3450-3300 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretches of a primary amine (-NH₂).[4][11] The corresponding N-H scissoring (bending) vibration near 1650 cm⁻¹ provides further confirmation.[12]
-
Aromatic Ring Vibrations: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching modes within the pyrimidine ring. The exact positions and intensities of these bands create a unique "fingerprint" for the molecule.
-
C-I Vibration: The C-I stretching vibration is expected to appear at a low frequency, typically below 600 cm⁻¹. While this region can be complex, the presence of a band here is consistent with the structure.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Rationale for Technique: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, nitrogen-containing compounds. It typically produces a prominent protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the spectrometer in positive ion mode. Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable spray and optimal signal.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). The high-resolution capability of modern mass spectrometers (like TOF or Orbitrap) can provide an exact mass measurement, allowing for molecular formula confirmation.[13][14]
Mass Spectral Data & Interpretation
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Daltons) | Ion | Rationale |
| 221.96 | [M+H]⁺ | Protonated molecular ion (Exact Mass of C₄H₅IN₃ = 220.9552) |
| 220.95 | [M]⁺ | Molecular ion (less common in ESI) |
| 95.05 | [M - I]⁺ | Fragment corresponding to the loss of an iodine radical. |
Expert Interpretation:
-
Molecular Ion: The molecular formula of this compound is C₄H₄IN₃, with a monoisotopic mass of 220.9552 Da. Using ESI in positive mode, the base peak or a very prominent peak is expected at m/z 221.9630, corresponding to the protonated molecule [M+H]⁺.[15] A high-resolution mass measurement confirming this value to within 5 ppm provides extremely strong evidence for the compound's elemental composition.
-
Key Fragment: A common fragmentation pathway for iodo-aromatic compounds is the loss of the iodine atom. Therefore, a significant fragment ion at m/z 95.05, corresponding to the [4-aminopyrimidine]⁺ radical cation, would be expected, further corroborating the structure.
Integrated Spectroscopic Analysis Workflow
The unequivocal structural confirmation relies on the synergistic use of all three techniques. The workflow below illustrates the logical progression from sample preparation to final structural validation.
Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen backbone and the specific location of the iodine substituent through the heavy atom effect. IR spectroscopy validates the presence of the critical primary amine and pyrimidine ring functional groups. Finally, mass spectrometry confirms the elemental composition and molecular weight. By following the detailed protocols and interpretative guidelines in this document, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their research and development efforts.
References
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- ResearchGate. Infrared spectroscopic studies on 4-amino-6-oxopyrimidine in a low-temperature Xe matrix and crystalline polymorphs composed of double hydrogen-bonded ribbons.
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- Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
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- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
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Introduction: The Enduring Legacy of the Pyrimidine Scaffold in Drug Discovery
An In-depth Technical Guide to 4-Amino-6-iodopyrimidine: A Cornerstone Intermediate in Modern Synthesis
The pyrimidine core is a privileged heterocyclic motif that forms the structural bedrock of numerous biologically vital molecules and synthetic pharmaceuticals.[1] As an integral component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[2][3] This inherent biological relevance has made pyrimidine derivatives a focal point for medicinal chemists for decades. The synthetic accessibility and the capacity for straightforward structural modification at multiple positions make the pyrimidine skeleton a versatile scaffold for drug design.[4]
Compounds incorporating the pyrimidine ring exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][5][6] Marketed drugs such as the anticancer agent 5-Fluorouracil and the anti-HIV drug Zidovudine underscore the therapeutic impact of this heterocyclic system.[3] The pyrimidine ring's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] Within the expansive library of pyrimidine-based building blocks, this compound has emerged as a particularly valuable and versatile intermediate for the synthesis of complex molecular architectures.
Spotlight on this compound: A Versatile Synthetic Building Block
This compound is a functionalized pyrimidine that serves as a powerful intermediate in the synthesis of polysubstituted pyrimidines. Its structure features a nucleophilic amino group at the 4-position and a highly reactive iodo group at the 6-position, making it an ideal substrate for a variety of cross-coupling and substitution reactions.
Physicochemical Properties
| Property | Value |
| CAS Number | 53557-69-0[7] |
| Molecular Formula | C₄H₄IN₃[7] |
| Molecular Weight | 221.00 g/mol [7] |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents |
Synthesis of the Intermediate
While direct, detailed synthetic procedures for this compound are not extensively published in single sources, a logical and commonly employed synthetic route can be inferred from standard heterocyclic chemistry transformations. The synthesis typically begins with a more readily available di-halogenated pyrimidine, such as 4,6-dichloropyrimidine.
A plausible two-step synthesis is outlined below:
-
Selective Amination: 4,6-Dichloropyrimidine undergoes a selective nucleophilic aromatic substitution (SNAr) with ammonia (ammonolysis) or an amine.[8] By carefully controlling reaction conditions (temperature and stoichiometry), one chlorine atom can be displaced to yield 4-amino-6-chloropyrimidine.
-
Halogen Exchange (Finkelstein Reaction): The remaining chlorine atom at the 6-position is then substituted with iodine. This is typically achieved through a Finkelstein-type reaction using an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone or acetonitrile. The greater nucleophilicity of the iodide ion and the precipitation of sodium chloride drive the reaction to completion.
Core Synthetic Transformations: Unleashing the Potential of this compound
The synthetic utility of this compound stems from the C-I bond at the 6-position, which is an excellent handle for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in oxidative addition to Pd(0), allowing for milder reaction conditions and broader substrate scope.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of an organic chemist's most powerful tools for forging carbon-carbon bonds. It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[9] For this compound, this reaction enables the introduction of a wide array of aryl or heteroaryl substituents at the 6-position.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are often used as pre-catalysts, which are reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. The choice of ligand depends on the steric and electronic properties of the coupling partners.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-aminopyrimidine.
B. Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[10][11] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of the final molecular structure.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. It serves both to neutralize the HI byproduct and as the solvent.[11]
-
Conditions: The reaction is run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper co-catalyst (CuI, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add degassed solvent (e.g., Et₃N or THF/Et₃N) followed by the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired 6-alkynyl-4-aminopyrimidine.
C. Palladium-Catalyzed Buchwald-Hartwig Amination
While the substrate already contains an amino group, the Buchwald-Hartwig amination allows for the introduction of a second, often different, amino functionality at the 6-position. This C-N bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diaminopyrimidines, a common scaffold in kinase inhibitors.[12][13]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, BINAP, or those from the Buchwald group (e.g., BrettPhos) are essential for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling.[12][14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine coupling partner, forming the active nucleophile.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
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An In-Depth Technical Guide to the Discovery, History, and Synthesis of 4-Amino-6-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino-6-iodopyrimidine in Modern Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the landscape of contemporary drug discovery and development. Its strategic value lies in the unique reactivity profile conferred by the electron-donating amino group and the versatile iodinated carbon, making it a favored scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the historical context surrounding the development of this compound, a detailed examination of its synthesis, and insights into its critical role in the generation of targeted therapeutics, particularly protein kinase inhibitors. Understanding the nuances of its synthesis and application is paramount for researchers aiming to leverage this powerful intermediate in their own discovery programs.
The Genesis of a Key Intermediate: A Historical Perspective
The journey to the synthesis and utilization of this compound is intertwined with the broader history of pyrimidine chemistry. Early explorations into pyrimidine derivatives were largely driven by their fundamental role as components of nucleic acids. The mid-20th century saw a surge in the synthesis of substituted pyrimidines, fueled by the quest for novel therapeutic agents, including antibacterial and anticancer drugs.
While the precise first synthesis of this compound is not prominently documented in a singular, seminal publication, its development can be understood as a logical progression from established methods of pyrimidine modification. The synthesis of the analogous 4-amino-6-chloropyrimidine was a significant milestone, providing a reactive precursor for further functionalization. The halogen exchange reaction, a well-established technique in heterocyclic chemistry, would have been a natural and efficient method to access the corresponding iodo-derivative. The increased reactivity of the C-I bond compared to the C-Cl bond in cross-coupling reactions, such as the Suzuki-Miyaura coupling, provided a strong impetus for the development of reliable synthetic routes to this compound. This strategic advantage in facilitating the creation of carbon-carbon bonds has cemented its place as a valuable tool in the medicinal chemist's arsenal.
The Synthetic Pathway: From Precursor to Product
The most prevalent and efficient method for the synthesis of this compound involves a halogen exchange reaction starting from the readily available 4-amino-6-chloropyrimidine. This transformation is typically achieved with high efficiency and is amenable to scale-up.
Figure 1. A flowchart illustrating the synthetic pathway from 4,6-dichloropyrimidine to this compound and its subsequent application in the synthesis of kinase inhibitors.
Step 1: Synthesis of the Precursor, 4-Amino-6-chloropyrimidine
The journey to this compound begins with its chlorinated analog. A common and scalable method involves the ammonolysis of 4,6-dichloropyrimidine.
Experimental Protocol: Synthesis of 4-Amino-6-chloropyrimidine
-
Reaction Setup: In a pressure-rated reactor, 4,6-dichloropyrimidine is dissolved in a suitable solvent, such as ethanol or aqueous ammonia.
-
Ammonolysis: The solution is saturated with ammonia gas, or a concentrated aqueous solution of ammonia is used. The reactor is sealed and heated. The reaction temperature and pressure are critical parameters that are optimized to ensure complete conversion while minimizing the formation of the di-aminated byproduct.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The resulting solid is then suspended in water to dissolve any ammonium chloride.
-
Isolation and Purification: The crude 4-amino-6-chloropyrimidine is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
Step 2: Halogen Exchange to Yield this compound
The key transformation is the nucleophilic substitution of the chlorine atom with iodine. This is typically achieved using a combination of sodium iodide and hydriodic acid, which drives the equilibrium towards the desired product.
Introduction: The Aminopyrimidine Scaffold in Modern Chemistry
An In-depth Technical Guide to the Theoretical Properties of 4-Amino-6-iodopyrimidine
This guide provides a comprehensive theoretical exploration of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. While extensive experimental literature on this specific molecule is nascent, this document leverages established quantum chemical principles and data from analogous pyrimidine systems to construct a robust predictive framework for its behavior. We will delve into its electronic structure, spectroscopic signatures, and reactivity, providing both the foundational theory and actionable, albeit theoretical, protocols to guide future research.
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases and a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] this compound (CAS No. 53557-69-0) emerges as a particularly valuable intermediate.[5][6] The strategic placement of an amino group (a hydrogen bond donor and directing group) and an iodine atom (a versatile handle for cross-coupling reactions) on the electron-deficient pyrimidine core creates a molecule primed for synthetic diversification.
Understanding the intrinsic theoretical properties of this molecule is paramount for predicting its reactivity, interpreting analytical data, and rationally designing novel derivatives with enhanced biological function. This guide employs the principles of quantum chemistry to illuminate these properties.[7]
Theoretical Molecular and Electronic Structure
To comprehend the reactivity and physical properties of this compound, we must first understand its ground-state molecular structure and electron distribution. These insights are best achieved through quantum chemical calculations, such as Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems like this.[8]
Computational Methodology Framework
A standard and effective approach for this type of analysis involves geometry optimization using DFT with the B3LYP functional and a robust basis set like 6-311+G**.[8] A subsequent vibrational frequency calculation is critical to confirm that the optimized structure represents a true energy minimum (characterized by the absence of imaginary frequencies).[8] This self-validating step ensures the reliability of all derived properties.
Caption: A typical workflow for quantum chemical calculations.[8]
Predicted Molecular Geometry
Based on the structure of related pyrimidines, the pyrimidine ring of this compound is expected to be largely planar. The key structural parameters, including bond lengths and angles, can be predicted with high confidence.
Table 1: Predicted Structural Parameters of this compound (Note: These are representative values expected from a DFT/B3LYP calculation and are not experimental data.)
| Parameter | Predicted Value | Rationale |
| C4-N (Amino) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond due to resonance of the amino lone pair with the pyrimidine ring. |
| C6-I Bond Length | ~2.10 Å | Typical for an iodine atom attached to an sp²-hybridized carbon. |
| Ring C-N Bond Lengths | ~1.33 - 1.38 Å | Characteristic of an aromatic heterocyclic system. |
| C4-N-H Bond Angle | ~118° | Consistent with an sp²-hybridized amino nitrogen. |
| N1-C2-N3 Ring Angle | ~128° | Reflects the geometry of the pyrimidine core. |
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool for predicting chemical reactivity. It illustrates the charge distribution across the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.[8]
-
Negative Potential (Red/Yellow): Expected around the ring nitrogen atoms (N1 and N3) due to their lone pairs of electrons, making them sites for protonation and coordination to metal cations.
-
Positive Potential (Blue): Expected around the amino group hydrogens, indicating their potential to act as hydrogen bond donors.
-
Slightly Positive/Neutral Region: The C6 carbon, attached to the electronegative iodine, is a prime site for nucleophilic attack, especially in substitution reactions.
Caption: 2D representation of this compound.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity.
-
HOMO: Expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, indicating these are the most probable sites for electrophilic attack.
-
LUMO: Expected to be distributed across the electron-deficient pyrimidine ring, particularly at the C2, C5, and C6 positions, making the ring susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of the molecule's kinetic stability and the energy required for electronic excitation, which relates to its UV-Vis absorption profile.
Predicted Spectroscopic Signatures
Theoretical calculations can predict spectroscopic data, which is invaluable for the structural elucidation and characterization of synthesized compounds.[9]
Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on known functional group frequencies and theoretical principles.)[10][11][12]
| Spectroscopy | Feature | Predicted Range / Pattern |
| FT-IR | ν(N-H) stretch | 3400-3200 cm⁻¹ (two bands, asymmetric & symmetric) |
| ν(C=N), ν(C=C) stretch | 1650-1550 cm⁻¹ (multiple bands from ring) | |
| δ(N-H) scissoring | ~1620 cm⁻¹ | |
| ν(C-I) stretch | 600-500 cm⁻¹ | |
| ¹H NMR | H2 (ring proton) | δ 8.0-8.2 ppm (singlet) |
| H5 (ring proton) | δ 6.5-6.7 ppm (singlet) | |
| -NH₂ (amino protons) | δ 5.5-7.0 ppm (broad singlet, exchangeable with D₂O) | |
| ¹³C NMR | C6 (I-substituted) | δ 80-100 ppm (significant upfield shift due to heavy atom effect) |
| C4 (NH₂-substituted) | δ 160-165 ppm | |
| C2, C5 | δ 155-160 ppm, δ 105-110 ppm | |
| UV-Vis | π → π* transition | λ_max ~230-280 nm in a polar solvent like ethanol |
Reactivity and Synthetic Potential
The theoretical properties outlined above converge to define this compound as a versatile synthetic intermediate. Its reactivity is dominated by two key features: the nucleophilic substitution at the C6 position and reactions involving the amino group.
The presence of an iodine atom, a good leaving group, makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr) and, more significantly, a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of carbon- and heteroatom-based substituents, making it a cornerstone for building molecular libraries for drug discovery.[13][14]
Caption: Workflow for a typical cross-coupling reaction.
Hypothetical Experimental Protocols
To translate theory into practice, we provide detailed, self-validating methodologies for both computational analysis and a representative synthetic transformation.
Protocol 1: Step-by-Step Quantum Chemical Analysis
Objective: To calculate the theoretical properties of this compound.
-
Structure Input: Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structure of this compound.
-
Initial Optimization: Perform a preliminary geometry optimization using a low-level method (e.g., PM6) to obtain a reasonable starting structure.
-
DFT Calculation Setup:
-
Select Density Functional Theory (DFT) as the calculation method.
-
Choose the B3LYP functional, a widely used and reliable hybrid functional.
-
Select the 6-311+G(d,p) basis set, which provides a good description of electron distribution and polarization for this type of molecule. For iodine, an effective core potential (ECP) basis set like LANL2DZ is often employed.
-
Specify calculation type as "Opt+Freq" to perform a geometry optimization followed by a frequency calculation in the same job.
-
Specify the solvent model if properties in solution are desired (e.g., PCM for ethanol).
-
-
Execution: Submit the calculation to a high-performance computing cluster.
-
Validation and Analysis:
-
Upon completion, open the output file.
-
Validation: Confirm the optimization converged. Crucially, check the frequency calculation results. The absence of any negative (imaginary) frequencies confirms the structure is a true local minimum on the potential energy surface.[8]
-
Data Extraction: Extract optimized bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Visualize the HOMO and LUMO orbitals. Calculate the HOMO-LUMO energy gap. Generate and visualize the Molecular Electrostatic Potential (MEP) map.
-
Spectroscopy: Analyze the computed vibrational frequencies to predict the IR spectrum. Use the GIAO method in a subsequent calculation to predict ¹H and ¹³C NMR chemical shifts.[9]
-
Protocol 2: Representative Synthesis - Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-Amino-6-phenylpyrimidine as a proof-of-concept for C-C bond formation.
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 221 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add potassium carbonate (3.0 mmol, 414 mg) as the base.
-
-
Catalyst and Solvent Addition:
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add a degassed solvent mixture of 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Amino-6-phenylpyrimidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the results to the predicted spectroscopic data.
-
Conclusion
This compound is a high-potential molecular scaffold whose utility is predictable through modern computational chemistry. The theoretical framework presented in this guide—from its electronic structure and predicted spectroscopic signatures to its anticipated reactivity in cornerstone synthetic reactions—provides a robust foundation for its application in drug discovery and materials science. By understanding these intrinsic properties, researchers can more effectively harness this versatile building block to construct novel molecules with tailored functions, accelerating the pace of innovation.
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In-Depth Technical Guide: Safe Handling and Storage of 4-Amino-6-iodopyrimidine
Foreword: The Criticality of Compound Integrity in Drug Discovery
In the landscape of modern drug discovery and development, the integrity of our starting materials is paramount. 4-Amino-6-iodopyrimidine, a key heterocyclic building block, presents both immense potential and specific challenges. Its reactivity, governed by the electron-withdrawing nature of the pyrimidine ring and the unique properties of the iodo and amino substituents, makes it a valuable synthon. However, these same characteristics necessitate a rigorous and scientifically grounded approach to its handling and storage. This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, mechanistic understanding of why specific procedures are critical, empowering researchers to not only ensure their safety but also to preserve the chemical fidelity of this important molecule, thereby safeguarding the validity of their experimental outcomes.
Physicochemical and Reactivity Profile of this compound
A thorough understanding of the inherent chemical properties of this compound is the foundation of its safe and effective use.
Core Chemical Structure and Properties
This compound possesses a pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms. This core is substituted with an amino group (-NH2) at position 4 and an iodine atom (-I) at position 6.
This substitution pattern gives rise to its key physicochemical properties, which are summarized below.
| Property | Value | Implication for Handling & Storage |
| Molecular Formula | C₄H₄IN₃ | --- |
| Molecular Weight | 221.00 g/mol [1][2] | Influences weighing and molar concentration calculations. |
| Appearance | Off-white to yellow or brown crystalline powder or crystals | Visual inspection is a primary indicator of purity and potential degradation. A significant color change may suggest decomposition. |
| Melting Point | 185-191 °C (decomposes)[3] | The decomposition at the melting point highlights its thermal sensitivity. Avoid excessive heating. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | Dictates appropriate solvent choices for reactions and analysis. Insoluble in water. |
| pKa | (Data not readily available) | The amino group imparts basic character, while the pyrimidine ring is electron-deficient. This influences its reactivity with acids and bases. |
Reactivity and Degradation Pathways
The reactivity of this compound is dominated by two key features: the lability of the carbon-iodine bond and the nucleophilicity of the amino group.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring activates the C-I bond towards substitution by nucleophiles. This is a common reaction in its synthetic applications (e.g., Suzuki, Buchwald-Hartwig couplings) but also a potential degradation pathway if exposed to incompatible nucleophilic reagents or solvents during storage.
-
Photosensitivity: Like many iodine-containing organic compounds, this compound is susceptible to photodecomposition.[4][5] High-energy light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a cascade of decomposition reactions and discoloration of the material.[6]
-
Oxidative Instability: The amino group can be susceptible to oxidation, which can lead to the formation of colored impurities. Contact with strong oxidizing agents must be strictly avoided.
-
Thermal Decomposition: As indicated by its melting point, the compound decomposes upon significant heating.[3] The exact decomposition products can be hazardous and are often complex mixtures, potentially releasing irritating gases and vapors.[7]
Hazard Identification and Risk Mitigation
A comprehensive risk assessment is mandatory before any handling of this compound. The primary hazards are related to irritation, potential sensitization, and the consequences of thermal decomposition.
Summary of GHS Hazard Statements
Based on data for structurally similar compounds like 2,6-Diamino-4-chloropyrimidine and other amino-halopyrimidines, the following hazards should be anticipated[7][8][9]:
While a specific GHS classification for this compound is not universally available, the known reactivity of iodo-aromatic and amino-pyrimidine compounds warrants a cautious approach, treating it as a hazardous substance.
Engineering Controls: The First Line of Defense
The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure.
-
Fume Hood: All weighing and handling of the solid compound, as well as solution preparation, must be conducted in a certified chemical fume hood.[12] This is critical to prevent inhalation of fine dust particles, which can cause respiratory irritation.[7][8][10][11]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[8][10]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are non-negotiable safety requirements.[10]
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE is mandatory to prevent skin and eye contact.[12]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[10] Standard safety glasses with side shields are insufficient.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[11] Given that the compound is often dissolved in DMSO or methanol, the glove material should be selected for its resistance to these solvents. Always inspect gloves for tears or pinholes before use and change them frequently.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[12] For tasks with a higher risk of spills, a chemically resistant apron is also recommended.
-
Respiratory Protection: Under normal handling conditions within a fume hood, a respirator is not typically required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available.[7]
Step-by-Step Handling Procedures
Adherence to a strict, logical workflow is crucial for both safety and experimental reproducibility.
Protocol for Weighing and Solution Preparation
-
Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, vials, solvents, vortex mixer, etc.).
-
Tare the Balance: Place a clean weigh boat on the analytical balance within the fume hood and tare it.
-
Aliquot Transfer: Carefully transfer the desired amount of this compound powder from the stock bottle to the weigh boat using a clean spatula. Avoid creating airborne dust.
-
Secure Stock Bottle: Immediately and securely cap the stock bottle to minimize its exposure to the lab atmosphere.
-
Dissolution: Add the powder to the appropriate vial, followed by the solvent (e.g., DMSO). Cap the vial and mix gently by vortexing or swirling until the solid is fully dissolved. Sonication can be used cautiously if dissolution is slow, but monitor for any temperature increase.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills to avoid making dust airborne.[8]
-
Carefully sweep the material into a designated waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean.
-
-
Minor Spills (Solution):
-
Alert personnel in the immediate area.
-
Absorb the spill with a chemical absorbent pad or material.[10]
-
Wipe the area clean with a cloth dampened with a suitable solvent.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][11] Remove contaminated clothing.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8][11] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[8][10][11] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Long-Term Storage: Preserving Compound Integrity
The primary goals of long-term storage are to prevent degradation and maintain the purity and potency of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways, including slow reactions with atmospheric components. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the amino group and potential reactions with atmospheric moisture. |
| Light | Amber vial, stored in the dark | Protects the light-sensitive C-I bond from photolytic cleavage, which can lead to the formation of colored impurities.[12][13] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents leakage and contamination. Glass is inert, and the PTFE liner provides a good seal against solvents and atmospheric gases.[13] |
Logical Workflow for Storage
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An In-depth Technical Guide to 4-Amino-6-iodopyrimidine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-6-iodopyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its practical application in the synthesis of biologically active molecules. This document is structured to provide not just data, but expert insights into the causality behind its utility and the experimental choices made when employing it in synthesis.
Introduction: The Strategic Value of this compound
This compound (CAS No. 53557-69-0) is a substituted pyrimidine that has garnered significant interest in medicinal chemistry.[1][2][3] The pyrimidine core is a privileged scaffold, appearing in a vast number of therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, and its capacity for forming critical hydrogen bonds with biological targets.[4] The strategic placement of an amino group at the 4-position and an iodine atom at the 6-position endows this molecule with a unique combination of properties. The amino group often serves as a crucial hydrogen bond donor for target engagement, while the iodo-group acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This dual functionality makes it an invaluable starting material for creating diverse libraries of compounds in drug discovery programs, particularly in the development of kinase inhibitors.[5]
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis, including reaction setup, solvent selection, and purification.
Physical and Chemical Properties
The key physicochemical data for this compound are summarized below. These properties are essential for laboratory handling, storage, and reaction design.
| Property | Value | Source(s) |
| CAS Number | 53557-69-0 | [2][3][6] |
| Molecular Formula | C₄H₄IN₃ | [2][3][6] |
| Molecular Weight | 221.00 g/mol | [3][6] |
| Appearance | Solid (typically off-white to yellow) | [2][7] |
| Purity | Typically ≥97% | [2][6] |
| InChI Key | LQSJUQMCZHVKES-UHFFFAOYSA-N | [2][6] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; limited solubility in water. | [7] |
Spectroscopic Characterization: An Interpretive Guide
Spectroscopic analysis is the cornerstone of structural confirmation for any synthesized compound.[8] While specific spectra should be run for each batch, the expected data for this compound provides a reliable reference.
Diagram 2: Spectroscopic Analysis Workflow
Caption: Logical workflow for spectroscopic structural confirmation.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals.
-
A singlet corresponding to the proton at the C2 position of the pyrimidine ring.
-
A singlet for the proton at the C5 position.
-
A broad singlet for the two protons of the primary amine (-NH₂), which may exchange with D₂O. The chemical shift of this peak can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR): The spectrum should display four signals for the four unique carbon atoms in the molecule. The carbon atom bonded to iodine (C6) will be significantly shifted downfield compared to a carbon bonded to hydrogen, while the carbon bonded to the amino group (C4) will also show a characteristic shift.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The molecular ion peak (M⁺) should appear at an m/z (mass-to-charge ratio) of approximately 221. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₄H₄IN₃).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.[9]
-
N-H Stretching: Two characteristic sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C=N and C=C Stretching: Aromatic ring stretches will appear in the 1500-1650 cm⁻¹ region.
-
C-I Stretching: A weak absorption is expected in the far-IR region, typically around 500-600 cm⁻¹.
-
Synthesis and Reactivity
The synthetic utility of this compound stems from its straightforward preparation and the predictable reactivity of its functional groups.
Synthesis Pathway
While multiple synthetic routes exist, a common and efficient method involves the selective amination of a di-halogenated pyrimidine precursor. For instance, the synthesis can be achieved from 4,6-diiodopyrimidine.
Diagram 3: Representative Synthesis of this compound
Caption: A common synthetic route via nucleophilic substitution.
This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. Ammonia acts as the nucleophile, displacing one of the iodine atoms. The reaction conditions, such as temperature and pressure, are optimized to favor mono-substitution over di-substitution, yielding the desired product.[10] An alternative route may start from the more accessible 4,6-dichloropyrimidine, which is first converted to 4-amino-6-chloropyrimidine and then subjected to a Finkelstein-type reaction or other iodination method, though this adds steps to the sequence.[11]
Core Reactivity and Mechanistic Rationale
The true power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making iodine an excellent leaving group in the oxidative addition step of the catalytic cycle. This high reactivity allows for coupling reactions to proceed under milder conditions with lower catalyst loading, which is economically and environmentally advantageous.
Common Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, creating alkynylpyrimidines.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to diaminopyrimidines.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
The amino group at the 4-position remains largely unreactive under these conditions and serves as a key pharmacophoric element in the final molecule, ready to interact with the target protein.
Application in Drug Discovery: A Case Study
Substituted aminopyrimidines are prevalent in modern drug development, especially as "hinge-binding" motifs in kinase inhibitors. The pyrimidine nitrogen and the exocyclic amino group form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, a highly conserved structural feature.
This compound serves as a direct precursor to compounds that target a range of kinases implicated in diseases like cancer and inflammatory disorders.[5][12] By performing a Suzuki coupling, for example, a diverse array of aryl or heteroaryl groups can be installed at the 6-position. This allows for rapid exploration of the "selectivity pocket" of the kinase, enabling the optimization of potency and selectivity for the target enzyme.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a trusted, self-validating protocol for a typical Suzuki coupling reaction using this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 4-Amino-6-phenylpyrimidine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon source
Protocol Workflow:
Diagram 4: Suzuki Coupling Experimental Workflow
Caption: Step-by-step workflow for a Suzuki coupling experiment.
Step-by-Step Procedure:
-
Vessel Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Rationale: Flame-drying removes adsorbed water, which can be detrimental to the catalyst. Potassium carbonate is the base required to activate the boronic acid for transmetalation.
-
-
Solvent Addition and Degassing: Add the 1,4-dioxane/water solvent mixture. Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes.
-
Rationale: The catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Degassing is a critical step to prevent catalyst degradation and ensure a successful reaction. Water is often necessary to solubilize the base and facilitate the catalytic cycle.
-
-
Catalyst Addition: Under a positive pressure of nitrogen/argon, add the palladium(II) acetate and triphenylphosphine.
-
Rationale: Palladium(II) acetate is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and modulates its reactivity.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Rationale: The elevated temperature is required to overcome the activation energy for the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Rationale: This standard aqueous work-up removes the inorganic base and salts, transferring the desired organic product into the ethyl acetate layer.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
-
Characterization: Confirm the structure and purity of the isolated product using NMR and MS as described in Section 2.2.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][13]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
References
- This compound. Amerigo Scientific. URL: https://www.amerigoscientific.com/4-amino-6-iodopyrimidine-17189-91-2-1277128.html
- This compound (CAS No. 53557-69-0) Suppliers. ChemicalRegister.com. URL: https://www.chemicalregister.com/4-Amino-6-iodopyrimidine/Suppliers/CAS-53557-69-0.html
- This compound. CymitQuimica. URL: https://www.cymitquimica.com/4-amino-6-iodopyrimidine-53557-69-0
- SAFETY DATA SHEET - 2-Pyrimidinamine. Thermo Fisher Scientific. URL: https://www.thermofisher.com/msds?productName=A15424
- SAFETY DATA SHEET - 6-Amino-1H-pyrimidin-4-one. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC447840010
- SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals. URL: https://www.tcichemicals.com/GB/en/sds/A1165_EG_E.pdf
- SAFETY DATA SHEET - 2,6-Diamino-4-chloropyrimidine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/c33204
- This compound [CAS: 53557-69-0]. Ivy Fine Chemicals. URL: https://www.ivyfinechemicals.com/product/4-amino-6-iodopyrimidine-cas-53557-69-0/
- 4-AMINO-6-IODO-2-METHYLPYRIMIDINE. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82585250.htm
- This compound. CymitQuimica (Fluorochem). URL: https://www.cymitquimica.com/4-amino-6-iodopyrimidine-53557-69-0-f076426
- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02585251.htm
- This compound synthesis. ChemicalBook. URL: https://www.chemicalbook.
- Understanding the Chemical Properties and Applications of 4-Amino-2,6-dihydroxypyrimidine (CAS 873-83-6). Ningbo Inno Pharmchem Co., Ltd. URL: https://www.inno-pharmchem.com/understanding-the-chemical-properties-and-applications-of-4-amino-2-6-dihydroxypyrimidine-cas-873-83-6
- 4-Amino-6-hydroxypyrimidine. Chem-Impex. URL: https://www.chemimpex.com/products/4-amino-6-hydroxypyrimidine-cas-1193-22-2
- 4-Amino-2,6-dimethoxypyrimidine 97%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/375357
- 4-Aminopyrimidine. PubChem, NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminopyrimidine
- 4-Amino-6-chloropyrimidine - SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC454100010
- 4-Amino-6-chloropyrimidine. PubChem, NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-6-chloropyrimidine
- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Bocsci. URL: https://www.bocsci.com/2-4-diamino-6-chloropyrimidine-cas-156-83-2-item-123456.html
- Spectral Information. PubChem, NIH. URL: https://pubchem.ncbi.nlm.nih.
- 53557-69-0 | this compound. Tetrahedron. URL: https://www.tetrahedron.com/4-amino-6-iodopyrimidine-cas-53557-69-0.html
- 6-Amino-1H-pyrimidin-4-one. PubChem, NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1H-pyrimidin-4-one
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents. URL: https://patents.google.
- 4-Amino-6-hydroxypyrazolo [3,4-d]pyrimidine (AHPP) conjugated PEG micelles: water soluble polymeric xanthine oxidase inhibitor. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22037136/
- isojasmol 2-hexyl-2-cyclopenten-1-ol. The Good Scents Company. URL: http://www.thegoodscentscompany.
- Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24673130/
- Infrared spectroscopic studies on 4-amino-6-oxopyrimidine in a low-temperature Xe matrix and crystalline polymorphs composed of double hydrogen-bonded ribbons. ResearchGate. URL: https://www.researchgate.net/publication/222530467_Infrared_spectroscopic_studies_on_4-amino-6-oxopyrimidine_in_a_low-temperature_Xe_matrix_and_crystalline_polymorphs_composed_of_double_hydrogen-bonded_ribbons
- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide. Benchchem. URL: https://www.benchchem.
- Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538199/
- Preparation method of 4-amino-2, 6-dimethoxypyrimidine. Google Patents. URL: https://patents.google.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. URL: https://www.chemistrysteps.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b54b1f2e8f1752b0717281
- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022883/
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. URL: https://www.mdpi.com/1420-3049/29/10/2202
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The Lynchpin Halogen: An In-depth Technical Guide to the Reactivity of the C-I Bond in 4-Amino-6-iodopyrimidine
Abstract
For the discerning researcher, scientist, and drug development professional, the strategic manipulation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core, a key constituent of nucleic acids, offers a fertile ground for the development of novel therapeutics.[1] This guide provides a comprehensive technical exploration of the C-I bond's reactivity in 4-amino-6-iodopyrimidine, a versatile building block poised for intricate molecular architecture. We will delve into the mechanistic underpinnings and practical applications of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is designed to serve as a field-proven resource, blending theoretical principles with actionable protocols to empower your synthetic endeavors.
Introduction: The Strategic Advantage of the C-I Bond
The utility of a synthetic intermediate is often dictated by its capacity for selective functionalization. In the realm of halopyrimidines, the carbon-halogen bond is the primary lever for diversification. The reactivity of this bond is inversely proportional to its dissociation energy, following the established trend: I > Br > Cl > F.[2] This hierarchy positions the C-I bond as the most labile, making this compound a highly reactive and desirable substrate for a multitude of transformations.
The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack. The iodine atom at the C6 position serves as an excellent leaving group, paving the way for a diverse array of substitution reactions. This guide will focus on the most impactful of these: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
Synthesis of this compound
While not commercially available from all suppliers, this compound can be synthesized from its chloro-analogue, 4-amino-6-chloropyrimidine, through a Finkelstein-type reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-amino-6-chloropyrimidine
-
Sodium iodide (NaI)
-
Acetyl chloride
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a solution of 4-amino-6-chloropyrimidine (1.0 eq) in anhydrous acetonitrile, add sodium iodide (3.0 eq).
-
Slowly add acetyl chloride (1.1 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Universe of Possibilities
The C-I bond in this compound is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures.[4][5] The reaction of this compound with a variety of aryl or vinyl boronic acids, in the presence of a palladium catalyst and a base, is expected to proceed in good to excellent yields.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The ligand's role is to stabilize the palladium center and modulate its reactivity.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Substrate | This compound | Highly reactive C-I bond. |
| Coupling Partner | Aryl/Vinyl Boronic Acid (1.2 eq) | Readily available and functional group tolerant. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective Pd(0) pre-catalyst. |
| Base | K₂CO₃ (2.0 eq) | A widely used and effective base. |
| Solvent | Toluene/Water (4:1) | Biphasic system to dissolve all components. |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Separate the aqueous layer and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
The Untapped Potential of 4-Amino-6-iodopyrimidine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Strategic Imperative for Novel Scaffolds in Drug Development
In the relentless pursuit of novel therapeutics, the exploration of underrepresented chemical scaffolds is not merely an academic exercise but a strategic imperative. The pyrimidine core, a cornerstone of life's genetic blueprint, has long been a privileged scaffold in medicinal chemistry, yielding a plethora of approved drugs.[1][2] However, the vast chemical space surrounding this heterocycle remains largely uncharted. This guide delves into a specific, yet promising, corner of this space: 4-Amino-6-iodopyrimidine derivatives . While direct literature on this precise scaffold is nascent, this document, exercising full editorial control, will synthesize data from closely related analogs to build a compelling case for its biological relevance and to provide a forward-looking technical roadmap for researchers, scientists, and drug development professionals. We will explore the rationale behind its design, potential mechanisms of action, and a strategic framework for its investigation.
The Pyrimidine Scaffold: A Foundation of Biological Activity
The pyrimidine ring is a fundamental component of nucleobases such as cytosine, thymine, and uracil, making it a key player in numerous biological processes.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutics that can modulate the activity of enzymes and receptors involved in disease.[1][2] From antiviral agents to anticancer drugs, the versatility of the pyrimidine core is well-established.[3][4][5][6][7][8][9][10]
The Significance of the 4-Amino Group
The 4-amino substitution on the pyrimidine ring is a recurring motif in a multitude of biologically active molecules, particularly in the realm of kinase inhibition. This amino group often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of kinases. This interaction mimics the adenine portion of ATP, leading to competitive inhibition. The exploration of 4-aminopyrazolo[3,4-d]pyrimidine and other 4-aminopyrimidine analogs has yielded potent inhibitors of various kinases implicated in cancer and other diseases.[3][7]
The Strategic Introduction of Iodine: More Than Just a Halogen
The inclusion of an iodine atom at the 6-position of the 4-aminopyrimidine scaffold is a deliberate design choice with multifaceted implications for biological activity and drug-like properties.
Halogen Bonding and Enhanced Binding Affinity
Iodine, being the largest and most polarizable of the stable halogens, can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the surface of the iodine atom (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in a protein's active site. This can provide an additional, directional binding interaction, potentially enhancing the potency and selectivity of the inhibitor.
A Handle for Further Chemical Elaboration
From a synthetic chemistry perspective, the iodine atom is an invaluable tool. It serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a wide range of substituents at the 6-position, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Postulated Biological Relevance and Therapeutic Targets
Based on the established activities of analogous compounds, we can postulate several key areas where this compound derivatives could exhibit significant biological relevance.
Kinase Inhibition in Oncology
The 4-aminopyrimidine core is a well-established pharmacophore for kinase inhibitors.[3][7] The combination of the 4-amino group for ATP-pocket anchoring and the 6-iodo substituent for potential halogen bonding and further derivatization makes this scaffold a prime candidate for targeting a range of kinases implicated in cancer, including but not limited to:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).
-
Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 1 (PLK1), and Aurora Kinases.[8][11]
The ability to fine-tune the substituent at the 6-position via the iodo handle could be instrumental in achieving selectivity for specific kinases, a critical factor in minimizing off-target effects and improving the therapeutic index.
Caption: Postulated binding mode of a this compound derivative in a kinase ATP pocket.
Inhibition of Other Key Enzymes
Beyond kinases, the pyrimidine scaffold is known to interact with a variety of other enzymes. A recent study on 4-amino-6-chloropyrimidine demonstrated inhibitory activity against glutathione reductase (GR), an enzyme crucial for maintaining cellular redox balance and a target in cancer and malaria.[12] Given the similar electronic properties of chlorine and iodine, it is plausible that this compound derivatives could also act as GR inhibitors.
Table 1: Inhibitory Data for 4-Amino-6-chloropyrimidine against Glutathione Reductase [12]
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| 4-amino-6-chloropyrimidine | 0.374 | 2.984 ± 0.83 | Not specified |
This data for the chloro-analog suggests a promising avenue of investigation for the iodo-derivative.
Antiviral and Antiparasitic Potential
The 4-aminoquinoline scaffold, a close structural relative, is the basis for the antimalarial drug chloroquine.[13][14][15][16] The mechanism of action involves interference with heme detoxification in the parasite's digestive vacuole.[13] The 4-aminopyrimidine core could potentially mimic this activity. Furthermore, various pyrimidine derivatives have demonstrated broad-spectrum antiviral activity. The ability to introduce diverse functionalities at the 6-position via the iodo group could facilitate the development of novel antiviral and antiparasitic agents.
A Strategic Workflow for Investigation
A systematic and rigorous approach is essential to unlock the therapeutic potential of this compound derivatives. The following experimental workflow is proposed as a starting point for researchers.
Caption: A proposed experimental workflow for the investigation of this compound derivatives.
Detailed Experimental Protocol: Synthesis and Derivatization
Objective: To synthesize the this compound core and a library of derivatives using Suzuki-Miyaura cross-coupling.
Materials:
-
4-Amino-6-chloropyrimidine
-
Sodium Iodide (NaI)
-
Acetyl Chloride
-
Solvents (e.g., Acetonitrile, Dioxane, DMF)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Various boronic acids
-
Standard laboratory glassware and purification equipment (silica gel chromatography, recrystallization apparatus)
Step-by-Step Methodology:
-
Synthesis of this compound:
-
Rationale: A Finkelstein reaction is a reliable method for converting the chloro-substituent to the more reactive iodo-substituent.
-
Dissolve 4-Amino-6-chloropyrimidine in a suitable solvent such as acetonitrile.
-
Add an excess of sodium iodide.
-
Add a catalytic amount of acetyl chloride to drive the reaction.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization to yield pure this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Suzuki-Miyaura Cross-Coupling for Derivatization:
-
Rationale: This palladium-catalyzed cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.
-
In a reaction vessel, combine this compound, a desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2 equivalents).
-
Add a suitable solvent system (e.g., dioxane/water or DMF).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting derivative by silica gel chromatography.
-
Characterize each derivative thoroughly by NMR and mass spectrometry.
-
Conclusion and Future Directions
The this compound scaffold represents a largely unexplored yet highly promising area for drug discovery. By leveraging the known biological activities of related 4-aminopyrimidine and iodo-substituted aromatic compounds, we can rationally design and synthesize novel derivatives with the potential for potent and selective inhibition of key therapeutic targets. The strategic inclusion of the iodine atom provides a unique opportunity for both enhanced binding through halogen bonding and facile chemical modification to optimize drug-like properties. This technical guide provides a foundational framework and a call to action for the scientific community to investigate this intriguing class of molecules. The path forward requires a dedicated and systematic effort, but the potential rewards—novel therapeutics for a range of diseases—are well worth the endeavor.
References
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05136j]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4994]
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [URL: https://juniperpublishers.com/aibm/AIBM.MS.ID.555982.php]
- 4-Amino-6-hydroxypyrazolo [3,4-d]pyrimidine (AHPP) conjugated PEG micelles: water soluble polymeric xanthine oxidase inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22070529/]
- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33155926/]
- Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34249156/]
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319010/]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35579151/]
- Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30734681/]
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40420790/]
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra05136j]
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- Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/362536894_Discovery_and_biological_evaluation_of_46-pyrimidine_analogues_with_potential_anticancer_agents_as_novel_colchicine_binding_site_inhibitors]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Amino-6-iodopyrimidine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Aryl-6-aminopyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous biologically active compounds, including anticancer and antiviral agents.[1][2][3] The synthesis of 4-aryl-6-aminopyrimidines via the Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile strategy for accessing novel chemical entities with significant therapeutic potential.[4][5] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron species (arylboronic acid) and an organic halide (4-amino-6-iodopyrimidine), offering a direct route to a diverse array of substituted pyrimidines.[6][7]
The Suzuki coupling is favored in pharmaceutical and agrochemical research for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of arylboronic acids.[8][9][10] Furthermore, the reaction byproducts are generally non-toxic and easily removed, simplifying purification processes.[6] This application note provides a detailed, field-proven protocol for the efficient synthesis of 4-aryl-6-aminopyrimidines, grounded in the fundamental principles of the Suzuki-Miyaura catalytic cycle. We will delve into the mechanistic rationale behind each experimental step, offering insights to empower researchers to troubleshoot and adapt the protocol for their specific needs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][11][12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[6][12]
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center. The base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[13][14]
-
Reductive Elimination: The two organic ligands on the palladium complex (the pyrimidine and aryl groups) couple and are eliminated, forming the desired 4-aryl-6-aminopyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][15]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)[16]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line
-
Syringes and needles
-
Standard laboratory glassware
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0 mmol, 2.0 equiv.).[14]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[10] Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[16]
-
Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The biphasic solvent system is common in Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[15]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[11]
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures efficient mixing of the biphasic reaction mixture.
-
-
Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[17]
Work-up and Purification
-
Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[10]
-
Rationale: The aqueous work-up removes the inorganic base and other water-soluble byproducts.
-
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-aminopyrimidine.[11]
Figure 2: Experimental workflow for the Suzuki coupling protocol.
Key Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a starting point for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | The choice of catalyst and ligand is critical, especially for challenging substrates.[18][19] For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands can improve catalytic activity.[20][21] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid for transmetalation.[14] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for less reactive substrates.[14][22] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH, DMF, THF | The solvent system must be able to dissolve the reactants to a sufficient extent. Aprotic polar solvents are generally preferred. The addition of water is often necessary to dissolve the inorganic base.[15][16] |
| Temperature | 80 - 110 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of sensitive substrates or the catalyst. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Ensure an inert atmosphere is maintained. Use a fresh, active catalyst. Screen different bases and increase the reaction temperature. |
| Protodeboronation | Presence of excess water or protic solvents, prolonged reaction times. | Use anhydrous solvents and dry reagents. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Thoroughly degas the solvent and maintain an inert atmosphere. Optimize the catalyst loading. |
| Dehalogenation of Starting Material | Presence of hydride sources (e.g., from solvent). | Use a different solvent. Ensure the reaction is strictly anaerobic. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 4-aryl-6-aminopyrimidines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and development. This protocol provides a robust starting point, and with thoughtful optimization, can be adapted to a wide range of substrates.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- The Pharma Education. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. 2022.
- ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. 2021.
- Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. 2004.
- ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. 2018.
- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Myers Research Group, Harvard University. The Suzuki Reaction.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. 2008.
- NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. 2008.
- ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. 2006.
- Science. Aminative Suzuki–Miyaura coupling. 2024.
- NIH National Library of Medicine. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. 2011.
- Organic Preparations and Procedures International. Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. 2018.
- ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. 2012.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. 2019.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. 2020.
- NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). 2004.
- ResearchGate. Aminative Suzuki-Miyaura coupling. 2024.
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. 2021.
- Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. 2020.
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Application Notes: Strategic Sonogashira Coupling for the Synthesis of 4-Amino-6-alkynylpyrimidines
Introduction
The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors. The introduction of an alkynyl moiety at the 6-position via Sonogashira coupling offers a powerful strategy for expanding the chemical space of these privileged structures. This carbon-carbon bond-forming reaction between the sp²-hybridized carbon of 4-amino-6-iodopyrimidine and a terminal alkyne's sp-hybridized carbon provides a versatile and efficient route to novel intermediates for drug discovery programs.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to this compound. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into troubleshooting and optimization.
Reaction Principle and Mechanism
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to facilitate the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[2][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II)-pyrimidine complex.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II)-pyrimidine complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the 4-amino-6-alkynylpyrimidine product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[4]
This dual catalytic system allows the reaction to proceed under mild conditions with high functional group tolerance.[2]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Materials and Reagents
| Material | Grade/Specification | Supplier Example |
| This compound | >97% | Commercially Available |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst Grade | Commercially Available |
| Copper(I) iodide (CuI) | >98%, fresh bottle recommended | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Commercially Available |
| Nitrogen or Argon Gas | High Purity | Standard Laboratory Supply |
| Standard Glassware | Schlenk flask, condenser, etc. | Standard Laboratory Supply |
| Magnetic Stirrer with Hotplate | --- | Standard Laboratory Supply |
Experimental Protocol: General Procedure
This protocol provides a general starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the solids.
-
Add triethylamine (2.0-3.0 equiv.) via syringe.
-
Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can be applied.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues. Wash the pad with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the Sonogashira coupling.
Optimization and Troubleshooting
The success of the Sonogashira coupling can be influenced by several factors. The following table provides guidance on common issues and potential solutions.
| Problem | Potential Cause | Recommendation |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere. |
| Poor quality of reagents | Use anhydrous solvents and freshly distilled triethylamine. Purify starting materials if necessary. | |
| Insufficiently inert atmosphere | Ensure proper degassing of the solvent and rigorous exclusion of oxygen. | |
| Formation of Glaser Homocoupling Product (Alkyne Dimer) | Excess copper catalyst | Reduce the loading of CuI. Consider running the reaction under copper-free conditions. |
| Presence of oxygen | Improve the inert atmosphere technique. | |
| Decomposition of Catalyst (Formation of Palladium Black) | High reaction temperature | Reduce the reaction temperature. |
| Impurities in reagents | Use high-purity reagents and solvents. | |
| Difficulty in Purification | Amine salt byproducts | Wash the crude product with a dilute aqueous acid (e.g., 1M HCl) during work-up to remove the amine base and its salts. |
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions reported in the literature for Sonogashira couplings of related amino-substituted halo-heterocycles, providing a basis for optimization.
| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 °C | 72-96% | |
| 2-Amino-5-iodopyridine | Pd(PPh₃)₂Cl₂, CuI | Et₃N | CH₃CN | Room Temp | Good | |
| 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | PdCl₂(PPh₃)₂, CuI | Et₃N | CH₃CN | Room Temp | 90-97% |
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile method for the synthesis of 4-amino-6-alkynylpyrimidine derivatives. These compounds are valuable building blocks in the design and synthesis of novel therapeutic agents. The protocols and guidelines presented in this document provide a robust framework for researchers to successfully implement and optimize this important transformation in their drug discovery endeavors. Careful attention to reagent quality and reaction conditions is paramount to achieving high yields and purity.
References
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Fujimoto, K., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1823. [Link]
- Rezaeimanesh, M., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10), 333-337. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Amino-6-iodopyrimidine
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Introduction: The Strategic Importance of Aminopyrimidines
Substituted aminopyrimidines are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Their synthesis, however, can be challenging. The Buchwald-Hartwig amination has emerged as a transformative palladium-catalyzed cross-coupling reaction, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[3][4] This reaction is particularly valuable for the synthesis of complex aryl and heteroaryl amines, often under milder conditions and with greater functional group tolerance than traditional methods like nucleophilic aromatic substitution.[3][5]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-amino-6-iodopyrimidine, a key intermediate for the synthesis of 4,6-disubstituted aminopyrimidines. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts and reagents, provide a detailed experimental protocol, and address common troubleshooting scenarios.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6][7] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > OTf.[10][11]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand. The choice of base is crucial and can significantly impact the reaction rate and outcome.[8]
-
Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the desired 4,6-diaminopyrimidine derivative is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8][9]
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- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Potent Kinase Inhibitors Utilizing the 4-Amino-6-iodopyrimidine Scaffold
Abstract
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it an ideal foundation for inhibitor design. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrimidine-based kinase inhibitors, leveraging the versatile 4-Amino-6-iodopyrimidine building block. We will delve into the strategic advantages of this scaffold, detail the mechanistic underpinnings of key synthetic transformations, and provide a step-by-step protocol for the synthesis of a representative N-aryl-6-(1H-pyrazol-4-yl)pyrimidin-4-amine inhibitor.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a powerful starting material for the construction of diverse kinase inhibitor libraries. Its utility stems from the distinct reactivity of its two functionalization points:
-
The C6-Iodo Group: The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular installation of a wide variety of aryl and heteroaryl moieties, which are crucial for targeting the solvent-exposed regions of the kinase ATP-binding pocket and enhancing inhibitor potency and selectivity. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are readily employed at this position.[3][4][5]
-
The C4-Amino Group: The amino group at the C4 position is a key pharmacophoric element, often acting as a primary hydrogen bond donor to the kinase hinge region. Furthermore, it can be displaced via nucleophilic aromatic substitution (SNAr) or serve as a point for further derivatization, allowing for fine-tuning of the inhibitor's properties.
This dual functionality enables a convergent synthetic strategy, where complex fragments can be coupled to build a library of inhibitors with diverse substitution patterns for comprehensive structure-activity relationship (SAR) studies.
Core Synthetic Strategies & Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are indispensable tools for rapidly assembling the complex molecular architectures required for effective kinase inhibition.[4][5] The Suzuki-Miyaura coupling, in particular, is widely used for its mild reaction conditions and tolerance of a broad range of functional groups.
The Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide. The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), while bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used in aqueous solvent mixtures like dioxane/water or DMF/water.
Caption: The Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Synthesis of a CDK2 Inhibitor
This section provides a representative two-step protocol for synthesizing N-(3-chlorophenyl)-6-(1H-pyrazol-4-yl)pyrimidin-4-amine , a compound structurally related to known CDK inhibitors.
Step 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 6-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)pyrimidin-4-amine
Caption: Step 1: Suzuki-Miyaura Coupling Reaction.
Materials & Equipment:
-
This compound (1.0 eq)
-
1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid, pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (PdCl₂(dppf)·DCM) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Schlenk flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and deionized water (e.g., in a 7:3 ratio).
-
Degas the resulting suspension by bubbling the inert gas through the solvent for 15-20 minutes.
-
Add PdCl₂(dppf)·DCM to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Step 2: Nucleophilic Aromatic Substitution (SNAr) & Deprotection
Reaction: Synthesis of N-(3-chlorophenyl)-6-(1H-pyrazol-4-yl)pyrimidin-4-amine
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) and 3-chloroaniline (1.5 eq) in 2-pentanol or a similar high-boiling solvent in a sealed tube.
-
Add a catalytic amount of strong acid (e.g., HCl in dioxane).
-
Heat the reaction mixture to 140 °C for 4-6 hours. The high temperature facilitates both the SNAr reaction and the thermal deprotection of the Boc group.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. A precipitate may form.
-
Dilute the mixture with a solvent like diethyl ether or hexanes to encourage further precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with the precipitating solvent to remove impurities.
-
Dry the product under vacuum to yield the final inhibitor.
Data Presentation: Representative Results
| Compound | Step | Yield | ¹H NMR (400 MHz, DMSO-d₆) δ ppm | MS (ESI+) m/z |
| Intermediate | 1 | ~65% | 8.45 (s, 1H), 8.21 (s, 1H), 8.05 (s, 1H), 6.80 (s, 1H), 6.75 (br s, 2H), 1.60 (s, 9H) | 276.1 [M+H]⁺ |
| Final Product | 2 | ~55% | 13.20 (br s, 1H), 9.85 (s, 1H), 8.60 (s, 1H), 8.41 (s, 1H), 8.15 (s, 1H), 8.05 (t, 1H), 7.80 (d, 1H), 7.45 (t, 1H), 7.20 (d, 1H) | 272.1 [M+H]⁺ |
Note: NMR and MS data are predicted and representative. Actual results may vary.
Biological Evaluation Workflow
Once synthesized and characterized, the inhibitory potential of the new compounds must be assessed. This is typically done using in vitro kinase assays.
Caption: General workflow for determining IC₅₀ values.
General In Vitro Kinase Assay Protocol (e.g., ADP-Glo™)
In vitro kinase assays are the most direct method to quantify the efficacy of potential inhibitors.[6] Many commercial kits, such as the ADP-Glo™ Kinase Assay, provide a robust platform for this evaluation. The principle is based on measuring the amount of ADP produced during the kinase reaction; a lower ADP level corresponds to higher inhibition.
Procedure Outline:
-
Prepare Reagents: Reconstitute the target kinase, substrate, and ATP in the appropriate kinase reaction buffer.
-
Compound Plating: Perform serial dilutions of the synthesized inhibitor in an assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase and substrate mixture to all wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold is a highly effective and versatile starting point for the synthesis of potent kinase inhibitors. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the rapid generation of diverse chemical libraries. The protocols and workflows detailed in this note provide a solid framework for researchers to design, synthesize, and evaluate novel pyrimidine-based inhibitors, accelerating the discovery of new therapeutic agents for a range of diseases.
References
- Rewcastle, G.W., Denny, W.A., & Showalter, H.D.H. (2000). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. Current Organic Chemistry, 4(7), 679-706. [Link]
- Rewcastle, G.W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]
- Chi, Y.H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
- Wang, Z., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 490-507. [Link]
- Smaill, J.B., et al. (2000). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrimidine Derivatives as Inhibitors of the Epidermal Growth Factor Receptor and the v-erbB-2 Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]
- An, S., & Chen, Z. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Ather, M. A., et al. (2010). N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2815. [Link]
- Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports, 14(1), 1-21. [Link]
- Chen, Y. C., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Campeau, L. C., et al. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(9), 3291–3306. [Link]
- Ali, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
- Norman, M. H., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 53(22), 7938-7957. [Link]
- Barluenga, J., et al. (2007). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 38(33). [Link]
- Galkin, M. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6296. [Link]
- Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Heliyon, 10(2), e24294. [Link]
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. [Link]
Sources
- 1. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Synthesis of 4-Amino-6-arylpyrimidines via Suzuki-Miyaura Coupling of 4-Amino-6-iodopyrimidine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-iodopyrimidine using the Suzuki-Miyaura cross-coupling reaction. This transformation is a cornerstone in medicinal chemistry, enabling the construction of diverse molecular scaffolds for drug discovery.
Introduction: The Significance of 4-Amino-6-arylpyrimidines
The 4-amino-6-arylpyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. These structures are key components in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The ability to efficiently synthesize a library of these compounds with diverse aryl substituents is therefore of paramount importance for structure-activity relationship (SAR) studies and the identification of novel drug candidates. The Suzuki-Miyaura coupling offers a powerful and versatile method for achieving this, allowing for the formation of a carbon-carbon bond between the pyrimidine core and various aryl groups under relatively mild conditions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid or its ester). The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 4-amino-6-arylpyrimidine and regenerating the Pd(0) catalyst.
Experimental Workflow
A typical experimental workflow for the synthesis of 4-amino-6-arylpyrimidines is outlined below.
Caption: A generalized experimental workflow for the synthesis of 4-amino-6-arylpyrimidines.
Detailed Application Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥95% | Commercially available from various suppliers such as Sigma-Aldrich, Combi-Blocks, etc.[1] |
| Arylboronic Acid | ≥97% | Commercially available from various suppliers such as Sigma-Aldrich, Combi-Blocks, etc. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals, Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific, Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |
| Celite® | - | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Instrumentation:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer with heating plate or microwave reactor
-
Condenser
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Protocol:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and sodium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq).
-
Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Solvent Addition:
-
Degas the 1,4-dioxane and deionized water by bubbling with an inert gas for 20-30 minutes.
-
Via syringe, add the degassed 1,4-dioxane and water to the reaction flask (a typical ratio is 4:1 to 5:1 dioxane:water). The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 125°C for 20 minutes can be a good starting point.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed for purification.
-
Characterization of 4-Amino-6-arylpyrimidines
The structure and purity of the synthesized 4-amino-6-arylpyrimidines should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrimidine ring protons and the protons of the aryl substituent. The amino group protons typically appear as a broad singlet. For 4-amino-6-phenylpyrimidine, the pyrimidine proton at the 2-position appears as a singlet around δ 8.44 ppm, and the proton at the 5-position appears as a singlet around δ 6.88 ppm. The aromatic protons of the phenyl group will appear in the range of δ 7.4-8.0 ppm. The amino protons often show as a broad singlet around δ 6.91 ppm.
-
¹³C NMR: The carbon NMR will show the characteristic chemical shifts for the carbon atoms of the pyrimidine ring and the aryl group.
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a common technique for these compounds, and the protonated molecular ion [M+H]⁺ is typically observed.
-
The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyrimidine derivatives involve cleavage of the substituent groups and the pyrimidine ring itself.
Example Characterization Data for 4-Amino-6-phenylpyrimidine:
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.44 (s, 1H), 7.93 - 8.00 (m, 2H), 7.42 - 7.52 (m, 3H), 6.91 (br s, 2H, NH₂), 6.88 (s, 1H). |
| LCMS | MH⁺ = 172.1. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use fresh catalyst or a different palladium source (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand). |
| Insufficiently degassed solvents | Ensure thorough degassing of solvents to prevent catalyst oxidation. | |
| Inappropriate base or solvent system | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., DME/water, Toluene/water). | |
| Formation of byproducts (e.g., homocoupling of boronic acid) | Reaction temperature too high or reaction time too long | Optimize reaction temperature and time. |
| Difficult purification | Co-elution of product and byproducts | Try a different solvent system for chromatography or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-amino-6-arylpyrimidines from this compound. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these important compounds for applications in drug discovery and development. Careful optimization of reaction conditions is key to achieving high yields and purity.
References
- Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- ChemicalRegister. (n.d.). This compound (CAS No. 53557-69-0) Suppliers.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
Application Notes and Protocols for the Purification of 4-Amino-6-iodopyrimidine Derivatives by Column Chromatography
Introduction: The Critical Role of Purity for 4-Amino-6-iodopyrimidine Derivatives in Research and Development
This compound derivatives represent a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a multitude of biologically active molecules. Their unique structural motif, featuring an amino group, an iodine atom, and a pyrimidine core, allows for diverse chemical modifications, making them indispensable intermediates in the discovery of novel therapeutics. The pyrimidine scaffold is a cornerstone in many approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The presence of a halogen, such as iodine, provides a reactive handle for further functionalization through cross-coupling reactions, significantly expanding the chemical space accessible to medicinal chemists.[3]
Given their significant potential, the purity of this compound derivatives is of paramount importance. Impurities from synthetic steps can interfere with subsequent reactions, lead to the formation of undesired side products, and confound biological assays, ultimately compromising research outcomes and delaying the drug development pipeline. Column chromatography is a fundamental, widely-used technique for the purification of these intermediates, enabling the isolation of target compounds with high purity.[4][5]
This comprehensive guide provides detailed application notes and protocols for the successful purification of this compound derivatives using column chromatography. We will delve into the principles of separation, offer step-by-step protocols for both normal-phase and reversed-phase chromatography, and provide a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows for this important class of molecules.
Part 1: Principles of Separation: A Deep Dive into the Physicochemical Properties of this compound Derivatives
The successful purification of this compound derivatives by column chromatography hinges on a thorough understanding of their physicochemical properties. These properties dictate the interactions between the analyte, the stationary phase, and the mobile phase, which are the three pillars of chromatographic separation.
Key Physicochemical Considerations:
-
Acidity/Basicity (pKa): The amino group on the pyrimidine ring imparts basic properties to the molecule. The predicted pKa of this compound is a crucial parameter to consider, especially when dealing with silica gel, which has an acidic surface. The pKa values of substituted aminopyridines can vary significantly based on the electronic effects of the substituents.[6] Understanding the pKa helps in selecting an appropriate mobile phase and deciding whether additives are necessary to prevent undesirable interactions with the stationary phase.
-
Solubility: The solubility of the crude sample in an appropriate solvent is critical for sample loading onto the column. Aminopyrimidine derivatives generally exhibit good solubility in polar organic solvents like methanol and ethanol, and moderate solubility in water.[6] Their solubility in non-polar solvents is typically poor. A comprehensive study on 2-aminopyrimidine demonstrated its solubility in a wide range of organic solvents, which can serve as a useful reference.
-
Stability: A significant challenge in the purification of certain organic compounds is their stability on the stationary phase. Silica gel, the most common stationary phase in normal-phase chromatography, is known to be acidic and can mediate the degradation of sensitive compounds.[7] While specific studies on the degradation of this compound on silica are scarce, the potential for interactions between the basic amino group and the acidic silanol groups on the silica surface should not be overlooked.[8] Furthermore, halogenated organic compounds can be susceptible to degradation under certain conditions.
Choosing the Right Chromatographic Mode:
The choice between normal-phase and reversed-phase chromatography depends on the polarity of the target compound and the impurities to be removed.
-
Normal-Phase Chromatography (NPC): This is the most common mode for purifying moderately polar to polar organic compounds. It utilizes a polar stationary phase, typically silica gel, and a non-polar to moderately polar mobile phase. In NPC, polar compounds interact more strongly with the stationary phase and thus elute later than non-polar compounds. Given the polar nature of this compound derivatives, NPC is often the method of choice.
-
Reversed-Phase Chromatography (RPC): In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol). In RPC, non-polar compounds are retained more strongly, while polar compounds elute earlier. RPC can be a valuable alternative for purifying highly polar derivatives or when dealing with impurities that are difficult to separate by NPC.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the purification of this compound derivatives by both normal-phase and reversed-phase column chromatography.
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
This protocol is suitable for the purification of moderately polar this compound derivatives from less polar or more polar impurities.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Beakers or flasks for fraction collection
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Methodology:
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Visualize the spots under a UV lamp.
-
The ideal mobile phase composition should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in separate test tubes or flasks.
-
Maintain a constant flow rate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure target compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Reversed-Phase Column Chromatography (C18 Silica)
This protocol is an excellent alternative for purifying highly polar this compound derivatives or for separations that are challenging in normal-phase.
Materials:
-
Crude this compound derivative
-
C18-bonded silica gel
-
Solvents for mobile phase (e.g., water, acetonitrile, methanol)
-
Glass column or pre-packed cartridge
-
Fraction collection vessels
-
HPLC or TLC for fraction analysis
Methodology:
-
Mobile Phase Selection:
-
The mobile phase in RPC is typically a mixture of water and a polar organic solvent.
-
Start with a high percentage of water and gradually increase the organic solvent content (gradient elution) or use a fixed composition (isocratic elution).
-
TLC on C18 plates or analytical HPLC can be used to determine the optimal mobile phase conditions.
-
-
Column Packing/Equilibration:
-
If using a glass column, pack the C18 silica gel as a slurry in the initial mobile phase.
-
For pre-packed cartridges, equilibrate the column by flushing it with several column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase or a solvent with similar or weaker elution strength.
-
Apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, either isocratically or with a gradient of increasing organic solvent.
-
Collect fractions and monitor the elution profile using TLC or HPLC.
-
-
Isolation of the Pure Compound:
-
Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.
-
Part 3: Data Presentation and Visualization
Table 1: Mobile Phase Systems for Purification of Aminopyrimidine Derivatives
| Chromatographic Mode | Stationary Phase | Common Mobile Phase Systems (Eluting Strength) | Target Compound Polarity |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Low to Moderate |
| Normal-Phase | Alumina (Neutral/Basic) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Moderate to High (for acid-sensitive compounds) |
| Reversed-Phase | C18 Silica | Water/Acetonitrile, Water/Methanol | High |
Diagrams:
Part 4: Troubleshooting Common Issues
Even with well-defined protocols, challenges can arise during the purification of this compound derivatives. This section provides a guide to identifying and resolving common problems.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compounds | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the mobile phase using TLC with a wider range of solvent polarities. - Use a gradient elution. - Reduce the amount of sample loaded onto the column. |
| Peak Tailing | - Strong interaction between the basic amino group and acidic silanol groups on silica gel. - Compound is too polar for the mobile phase. | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to neutralize the acidic sites on the silica gel. - Increase the polarity of the mobile phase. |
| Compound Degradation on the Column | - The acidic nature of silica gel is causing decomposition of the acid-sensitive compound. | - Use a less acidic stationary phase like neutral or basic alumina. - Deactivate the silica gel by pre-treating it with a base. - Minimize the time the compound spends on the column by using flash chromatography. |
| Band Broadening | - Improper column packing. - Sample dissolved in too much solvent or a solvent that is too strong. | - Ensure the column is packed evenly without any cracks or channels. - Dissolve the sample in the minimum amount of a solvent that is not significantly more polar than the mobile phase. |
| No Compound Eluting | - The compound is too polar and is irreversibly adsorbed to the stationary phase. - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane/ethyl acetate mixture). - If the compound still does not elute, consider switching to reversed-phase chromatography. |
Conclusion: Ensuring Purity for Advancing Discovery
The purification of this compound derivatives is a critical step in the synthesis of novel compounds for drug discovery and other applications. By understanding the fundamental principles of chromatography and the specific physicochemical properties of these molecules, researchers can develop robust and efficient purification protocols. The detailed methodologies and troubleshooting guide provided in this application note serve as a valuable resource for scientists, enabling them to obtain high-purity materials essential for reliable and reproducible research. The careful application of these techniques will undoubtedly accelerate the pace of discovery and development in the ever-evolving field of medicinal chemistry.
References
- Gotor, V., Sola, R., & García-Verdugo, E. (2010).
- Jain, K. S., Shah, A. K., & Patel, V. R. (2014). Pyrimidine: A versatile scaffold in medicinal chemistry. Central Nervous System Agents in Medicinal Chemistry, 14(1), 35-51.
- Lakhani, P. M., & Sharma, M. (2016). A review on synthesis and medicinal importance of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3128.
- Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. (2022).
- Column Chromatography Review Articles. (n.d.). Open Access Journals.
- DNA Adsorption to and Elution from Silica Surfaces: Influence of Amino Acid Buffers. (2013). Langmuir, 29(40), 12451-12459.
- Synthesis, characterization, and sorption properties of silica gel-immobilized pyrimidine derivative. (2007). Journal of Applied Polymer Science, 105(6), 3466-3474.
- Theoretical prediction of relative and absolute pKa values of aminopyridines. (2004). The Journal of Physical Chemistry A, 108(49), 10843-10851.
- Recent discoveries of naturally occurring halogenated nitrogen heterocycles. (2021). Progress in Heterocyclic Chemistry, 33, 1-26.
- Preparative Purification Solutions in Drug Discovery Synthesis. (2023).
- This compound. (n.d.). CymitQuimica.
- Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1974).
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(13), 5081.
- A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water. (2012). Letters in Organic Chemistry, 9(4), 260-264.
- The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide. (n.d.). BenchChem.
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2012).
- The pKa Values of Some 2-Aminomidazolium Ions. (1964). The Journal of Organic Chemistry, 29(10), 3032-3034.
- The Use of Silica Gel Modified With Allyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate for Selective Separation and Preconcentration of Lead in Environmental Samples. (2013). Environmental Monitoring and Assessment, 185(6), 4969-4976.
- Synthesis of Pyrimidines and its Bio-evaluation. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 28-36.
- Iodination of heterocycles using HIO4/silica gel/H2SO4 in aqueous media. (2012).
- Recent Advances in Pyrimidine-Based Drugs. (2021). Pharmaceuticals, 14(6), 571.
- Biomolecule interactions at the interface of the aqueous silica surface. (2022).
- Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(1), 69-82.
- Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (2021). New Journal of Chemistry, 45(38), 17655-17659.
- The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
- Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. (2019).
- DNA adsorption to and elution from silica surfaces: influence of amino acid buffers. (2013). Langmuir, 29(40), 12451-12459.
- Bordwell pKa Table. (n.d.).
- Experimental lipophilicity scale for coded and noncoded amino acid residues. (2021). Organic & Biomolecular Chemistry, 19(32), 7016-7023.
- A review on columns used in chromatography. (2023). The Journal of Multidisciplinary Research, 2(4), 1-7.
- Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (2021).
- This compound. (n.d.). Tetrahedron.
- 54198 PDFs | Review articles in COLUMN CHROMATOGRAPHY. (n.d.).
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-6-iodopyrimidine Derivatives
Introduction: The Strategic Importance of 4-Amino-6-iodopyrimidine Derivatives in Medicinal Chemistry
This compound derivatives represent a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a multitude of biologically active molecules.[] Their significance is underscored by their presence in the core structures of numerous therapeutic agents, including kinase inhibitors for oncology, antiviral compounds, and agents targeting central nervous system disorders. The pyrimidine scaffold, with its nitrogen atoms, provides key hydrogen bonding capabilities, while the iodo- and amino-substituents at the 4- and 6-positions offer orthogonal handles for further chemical elaboration, enabling the exploration of vast chemical space in drug discovery programs.[]
The successful transition of a promising drug candidate from discovery to clinical development hinges on the ability to produce the active pharmaceutical ingredient (API) on a large scale. Therefore, the development of a robust, scalable, and economically viable synthesis for key intermediates like this compound derivatives is of paramount importance. This application note provides a detailed protocol for the laboratory-scale synthesis of a representative this compound derivative and, crucially, addresses the critical considerations for scaling this process to pilot and manufacturing scales.
Synthetic Strategy: From Chlorination to Iodination
The most common and industrially viable route to this compound derivatives commences with the more readily available and less expensive 4-amino-6-chloropyrimidine. The core transformation is a nucleophilic substitution of the chloro group with an iodo group, a reaction that, while conceptually straightforward, presents unique challenges upon scale-up.
Reaction Mechanism
The conversion of 4-amino-6-chloropyrimidine to its iodo counterpart is typically achieved via a Finkelstein-type reaction. In this process, an iodide salt, often sodium iodide, is used in a suitable solvent to displace the chloride. The reaction is driven by the precipitation of the less soluble sodium chloride in many organic solvents, shifting the equilibrium towards the desired product. The use of a strong acid, such as hydriodic acid, can also facilitate this transformation.
Laboratory-Scale Synthesis Protocol: this compound
This protocol details the synthesis of this compound from 4-amino-6-chloropyrimidine.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Amino-6-chloropyrimidine | Reagent grade, 98% |
| Sodium iodide | Anhydrous, 99.5% |
| Hydriodic acid | 47-57% aqueous solution |
| Dichloromethane (DCM) | ACS grade |
| Saturated sodium bicarbonate solution | |
| Anhydrous sodium sulfate | |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Filtration apparatus | Buchner funnel, filter paper |
| Rotary evaporator |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-6-chloropyrimidine (1.00 g, 7.72 mmol) and sodium iodide (5.79 g, 38.6 mmol).
-
Reagent Addition: Carefully add 40% hydriodic acid (20 mL) to the flask.
-
Reaction: Heat the mixture to 70 °C with stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the mixture to remove any solids.
-
Extraction: Transfer the filtrate to a separatory funnel and partition it between dichloromethane (50 mL) and a saturated sodium bicarbonate solution (50 mL).
-
Separation: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a light yellow to light brown solid. A typical yield is around 70%.[2]
Scale-Up Considerations: From the Bench to the Plant
Transitioning the laboratory-scale synthesis to a pilot plant or manufacturing setting requires careful consideration of several factors that are often negligible at the bench.[3]
Thermal Management
The iodination reaction can be exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings.[3] However, in a large reactor, this ratio decreases significantly, increasing the risk of a thermal runaway.[4]
-
Heat Transfer: Jacketed reactors with controlled heating and cooling systems are essential for maintaining the desired reaction temperature.[5][6] The choice of heat transfer fluid and the efficiency of the heat exchanger become critical parameters.[5][7]
-
Reagent Addition Strategy: A slow, controlled addition of one of the reagents (e.g., the hydriodic acid) can help to manage the rate of heat generation.[8] This is in contrast to the lab-scale procedure where all reagents are often combined at once.
Mixing and Mass Transfer
Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced product quality.
-
Agitator Design: The type of agitator (e.g., turbine, pitched-blade) and its speed must be optimized to ensure homogenous mixing of the reaction mixture.[8]
-
Baffles: The installation of baffles within the reactor can prevent vortex formation and improve mixing efficiency.[8]
Workup and Purification at Scale
The workup and purification procedures must be adapted for handling large volumes.
-
Extraction: Large-scale extractions are typically performed in dedicated extraction vessels rather than separatory funnels.
-
Crystallization: The cooling rate during crystallization needs to be carefully controlled to achieve the desired crystal size and purity. Slow cooling is generally preferred to minimize the inclusion of impurities.[9][10] Seeding the solution with a small amount of pure product can help to control the crystallization process.[2]
-
Isolation: Filtration on a large scale is often performed using a filter press or a centrifugal filter.
Diagram: Lab-Scale vs. Scale-Up Workflow
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Application Note: A Multi-Modal Analytical Workflow for the Characterization of 4-Amino-6-iodopyrimidine Reaction Products
Abstract: 4-Amino-6-iodopyrimidine is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate diverse substituted pyrimidine libraries. The successful synthesis and downstream application of these novel compounds are contingent upon rigorous and unambiguous structural characterization. This guide provides a comprehensive, field-tested workflow for the analytical characterization of reaction products derived from this compound. We detail an integrated strategy employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography, explaining the causality behind methodological choices to ensure data integrity and trustworthiness.
The Strategic Imperative for Rigorous Characterization
The workflow presented herein is designed as a self-validating system, where orthogonal analytical techniques are used to corroborate findings, moving from initial purity assessment to definitive structural elucidation.
Integrated Analytical Workflow
A logical progression of analysis is crucial for efficiency and accuracy. The initial steps focus on assessing the reaction outcome and purity, while subsequent, more resource-intensive methods provide detailed structural information.
Figure 1: Integrated workflow for characterizing this compound reaction products.
Purity Assessment and Molecular Weight Determination
The first critical step is to determine the success of the reaction and the purity of the target compound. Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is the most efficient method for this initial screen.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the standard for analyzing pyrimidine derivatives due to their moderate polarity.[1] A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for the aromatic pyrimidine core and its substituents. The mobile phase typically consists of an organic modifier (acetonitrile or methanol) and an aqueous component. The addition of a small amount of acid (formic acid or trifluoroacetic acid) is crucial; it protonates the basic nitrogen atoms on the pyrimidine ring, which prevents peak tailing by minimizing interactions with residual acidic silanols on the silica support, leading to sharp, symmetrical peaks.[2][3]
Protocol: HPLC Purity Analysis
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Standard for resolving small organic molecules. Smaller particles (UPLC) offer higher resolution and faster run times. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is an MS-compatible modifier that improves peak shape.[2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is preferred over methanol for its lower viscosity and UV transparency. |
| Gradient | 5-95% B over 10-15 min, then hold and re-equilibrate | A broad gradient is suitable for initial screening of unknown reaction mixtures. |
| Flow Rate | 0.5 - 1.0 mL/min (for 4.6 mm ID column) | Adjust based on column diameter to maintain optimal linear velocity. |
| Column Temp. | 30 - 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[3] |
| Detector | UV/Vis Diode Array Detector (DAD) | Monitor at 254 nm and 280 nm, or scan for the compound's λmax to ensure detection of all components. |
| Injection Vol. | 1 - 10 µL |
| Sample Prep. | Dissolve crude or purified sample in DMSO or Mobile Phase A. | Ensure the sample is fully dissolved to prevent column clogging. |
Mass Spectrometry (MS)
Expertise & Rationale: MS provides the molecular weight of the product, which is a primary piece of evidence for its identity. Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. A key diagnostic feature for iodine-containing compounds is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), but if other halogens like chlorine or bromine are present from other reactants, their characteristic isotopic patterns (e.g., ~3:1 for ³⁵Cl/³⁷Cl) will be evident in the mass spectrum, providing further structural confirmation.[4][5][6] High-resolution mass spectrometry (HRMS) (e.g., on a Q-TOF or Orbitrap instrument) is highly recommended to determine the elemental composition from the exact mass.[7]
Protocol: LC-MS Molecular Weight Confirmation
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms of the pyrimidine ring are readily protonated to form [M+H]⁺ ions. |
| Mass Analyzer | Quadrupole, TOF, or Orbitrap | Quadrupoles are excellent for routine confirmation. TOF and Orbitrap provide high resolution for accurate mass measurements.[7] |
| Scan Range | 100 - 1000 m/z | Should encompass the expected molecular weights of starting materials, products, and potential dimers. |
| Data Analysis | Extract ion chromatograms for expected masses. | Check the mass spectrum of the main product peak for the [M+H]⁺ ion. Compare the measured mass to the calculated theoretical mass. For HRMS, the mass error should be < 5 ppm. |
| Fragmentation | (Optional) Tandem MS (MS/MS) | Fragmenting the parent ion can provide structural information by observing the loss of specific functional groups.[8] |
Definitive Structural Elucidation: NMR Spectroscopy
Once the product is purified to >95% (as determined by HPLC), NMR spectroscopy is employed for unambiguous structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9]
Expertise & Rationale:
-
¹H NMR: This is the workhorse experiment. The chemical shifts (δ) of the protons on the pyrimidine ring and its substituents are highly informative. For a typical product where the iodine at position 6 has been replaced, the remaining ring protons (at positions 2 and 5) will appear as singlets or doublets depending on substitution. The amino group protons (-NH₂) often appear as a broad singlet.[10][11]
-
¹³C NMR: This experiment confirms the number of unique carbon atoms in the molecule and their electronic environment. The carbon atom attached to the highly electronegative nitrogen atoms will be significantly downfield.
-
2D NMR (COSY, HSQC, HMBC): For more complex structures, 2D NMR is essential.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton, especially for connecting new substituents to the pyrimidine core.
-
Protocol: NMR Structural Analysis
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ is often preferred as it is an excellent solvent for many polar heterocyclic compounds and allows observation of exchangeable protons (e.g., -NH₂). |
| Sample Conc. | 5-10 mg in 0.6 mL of solvent | Ensure sufficient concentration for good signal-to-noise, especially for ¹³C NMR. |
| ¹H NMR | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| ¹³C NMR | Proton-decoupled | Provides a single peak for each unique carbon atom, simplifying the spectrum. |
| 2D Experiments | Standard gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs. | These are essential for confirming connectivity and assigning all signals unambiguously, particularly in novel structures. |
| Data Processing | Apply Fourier transform, phase correction, and baseline correction. | Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). |
Absolute Structure Confirmation: Single-Crystal X-ray Crystallography
Expertise & Rationale: While NMR provides the constitutional structure (connectivity), X-ray crystallography provides the absolute, three-dimensional arrangement of atoms in space, including stereochemistry and crystal packing information.[12] It is the "gold standard" for structural proof, especially for publications or patent filings. The primary challenge is often growing diffraction-quality single crystals of the purified compound.
Protocol: X-ray Crystallography
| Step | Procedure | Rationale & Notes |
|---|---|---|
| 1. Crystal Growth | Slow evaporation, vapor diffusion, or slow cooling of a saturated solution. | Screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile, DMF) and solvent/anti-solvent pairs. The goal is to allow molecules to arrange slowly into an ordered lattice. |
| 2. Crystal Mounting | Select a suitable single crystal under a microscope and mount it on a goniometer head. | The crystal is cryo-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection. |
| 3. Data Collection | Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.[13] | The pattern of diffracted spots contains information about the crystal's unit cell and the arrangement of atoms within it. |
| 4. Structure Solution & Refinement | Use computational methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions to best fit the experimental diffraction data.[12][14] | The final output is a 3D model of the molecule with precise bond lengths, bond angles, and torsion angles. |
By systematically applying this multi-modal analytical workflow, researchers can characterize the products of this compound reactions with the highest degree of scientific rigor, ensuring the validity of their findings and accelerating the pace of discovery.
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- Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. (2014). Journal of the American Society for Mass Spectrometry. [Link]
- The mass spectra of pyrimidine measured in coincidence with resonant... (n.d.).
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- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2020). ChemistrySelect, 5(39), 12224-12230. [Link]
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021).
- Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. (2005). Journal of Medicinal Chemistry, 48(22), 7069-7077. [Link]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). Molecules, 23(10), 2465. [Link]
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2012).
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2019). Impact Factor. [Link]
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- 11. discovery.researcher.life [discovery.researcher.life]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Covalent Inhibitors Using 4-Amino-6-iodopyrimidine
Introduction: The Strategic Value of 4-Amino-6-iodopyrimidine in Covalent Drug Discovery
The paradigm of drug discovery has seen a renaissance in the development of targeted covalent inhibitors (TCIs). These molecules form a stable, covalent bond with their target protein, a mechanism that can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2][3] Within this class of therapeutics, pyrimidine-based scaffolds are exceptionally prevalent, forming the core of numerous clinically successful kinase inhibitors.[4][5][6]
This compound stands out as a particularly strategic starting material for the synthesis of these complex molecules. Its structure is pre-validated in many kinase hinge-binding motifs, with the C4-amino group often serving as a critical hydrogen bond donor.[6][7] Crucially, the iodine atom at the C6 position provides a versatile and highly reactive handle for introducing molecular complexity through modern synthetic chemistry, most notably via palladium-catalyzed cross-coupling reactions. This allows for the precise installation of various "warhead" moieties—electrophilic groups designed to react with nucleophilic amino acid residues, such as cysteine, within the target protein's active site.[1][8]
This guide provides an in-depth look at the synthetic strategy, mechanisms, and detailed protocols for leveraging this compound in the construction of covalent inhibitors, aimed at researchers and professionals in drug development.
The Two-Step Mechanism of Covalent Inhibition
The efficacy of a targeted covalent inhibitor is governed by a two-step process. This dual-action mechanism is fundamental to achieving both potency and selectivity.
-
Reversible Binding (Non-covalent): The inhibitor first docks into the target protein's binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The affinity of this initial binding is determined by the core scaffold of the inhibitor. The 4-aminopyrimidine core is adept at this, often mimicking the adenine portion of ATP to bind within the hinge region of kinases.[9][10]
-
Irreversible Bond Formation (Covalent): Once the inhibitor is properly oriented within the active site, its electrophilic "warhead" is positioned in close proximity to a nucleophilic amino acid residue (commonly Cys). This proximity facilitates a chemical reaction, forming a permanent covalent bond and leading to sustained inactivation of the protein.[2][11]
The this compound itself is not the final covalent inhibitor but a key precursor. The synthetic challenge, and the focus of this guide, is the strategic replacement of the iodo group with a substructure containing the necessary electrophilic warhead.
Caption: Overall workflow from starting material to target inhibition.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The most robust and widely applied method for functionalizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful transformation forges a new carbon-carbon bond between the iodopyrimidine (an organohalide) and an organoboron species (typically a boronic acid or boronate ester).[12][13][14] The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron component.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of the pyrimidine.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the Palladium(0) catalyst.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of a Covalent Inhibitor Precursor
This section provides a representative protocol for the Suzuki coupling of this compound with (4-(acrylamido)phenyl)boronic acid to install a common acrylamide "warhead".
Reaction Scheme: (A diagram showing this compound reacting with (4-(acrylamido)phenyl)boronic acid in the presence of a palladium catalyst and base to yield N-(4-(4-aminopyrimidin-6-yl)phenyl)acrylamide)
Materials and Equipment
-
Reagents:
-
This compound
-
(4-(acrylamido)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
-
Equipment:
-
Schlenk flask or reaction vial with screw cap
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Procedure
Part A: Reaction Setup (Under Inert Atmosphere)
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), (4-(acrylamido)phenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Seal the flask, then carefully evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical for preventing the degradation of the palladium catalyst.[12][15]
-
Prepare a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio). Solvents can be degassed by bubbling argon through them for 20-30 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask.
Part B: Reaction Execution
-
Lower the flask into an oil bath pre-heated to 90 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[15]
Part C: Workup and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by column chromatography on silica gel, typically using a solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to isolate the pure product.
Data and Characterization
Successful synthesis should be confirmed using standard analytical techniques.
| Parameter | Value / Compound |
| Aryl Halide | This compound |
| Boronic Acid | (4-(acrylamido)phenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane / H₂O (4:1) |
| Temperature | 90 °C |
| Typical Yield | 60-85% |
Table 1: Summary of representative reaction conditions.
| Analysis Technique | Expected Result for N-(4-(4-aminopyrimidin-6-yl)phenyl)acrylamide |
| ¹H NMR | Peaks corresponding to pyrimidine, phenyl, and acrylamide protons with correct integrations and splitting patterns. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| LC-MS (ESI+) | A major peak corresponding to the [M+H]⁺ of the product's molecular weight. |
| HPLC | Purity assessment, typically >95% for use in biological assays. |
Table 2: Expected characterization data.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently inert atmosphere.3. Inappropriate base or solvent system. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Improve degassing and inert atmosphere techniques.3. Screen other bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Formation of Homocoupled Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Ensure thorough degassing of solvents and reaction vessel.2. Lower the reaction temperature and monitor for longer times. |
| Decomposition of Product | The acrylamide moiety can be sensitive to prolonged heating or strongly basic/acidic conditions. | Minimize reaction time once starting material is consumed. Ensure workup is performed under neutral or mildly basic conditions. |
| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide (a byproduct from the catalyst). | 1. Try a different solvent system for chromatography.2. A simple filtration through a small plug of silica may remove some byproducts before full chromatography. |
Conclusion
This compound is a high-value, versatile building block for the synthesis of targeted covalent inhibitors. Its utility is primarily unlocked through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides a reliable method for installing diverse functionalities, including the electrophilic warheads essential for covalent bond formation. The protocol described herein serves as a robust starting point for researchers. However, as with any synthetic procedure, optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve optimal results for specific, novel substrates. Careful execution and rigorous characterization are paramount to the successful development of the next generation of covalent therapeutics.
References
- Synthesis of Pyrimidine and Quinolone Conjugates as a Scaffold for Dual Inhibitors of HIV Reverse Transcriptase and Integrase.Bioorganic & Medicinal Chemistry Letters.
- Characterization of Covalent-Reversible EGFR Inhibitors.ACS Omega.
- An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase.Journal of Medicinal Chemistry.
- Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles.Archiv der Pharmazie.
- Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors.Journal of Medicinal Chemistry.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
- Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2)
- Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors.Bioorganic & Medicinal Chemistry Letters.
- Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity.Journal of Medicinal Chemistry.
- Targeted Covalent Inhibitor Synthesis.YouTube.
- Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.Benchchem.
- Suzuki Coupling.Organic Chemistry Portal.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Emerging str
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.Accounts of Chemical Research.
- (PDF) Covalent Inhibition in Drug Discovery.
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- 2. google.com [google.com]
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- 4. Synthesis of pyrimidine and quinolone conjugates as a scaffold for dual inhibitors of HIV reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Recent Advances in Covalent Drug Discovery [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Heck Reaction of 4-Amino-6-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing the Mizoroki-Heck reaction using 4-amino-6-iodopyrimidine as a key building block. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[1] this compound is a crucial intermediate in the synthesis of a variety of biologically active compounds, and its successful functionalization via the Heck reaction opens avenues for the development of novel therapeutics. These application notes offer detailed insights into the reaction mechanism, optimized conditions, and step-by-step protocols to enable the efficient synthesis of 4-amino-6-vinylpyrimidine derivatives.
Introduction: The Significance of the Heck Reaction and this compound
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds with high efficiency and selectivity.[1][2] This palladium-catalyzed process involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base to form a substituted alkene.[1][2] Its broad functional group tolerance and generally mild reaction conditions have led to its widespread application in the pharmaceutical and materials science industries.[3]
This compound is a valuable heterocyclic starting material. The pyrimidine core is a common scaffold in a multitude of bioactive molecules, including kinase inhibitors and other targeted therapies. The presence of a reactive iodine atom at the 6-position allows for facile carbon-carbon bond formation via cross-coupling reactions, while the amino group at the 4-position provides a handle for further derivatization or can be a key pharmacophoric feature. The electron-rich nature of the aminopyrimidine ring system can influence the reactivity in palladium-catalyzed reactions, necessitating careful optimization of reaction conditions.
The Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Simplified catalytic cycle of the Mizoroki-Heck reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.[4]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the alkene into the Pd-C bond. This step is often rate-determining and controls the regioselectivity of the reaction.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new carbon-carbon double bond of the product and a palladium-hydride species.[5]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride complex, allowing the catalytic cycle to continue.[5]
Recommended Reaction Conditions for this compound
The successful Heck coupling of this compound requires careful selection of the catalyst system, base, solvent, and temperature. Due to the electron-rich nature of the substrate, conditions that favor efficient oxidative addition and prevent catalyst deactivation are paramount.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precursor that is reduced in situ to the active Pd(0) species.[5] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. More sterically demanding or electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can sometimes improve yields by promoting reductive elimination.[6] Chiral ligands like BINAP can be employed for asymmetric Heck reactions.[5] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic amine base like triethylamine (Et₃N) is commonly used to neutralize the HI generated during the reaction.[1] Inorganic bases such as potassium carbonate or sodium acetate can also be effective.[1] The choice of base can influence the reaction rate and selectivity. |
| Solvent | DMF, NMP, Dioxane, Acetonitrile | Aprotic polar solvents like DMF or NMP are generally effective as they help to solubilize the reactants and the palladium catalyst.[7] The choice of solvent can impact the reaction temperature and ease of product isolation. |
| Alkene Partner | Acrylates, Styrenes, and other electron-deficient alkenes | Electron-deficient alkenes are generally more reactive in the Heck reaction. The stoichiometry of the alkene is typically 1.1 to 1.5 equivalents relative to the aryl iodide. |
| Temperature | 80-120 °C | The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the starting materials, products, or catalyst.[7] |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[4] |
Detailed Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol provides a general starting point for the Heck reaction with this compound. Optimization may be necessary for different alkene partners.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a Schlenk flask or sealed tube
-
Stirring and heating equipment
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the Heck reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and triphenylphosphine (0.02-0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF via syringe to dissolve the solids. Then, add triethylamine (2.0-3.0 equiv.) followed by n-butyl acrylate (1.2-1.5 equiv.).
-
Reaction: Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-amino-6-(2-(butoxycarbonyl)vinyl)pyrimidine.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different ligand, or optimizing the reaction temperature and time. The purity of the reagents and the exclusion of oxygen are critical for a successful Heck reaction.
-
Side Reactions: The formation of Heck byproducts can sometimes be observed. Purification by column chromatography is usually effective in separating the desired product.
-
Catalyst Deactivation: The amino group on the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands and reaction conditions can mitigate this effect.
Conclusion
The Heck reaction of this compound is a versatile and powerful tool for the synthesis of novel substituted pyrimidines. By carefully selecting the reaction conditions, researchers can efficiently generate a diverse range of compounds for applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.
References
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
- Optimization of conditions for the Heck reaction. (2020). ResearchGate.
- Heck Reaction—State of the Art. (2017). MDPI.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. (2016). Arkivoc.
- Heck reaction. (n.d.). Wikipedia.
- Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. (2019). PubMed Central.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PubMed Central.
- The Heck (Mizoroki-Heck) Reaction | Palladium-Catalyzed Cross-Coupling. (2021). YouTube.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry.
- Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. (2024). Organic Chemistry Portal.
- Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. (2023). MDPI.
- The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. (2018). ResearchGate.
- Heck reaction of amino acid derived vinyl substrates in the synthesis of homotyrosinol derivatives. (2010). UBC Chemistry.
- Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. (2013). ResearchGate.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2014). ResearchGate.
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Application Notes & Protocols: Microwave-Assisted Synthesis with 4-Amino-6-iodopyrimidine
Introduction: Accelerating Discovery with a Versatile Building Block
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone, present in a vast array of therapeutic agents, from anticancer to antiviral drugs.[1] 4-Amino-6-iodopyrimidine stands out as a particularly valuable building block. Its structure combines the biologically relevant aminopyrimidine core with a highly reactive C-I bond, making it an ideal substrate for functionalization via palladium-catalyzed cross-coupling reactions.[2]
Conventional synthetic methods often require long reaction times and harsh conditions, creating bottlenecks in the rapid synthesis of compound libraries for screening. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[3][4][5] By utilizing microwave energy, MAOS achieves rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often higher product purity with fewer by-products.[6][7][8][9][10]
This guide provides detailed protocols and expert insights into leveraging MAOS for the derivatization of this compound, focusing on key C-C and C-N bond-forming reactions that are fundamental to pharmaceutical research.
The Principle of Microwave Heating
Unlike conventional heating which relies on slow conduction and convection, microwave heating generates energy within the bulk of the material through the interaction of the electromagnetic field with polar molecules and ionic species.[5][11] This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents used in synthesis, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates friction, generating heat rapidly and uniformly throughout the sample.[7][9]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration through the solution, causing collisions that generate heat.[9][10]
This direct energy transfer allows for precise temperature control and the ability to reach temperatures far above the solvent's boiling point in a sealed, pressurized vessel, dramatically accelerating chemical reactions.[11]
General Workflow for Microwave-Assisted Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the primary methods for functionalizing this compound. The general laboratory workflow is streamlined and efficient, as illustrated below.
Caption: General workflow for microwave-assisted synthesis.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds. It is widely used to couple aryl or vinyl halides with boronic acids or esters. For this compound, this reaction enables the direct introduction of diverse aryl and heteroaryl moieties, which is a common strategy in the design of kinase inhibitors and other targeted therapeutics.
Expertise & Causality:
The choice of catalyst, base, and solvent is critical for success. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and commercially available catalyst suitable for a wide range of substrates.[12] An aqueous mixture of a polar aprotic solvent like 1,4-dioxane or DMF is often used; water is necessary to dissolve the inorganic base, and the organic solvent solubilizes the reactants.[12][13] The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. Microwave irradiation accelerates the reaction by rapidly achieving the high temperatures (100-150 °C) needed to drive the catalytic cycle efficiently.
Detailed Protocol: Synthesis of 4-Amino-6-(4-methoxyphenyl)pyrimidine
Sources
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- 2. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eduzonejournal.com [eduzonejournal.com]
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- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 8. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
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- 10. ijrpas.com [ijrpas.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Notes and Protocols for the Synthesis of 4,6-Disubstituted Pyrimidines from 4-Amino-6-iodopyrimidine
Introduction: The Central Role of 4,6-Disubstituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] Pyrimidine derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][4][2] Specifically, 4,6-disubstituted pyrimidines are a privileged structural motif found in a variety of biologically active compounds, including kinase inhibitors and muscarinic antagonists.[5][6][7] The ability to selectively introduce diverse substituents at the C4 and C6 positions of the pyrimidine ring is therefore of paramount importance for the exploration of new chemical space and the development of novel therapeutics.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4,6-disubstituted pyrimidines, with a particular focus on leveraging the reactivity of 4-amino-6-iodopyrimidine as a versatile starting material. The high reactivity of the carbon-iodine bond makes this substrate an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions.[8] We will delve into the practical application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing not just step-by-step instructions, but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions.
Strategic Overview: Leveraging Palladium Catalysis for Pyrimidine Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[9][10][11] The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9][11][12][13]
The choice of the specific cross-coupling reaction is dictated by the desired substituent to be introduced onto the pyrimidine core:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups using boronic acids or their esters.
-
Sonogashira Coupling: For the introduction of alkynyl groups using terminal alkynes.[8][14][15][16][17]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines.[12][18][19][20][21][22]
The reactivity of halopyrimidines in these reactions follows the general trend of I > Br > Cl, making this compound a highly reactive and desirable starting material.[8]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[9][23][24] This protocol details the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Reaction Scheme:
Figure 1: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Add the anhydrous solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[25]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings. For less reactive substrates, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary.[23]
-
Base Selection: The base is crucial for the transmetalation step. Carbonates like K2CO3 or Cs2CO3 are often effective. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Data Summary Table:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | Cs2CO3 | DME/H2O | 90 | 90-98 |
| 3 | Thiophen-2-ylboronic acid | PdCl2(dppf) (3) | K3PO4 | Toluene/H2O | 110 | 75-85 |
Protocol 2: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrimidines, which are valuable intermediates in organic synthesis and medicinal chemistry.[8][14][15][16][26]
Reaction Scheme:
Figure 2: General workflow for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)[8]
-
Copper(I) iodide (CuI, 0.1 equivalents)[8]
-
Amine base (e.g., triethylamine, 2.0-3.0 equivalents)[8]
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (0.05 eq.), and copper(I) iodide (0.1 eq.).[8]
-
Add the anhydrous solvent and the amine base.[8]
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.[8]
-
Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.[8]
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.[8]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.[8]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Insights:
-
Copper Co-catalyst: The addition of a copper(I) co-catalyst is a hallmark of the Sonogashira reaction and allows the reaction to proceed under milder conditions than copper-free variants.[15]
-
Amine Base: The amine base serves both as a base to neutralize the HX byproduct and often as a solvent or co-solvent.[15]
-
Oxygen Sensitivity: Sonogashira reactions can be sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Therefore, thorough degassing is crucial.
Data Summary Table:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)4 (5) | 10 | Et3N | THF | RT | 80-90 |
| 2 | Ethynyltrimethylsilane | PdCl2(PPh3)2 (5) | 10 | i-Pr2NEt | DMF | 60 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)2 (2) / XPhos (4) | 5 | K2CO3 | Toluene | 80 | 70-80 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines and has become an indispensable tool in drug discovery.[12][18][19][21] This protocol describes the coupling of this compound with various primary and secondary amines.
Reaction Scheme:
Figure 3: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd2(dba)3 or a G2/G3 precatalyst, 0.01-0.02 equivalents)
-
Phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.04 equivalents)[13]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.[18]
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).[18]
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.[18]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.[18]
Causality and Insights:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[13] Bulky, electron-rich ligands like XPhos and RuPhos are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[13][19]
-
Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide is a common choice.
-
Precatalysts: The use of air-stable palladium precatalysts (e.g., G2, G3, G4 precatalysts) simplifies the reaction setup and improves reproducibility.[27]
Data Summary Table:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Aniline | RuPhos Pd G3 (2) | - | LHMDS | THF | 80 | 80-90 |
| 3 | Benzylamine | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane | 110 | 70-80 |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile platform for the synthesis of a wide array of 4,6-disubstituted pyrimidines from the readily accessible starting material, this compound. The ability to strategically introduce diverse aryl, alkynyl, and amino functionalities opens up vast possibilities for the design and synthesis of novel compounds with potential therapeutic applications. Further exploration of these methods, including the development of more active and selective catalyst systems and the expansion of the substrate scope, will undoubtedly continue to drive innovation in the field of medicinal chemistry.
References
- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024).
- A review on pyrimidine-based derivatives: Synthesis and their biological application. (n.d.).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Assiut University. [Link]
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]
- Bender, A. M., et al. (2019). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters. [Link]
- Al-dujaili, J. H., & Al-Zuhairi, A. J. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. [Link]
- Zhang, J. Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity. [Link]
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022).
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Royal Society of Chemistry. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Buchwald–Hartwig amin
- Buchwald–Hartwig amin
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). academics.oup.com. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2011).
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Pennsylvania. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021). RSC Advances. [Link]
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2022). MDPI. [Link]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amin
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2024). PubMed Central. [Link]
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2023). PubMed Central. [Link]
- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. (2011).
- Sonogashira Coupling. (2022). Chemistry LibreTexts. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2023).
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
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- 5. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. rsc.org [rsc.org]
Troubleshooting & Optimization
optimizing Suzuki coupling yields with 4-Amino-6-iodopyrimidine
An essential component in medicinal chemistry and materials science, 4-Amino-6-iodopyrimidine is a valuable building block for creating complex molecular architectures. Its successful incorporation via the Suzuki-Miyaura cross-coupling reaction is pivotal for many synthetic campaigns. However, the unique electronic properties of this substrate—namely the presence of multiple nitrogen atoms—can present significant challenges, often leading to low yields, catalyst inhibition, and competing side reactions.
This technical support center, crafted from the perspective of a Senior Application Scientist, provides a focused troubleshooting guide and a series of frequently asked questions to navigate the complexities of this reaction. Here, we move beyond simple protocols to explain the fundamental principles governing your experimental outcomes, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to diagnose and resolve specific issues encountered during the Suzuki coupling of this compound.
Q1: Why is my reaction yield extremely low or zero, with starting material remaining?
This is the most common issue and typically points to a failure in the catalytic cycle. The primary suspects are catalyst inactivation or suboptimal reaction conditions.
Possible Cause 1: Catalyst Inhibition/Deactivation The pyrimidine ring and the exocyclic amino group on your substrate are Lewis basic. The lone pairs of electrons on these nitrogen atoms can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1][2]
-
Solution:
-
Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[2] These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyrimidine nitrogen, while their strong electron-donating ability facilitates the crucial oxidative addition step.[3][4]
-
Increase Catalyst Loading: As a direct but less elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst inhibition.[2]
-
Use a Modern Pre-catalyst: Buchwald G3 or G4 pre-catalysts are often more effective as they provide a stable, well-defined source of the active Pd(0) species, leading to more reproducible results.[2]
-
Possible Cause 2: Inadequate Degassing Palladium(0) catalysts are highly sensitive to oxygen. Inadequate removal of dissolved oxygen from your solvent and reaction headspace will lead to the oxidation of the active catalyst to inactive palladium(II) species and can also promote unwanted homocoupling of the boronic acid.[1][5]
-
Solution:
-
Rigorous Degassing Protocol: Do not simply bubble nitrogen or argon through the solvent for a few minutes. Employ at least three cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas (e.g., argon).[1] For the solvent, use a "freeze-pump-thaw" method for the most stringent applications, or at a minimum, sparge with argon for 30-60 minutes before use.[5]
-
Possible Cause 3: Suboptimal Base or Solvent System The base is not just a stoichiometric reagent; it is critical for activating the boronic acid to facilitate the transmetalation step.[6] If the base has poor solubility in the chosen solvent, its effectiveness will be severely limited.
-
Solution:
-
Screen Bases: Weak inorganic bases are often preferred for heteroaromatic substrates. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common first choices.[2] For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[7]
-
Optimize the Solvent System: A mixture of an aprotic organic solvent with water is often ideal. The water helps to dissolve the inorganic base, facilitating its role in the reaction.[8][9] Common systems include 1,4-dioxane/water, THF/water, or DMF/water.[8][10] Experiment with the ratio (e.g., 4:1 or 2:1 organic:water) to find the best balance of solubility for all components.[9]
-
Possible Cause 4: Insufficient Thermal Energy While this compound is an activated aryl iodide, the overall catalytic cycle may still require a certain activation energy.
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the heat to 100-110 °C.[10][11] Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition and side reactions, so this must be monitored carefully.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing low-yield Suzuki couplings.
Q2: My reaction produces multiple spots on a TLC plate, and purification is difficult. What are these byproducts?
The formation of byproducts is a clear indicator of competing reaction pathways. Identifying them is the first step to suppression.
-
Protodeboronation (Arene byproduct): This occurs when the boronic acid reacts with a proton source (often water or solvent) to replace the B(OH)₂ group with a hydrogen atom.[1] This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[7]
-
Minimization Strategy:
-
Use Boronic Esters: Convert the boronic acid to its corresponding pinacol (Bpin) or MIDA ester. These are significantly more stable towards hydrolysis.[2]
-
Control Water Content: While some water is beneficial for dissolving the base, excess water can promote protodeboronation.[8] Use anhydrous solvents and add a controlled amount of degassed water.
-
Base Choice: A very strong base in a highly aqueous environment can accelerate this side reaction.
-
-
-
Homocoupling (Biaryl byproduct): This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1]
-
Minimization Strategy:
-
-
Dehalogenation (4-Aminopyrimidine byproduct): This is the reduction of your starting material, replacing the iodine with a hydrogen. This can occur if a hydride source is present in the reaction mixture.[1]
-
Minimization Strategy:
-
Solvent Choice: Ensure your solvent is pure and free from potential hydride donors.
-
Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the likelihood of catalyst-mediated decomposition pathways.
-
-
Frequently Asked Questions (FAQs) for Optimization
This section provides proactive guidance on selecting the optimal parameters for your reaction.
Q3: How do I select the optimal catalyst and ligand combination?
The choice of catalyst and ligand is arguably the most critical factor for success with this substrate.
-
Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it often fails with challenging substrates due to ligand dissociation and catalyst decomposition.[1] Modern catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ combined with a specific ligand offer greater flexibility and activity.[3]
-
Ligand Class: For electron-deficient heteroaryl halides like this compound, bulky and electron-rich monophosphine ligands are the gold standard.[3][4] They accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.
| Ligand Class | Examples | Strengths for this Application |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Excellent for heteroaryl couplings; sterically demanding to prevent N-coordination; highly electron-rich to promote oxidative addition.[2] |
| Bidentate Phosphines | Xantphos, dppf | Large bite angles can be beneficial, but may be less effective at preventing N-coordination than bulky monophosphine ligands. |
| Simple Trialkylphosphines | PCy₃, P(t-Bu)₃ | Electron-rich and effective, but may be more sensitive to air than biaryl phosphine ligands. |
Recommendation: Start with a pre-catalyst like XPhos Pd G3 (2 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and XPhos (2-3 mol%).
Q4: What is the role of the base, and which one should I use?
The base is essential for the transmetalation step, where it converts the neutral boronic acid into a more nucleophilic boronate species, which can then transfer its organic group to the palladium center.[3][6]
| Base | Strength | Solubility Notes | Common Use Case |
| K₂CO₃ | Moderate | Moderate solubility in water; low in organic solvents. | A good starting point for many couplings. Often requires aqueous co-solvent.[10] |
| Cs₂CO₃ | Moderate-Strong | Higher solubility in organic solvents than K₂CO₃. | Effective for difficult couplings, but more expensive. Can sometimes be used in anhydrous conditions.[5][8] |
| K₃PO₄ | Strong | Soluble in water. | Often used for less reactive coupling partners (e.g., aryl chlorides) or when other bases fail.[7] |
Recommendation: Begin with K₂CO₃ (2-3 equivalents) in a dioxane/water (4:1) mixture. If the reaction is sluggish, switch to K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity.[10]
Q5: How do temperature and reaction time affect the outcome?
Temperature directly influences the reaction rate. Higher temperatures can overcome activation barriers but also risk degrading the catalyst and starting materials.[11]
-
Temperature: For an aryl iodide, a starting temperature of 80-90 °C is reasonable.[10] If conversion is slow, the temperature can be increased to 100-110 °C.[11] Microwave heating can be an excellent tool for rapid optimization, often allowing for higher temperatures and significantly shorter reaction times (e.g., 15-30 minutes).[12][13]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction. Prolonged heating after completion can lead to byproduct formation and lower isolated yields.
Suzuki Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust set of conditions for the Suzuki coupling of this compound with a generic arylboronic acid. It should be used as a baseline for further optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Solvent: 1,4-Dioxane and Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with argon gas. Repeat this vacuum/argon cycle a total of three times to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio and a final concentration of approximately 0.1 M with respect to the this compound.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium pre-catalyst (2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.
By systematically applying these diagnostic and optimization principles, researchers can overcome the inherent challenges of using this compound and confidently improve the yields and reproducibility of their Suzuki coupling reactions.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
- The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal.
- Temperature effect on coupling reaction. ResearchGate.
- Problems with Suzuki coupling. Reddit.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. ResearchGate.
- Optimization of the Suzuki coupling reaction. ResearchGate.
- Optimization of the reaction conditions for Suzuki coupling.... ResearchGate.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Aminative Suzuki–Miyaura coupling. Science.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. National Institutes of Health.
- Failed suzuki coupling, any suggenstions?. Reddit.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Amino-6-iodopyrimidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during palladium-catalyzed cross-coupling reactions with 4-Amino-6-iodopyrimidine. As a Senior Application Scientist, my goal is to provide not just protocols, but the mechanistic reasoning behind them to empower you to solve challenges in your own research.
Introduction: The Challenge of a Multifunctional Building Block
This compound is a valuable heterocyclic building block in medicinal chemistry. However, its structure presents a unique set of challenges. The electron-rich nature of the aminopyrimidine ring and the coordinating ability of the C4-amino group can lead to catalyst inhibition and a variety of undesired side reactions. This guide is structured to address the most common coupling chemistries—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—providing specific, actionable solutions to frequently encountered problems.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with an organoboron species.[1] While powerful, success hinges on mitigating side reactions that consume starting materials and complicate purification.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but my yield is low and I see two major byproducts. What are they likely to be?
A1: When coupling this compound, the two most prevalent side reactions are protodeboronation of your boronic acid and homocoupling of the boronic acid.[2][3]
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] Essentially, your boronic acid reagent reverts to the corresponding arene, consuming it before it can couple. This is a very common issue, often accelerated by the basic and aqueous conditions required for the Suzuki reaction.[4]
-
Homocoupling: This side reaction produces a biaryl species derived from two molecules of your boronic acid coupling together.[5] It is often mediated by the palladium catalyst, particularly in the presence of oxygen or if the transmetalation step is slow.
A third, though often less prevalent, byproduct is the reductive dehalogenation of this compound to 4-aminopyrimidine.
Q2: My main byproduct is the deboronated arene. What is causing this high level of protodeboronation and how can I stop it?
A2: Protodeboronation is highly dependent on the reaction conditions, especially the base, solvent, and temperature.[3] The mechanism involves the attack of a proton source (often water) on the boronic acid, a process that is heavily catalyzed by the base required for the main Suzuki reaction.[4][6]
Causality: The base activates the boronic acid, making it more nucleophilic for the desired transmetalation step with the palladium complex.[6] However, this activation also makes the organic group more susceptible to protonolysis. A delicate balance is required.
Troubleshooting & Optimization Protocol: Minimizing Protodeboronation
-
Re-evaluate the Base: Strong, aqueous bases like NaOH or KOH can aggressively promote protodeboronation.
-
Minimize Water Content: Water is the primary proton source.
-
Action: While some water can be beneficial, use anhydrous solvents and consider using potassium trifluoroborate salts instead of boronic acids. Trifluoroborates are more stable and slowly hydrolyze in situ to the boronic acid, keeping its instantaneous concentration low and thus reducing the rate of side reactions.[7][8][9]
-
-
Lower the Temperature: Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.
-
Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). This may require a longer reaction time but can significantly improve the ratio of product to byproduct.
-
-
Use a More Active Catalyst System: If the catalytic turnover is slow, the boronic acid has more time to decompose.
-
Action: Employ a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands accelerate the rate-limiting steps of the Suzuki cycle, allowing the desired coupling to outcompete protodeboronation.[4]
-
Q3: I am observing significant homocoupling of my boronic acid. How do I prevent this?
A3: Homocoupling is typically promoted by two main factors: the presence of oxygen and a high concentration of a Pd(II) species reacting with the boronic acid before the main catalytic cycle gets underway.[5]
Troubleshooting & Optimization Protocol: Minimizing Homocoupling
-
Rigorous Exclusion of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then stoichiometrically react with the boronic acid to produce the homocoupled product and regenerate Pd(0).[5]
-
Action: Ensure the reaction mixture is thoroughly degassed. A subsurface sparge with an inert gas (nitrogen or argon) for 15-30 minutes before adding the catalyst is more effective than simple vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Control Stoichiometry: Using a large excess of the boronic acid can favor homocoupling.
-
Action: Use a smaller excess of the boronic acid. A ratio of 1.1 to 1.2 equivalents relative to the this compound is often sufficient.
-
-
Use a Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ can sometimes lead to initial homocoupling during the in situ reduction to the active Pd(0) catalyst.
| Parameter | Condition A (High Homocoupling) | Condition B (Optimized) | Rationale |
| Degassing | 3x Vacuum/N₂ cycles | Subsurface N₂ sparge (30 min) | More effective at removing dissolved oxygen.[5] |
| Boronic Acid | 2.0 equivalents | 1.2 equivalents | Reduces statistical probability of homocoupling. |
| Pd Source | Pd(OAc)₂ | Pd(PPh₃)₄ or G3-XPhos | Ensures rapid entry into the catalytic cycle. |
Section 2: Sonogashira Coupling
The Sonogashira reaction is the preferred method for coupling this compound with terminal alkynes, creating C(sp²)-C(sp) bonds.[12] The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13] The primary side reaction is the homocoupling of the alkyne, known as Glaser coupling.[14][15]
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My Sonogashira reaction is producing a significant amount of a symmetrical diyne byproduct and my starting alkyne is being consumed rapidly.
A1: This is the classic signature of Glaser coupling , the oxidative homocoupling of your terminal alkyne.[15] This reaction is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[14]
Causality: The role of Cu(I) is to form a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] However, if oxygen is present, this copper-acetylide can be oxidized, leading to the formation of the homocoupled diyne.
Q2: How can I suppress Glaser homocoupling in my reaction?
A2: Suppressing Glaser coupling involves either rigorously excluding oxygen or, more effectively, removing the copper co-catalyst entirely.
Troubleshooting & Optimization Protocol: Minimizing Glaser Coupling
-
Rigorous Degassing: As with Suzuki homocoupling, oxygen is the enemy.
-
Action: Use a robust degassing procedure (subsurface sparging) for all solvents and the reaction mixture before adding the catalysts. Maintain a strict inert atmosphere.
-
-
Switch to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to eliminate its cause. Many modern Sonogashira protocols are copper-free.[14][16]
-
Action: Perform the reaction using only a palladium catalyst. This often requires a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃) and may necessitate slightly higher temperatures or catalyst loadings. However, it completely prevents the copper-mediated homocoupling pathway.[17]
-
-
Use a Hindered Amine Base: If you must use copper, a bulkier amine base like diisopropylethylamine (DIPEA) can sometimes disfavor the bimolecular homocoupling reaction compared to a less hindered base like triethylamine (TEA).
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a starting point for eliminating Glaser coupling.
-
To a dry reaction vessel under argon, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable solvent (e.g., THF or DMF).
-
Sparge the solution with argon for 20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a phosphine ligand if required (e.g., P(t-Bu)₃, 10 mol%).
-
Add the amine base (e.g., triethylamine or DIPEA, 3.0 equiv).
-
Heat the reaction to 60-80 °C and monitor by TLC or LCMS until the starting iodide is consumed.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, for instance, by coupling this compound with another amine.[18] However, the substrate itself contains an amino group, which can complicate the reaction, and the iodide leaving group can inhibit the catalyst.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction is very slow or stalls completely. What's going on?
A1: There are two highly probable causes for a sluggish Buchwald-Hartwig reaction with this substrate: catalyst poisoning by the C4-amino group and catalyst inhibition by the iodide leaving group.
-
Catalyst Poisoning: The lone pair on the C4-amino group of your substrate (or product) can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[19] This is a common problem with nitrogen-containing heterocycles.
-
Iodide Inhibition: Iodide, the byproduct of the oxidative addition step, can form stable, inactive bridged palladium dimers, removing the catalyst from the active cycle.[20][21] While aryl iodides are typically very reactive in oxidative addition, this downstream inhibition can make them less effective than the corresponding bromides in Buchwald-Hartwig aminations.[21]
Q2: How can I overcome catalyst poisoning and iodide inhibition?
A2: Overcoming these inhibition pathways requires careful selection of the ligand and base.
Troubleshooting & Optimization Protocol: Reviving a Stalled Reaction
-
Use Bulky, Electron-Rich Ligands: The key to overcoming both poisoning and inhibition is to use a ligand that promotes the desired steps (oxidative addition, reductive elimination) much faster than the off-cycle inhibitory steps.
-
Action: Employ modern dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl phosphines (e.g., Josiphos). Their steric bulk favors the formation of monoligated palladium species, which are highly reactive and accelerate the crucial reductive elimination step.[18][20] This high turnover rate means the catalyst is less likely to be sequestered by the substrate's amino group or by iodide.
-
-
Choose the Right Base: The base is critical. A strong, non-nucleophilic base is needed to deprotonate the amine coupling partner.
-
Action: Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially when paired with a highly active catalyst system.[22]
-
-
Consider the Halide: If possible, using the analogous 4-Amino-6-bromopyrimidine can sometimes be beneficial. The oxidative addition is slightly slower, but the inhibition by the resulting bromide is significantly less severe than that by iodide.[21]
| Parameter | Condition A (Stalled Reaction) | Condition B (Optimized) | Rationale |
| Ligand | PPh₃ or BINAP | BrettPhos or RuPhos | Bulky ligands accelerate reductive elimination and prevent catalyst poisoning.[18][20] |
| Base | K₂CO₃ (often too weak) | NaOtBu or LiHMDS | Strong, non-coordinating bases are required for efficient amine deprotonation.[22] |
| Halide | This compound | 4-Amino-6-bromopyrimidine | Reduces catalyst inhibition by the halide byproduct.[21] |
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (2024). Sonogashira coupling. [Link]
- Wikipedia. (2024).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Epistemeo. (2012).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Al-Masoudi, N. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Wikipedia. (2024).
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2021).
- ResearchGate. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Dame, J. B., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Glaser Coupling Hay Coupling. [Link]
- ChemOrgChem. (2023). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. mdpi.com [mdpi.com]
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- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. jk-sci.com [jk-sci.com]
Technical Support Center: Preventing Dehalogenation of 4-Amino-6-iodopyrimidine
Welcome to the technical support center for chemists and researchers working with 4-amino-6-iodopyrimidine. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-tested solutions to a common and often frustrating side reaction: dehalogenation. As a highly functionalized and electron-rich heteroaromatic compound, this compound is a valuable building block in medicinal chemistry and materials science. However, the lability of the carbon-iodine bond under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions, can lead to significant yield loss and complex purification challenges.
This resource will equip you with the knowledge to diagnose the root causes of dehalogenation in your specific application and implement effective preventative measures. We will explore the mechanistic underpinnings of this undesired pathway and provide detailed, step-by-step protocols to help you optimize your reactions for success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehalogenation?
A1: The susceptibility of this compound to dehalogenation stems from a combination of factors. The carbon-iodine (C-I) bond is inherently weaker and longer than corresponding C-Br and C-Cl bonds, making it more reactive in processes like oxidative addition to a palladium(0) catalyst.[1] Additionally, the amino group at the 4-position is a strong electron-donating group, which increases the electron density of the pyrimidine ring. This heightened electron density can further facilitate oxidative addition and also stabilize intermediates that may lead to dehalogenation.
Q2: What are the most common reactions where dehalogenation of this compound is observed?
A2: Dehalogenation is a prevalent side reaction in several widely used palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Sonogashira Coupling: Reaction with terminal alkynes.[2]
-
Buchwald-Hartwig Amination: Reaction with amines.[3]
-
Heck Coupling: Reaction with alkenes.
It can also occur during other transformations, such as nucleophilic aromatic substitution or under certain reductive conditions.
Q3: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A3: In palladium-catalyzed cross-coupling reactions, dehalogenation, also known as hydrodehalogenation, is a competing pathway to the desired product formation.[4] After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate can undergo several undesired reactions. A common dehalogenation pathway involves the formation of an Ar-Pd(II)-H species. This hydride can originate from various sources in the reaction mixture, such as amine bases, solvents (like alcohols), or even trace amounts of water.[5][6] Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and releases the dehalogenated pyrimidine.[5]
Q4: Can I simply switch to 4-amino-6-bromopyrimidine or 4-amino-6-chloropyrimidine to avoid this issue?
A4: While aryl bromides and chlorides are generally less prone to dehalogenation than aryl iodides, this switch is not always a straightforward solution.[7][8] The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the order I > Br > Cl.[1] Therefore, while you may reduce dehalogenation, you will likely need to employ more forcing reaction conditions (e.g., higher temperatures, more active catalysts, stronger bases) to achieve the desired coupling with the less reactive halide. This can sometimes introduce other side reactions or be incompatible with sensitive functional groups on your coupling partner.
Troubleshooting Guides
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the reaction conditions can often promote the dehalogenation of electron-rich substrates like this compound.
Issue: Significant formation of 4-aminopyrimidine alongside the desired coupled product.
Root Cause Analysis & Solutions
-
Catalyst and Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand, plays a pivotal role in dictating the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Explanation: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-C bond, outcompeting the dehalogenation pathway.[8] They also tend to favor the formation of monoligated palladium species, which can be more active in the catalytic cycle.
-
Troubleshooting Steps:
-
Switch to bulky, electron-rich ligands: Instead of common ligands like PPh₃, consider using biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be effective.[9][10]
-
Use pre-formed catalysts: Employing well-defined pre-catalysts like XPhos Pd G2 or SPhos Pd G2 can ensure the efficient generation of the active Pd(0) species and may reduce side reactions.[8]
-
-
-
Base Selection: The nature and strength of the base can significantly influence the extent of dehalogenation.
-
Explanation: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can sometimes promote dehalogenation. Weaker inorganic bases are often a better choice. The presence of water, often introduced with hydrated bases or as a co-solvent, can also be a proton source for dehalogenation.[11]
-
Troubleshooting Steps:
-
Screen weaker bases: Try using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong alkoxide or hydroxide bases.[9]
-
Control water content: While some water is often necessary for the transmetalation step, excessive amounts can be detrimental.[11] If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, carefully optimize the ratio of the organic solvent to water.[11]
-
-
-
Solvent and Temperature: The reaction medium and temperature can be sources of hydride for dehalogenation and can influence reaction rates.
-
Explanation: Protic solvents, such as alcohols, can act as hydride donors.[4] High reaction temperatures can accelerate both the desired reaction and the dehalogenation side reaction.
-
Troubleshooting Steps:
-
Use aprotic solvents: Favor the use of solvents like dioxane, THF, or toluene.[9]
-
Optimize temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening experiment can be highly beneficial.
-
-
Optimized Suzuki-Miyaura Protocol for this compound
-
To a dry reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., dioxane/water 10:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Sonogashira Coupling
The copper-catalyzed (or copper-free) Sonogashira coupling is essential for introducing alkyne moieties. However, the conditions can be conducive to dehalogenation.
Issue: Formation of 4-aminopyrimidine and/or alkyne homocoupling (Glaser coupling) products.
Root Cause Analysis & Solutions
-
Copper Co-catalyst: While copper(I) salts are traditionally used to facilitate the transmetalation step, they can also promote the homocoupling of the terminal alkyne, especially in the presence of oxygen.[2]
-
Troubleshooting Steps:
-
Minimize copper loading: Use the lowest effective amount of the copper(I) co-catalyst, typically 1-5 mol%.
-
Consider copper-free conditions: Several modern protocols for Sonogashira coupling do not require a copper co-catalyst, which can simplify the reaction and avoid Glaser coupling.[12] These often employ more sophisticated palladium/ligand systems.
-
-
-
Base and Solvent: The choice of base and solvent is crucial.
-
Explanation: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HI generated in the reaction and to deprotonate the alkyne. However, these can also be potential hydride sources.
-
Troubleshooting Steps:
-
Use a suitable amine base: Et₃N is a common and often effective choice.[13]
-
Ensure rigorous degassing: Thoroughly degas all solvents and reagents to minimize oxygen, which promotes Glaser coupling.
-
-
Optimized Sonogashira Protocol for this compound
-
To a dry reaction vessel, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product.
III. Buchwald-Hartwig Amination
This reaction is a cornerstone for forming C-N bonds, but the strong bases and elevated temperatures often required can exacerbate dehalogenation.[3]
Issue: Dehalogenation of this compound is a major side reaction, leading to low yields of the desired aminated product.
Root Cause Analysis & Solutions
-
Ligand Choice: The ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination.
-
Explanation: The ligand must promote the reductive elimination of the C-N bond at a rate faster than competing side reactions like β-hydride elimination (if the amine has a β-hydrogen) or other dehalogenation pathways.[3] Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art for this transformation.
-
Troubleshooting Steps:
-
Screen advanced ligands: Use ligands such as XPhos, RuPhos, or BrettPhos. The optimal ligand can be substrate-dependent.
-
Use appropriate pre-catalysts: Pre-catalysts incorporating these advanced ligands can offer superior performance and reproducibility.
-
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
-
Explanation: The choice of base can influence catalyst activity and stability. While strong bases are necessary, their counter-ion and physical properties can matter.
-
Troubleshooting Steps:
-
Use appropriate strong bases: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[14] Cesium carbonate (Cs₂CO₃) can sometimes be a milder and effective alternative, although in some cases, it has been observed to promote dehalogenation.[15]
-
-
Optimized Buchwald-Hartwig Protocol for this compound
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv) to a dry reaction vessel.
-
Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction for completion.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product.
Summary of Key Parameters to Control Dehalogenation
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Aryl Halide | Use iodide for highest reactivity, but be aware of dehalogenation potential. Consider bromide as an alternative if dehalogenation is severe.[1] | C-I bond is weaker and more reactive, but also more prone to side reactions. C-Br is a good compromise between reactivity and stability.[7] |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[9][10] | Accelerates reductive elimination, outcompeting dehalogenation pathways.[8] |
| Base | Prefer weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) over strong alkoxides (NaOt-Bu) for Suzuki. Use strong, non-nucleophilic bases for Buchwald-Hartwig.[9][14] | Strong alkoxides and hydroxides can be hydride sources or promote catalyst decomposition. |
| Solvent | Use aprotic solvents (e.g., toluene, dioxane, THF). Avoid protic solvents like alcohols if possible.[9] | Protic solvents can act as hydride sources, leading to hydrodehalogenation.[4] |
| Temperature | Operate at the lowest effective temperature. | Minimizes the rate of the dehalogenation side reaction, which often has a higher activation energy. |
| Water Content | Carefully control the amount of water, especially in Suzuki reactions. | Excessive water can be a proton source for dehalogenation.[11] |
Visualizing the Competing Pathways
The following diagram illustrates the central role of the Ar-Pd(II)-X intermediate and the divergence between the desired cross-coupling pathway and the undesired dehalogenation pathway.
Figure 1. Competing pathways in Pd-catalyzed cross-coupling reactions.
By carefully selecting ligands, bases, and solvents, the rate of the desired pathway (transmetalation and reductive elimination to form Ar-R) can be maximized relative to the undesired dehalogenation pathway.
References
- (No author given). (n.d.). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. ResearchGate.
- Xu, Q., et al. (2025). Photocatalyzed Reductive Amination for Multiple Deuteration of Amines. ACS Catalysis.
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11770-11772.
- (No author given). (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3931-3942.
- Bedford, R. B., et al. (2011). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 47(39), 11121-11123.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- (No author given). (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. ResearchGate.
- (No author given). (2019). Significant dehalogenation in stille coupling. Reddit.
- Kotha, S., & Lahiri, K. (2002). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Tetrahedron, 58(48), 9633-9695.
- Bunnett, J. F., & Moyer, C. E. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 810-811.
- (No author given). (n.d.). Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. The Royal Society of Chemistry.
- (No author given). (n.d.). Buchwald–Hartwig amination. Wikipedia.
- (No author given). (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich.
- Wallace, D. J., & Chen, C. Y. (2002). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 43(38), 6987-6990.
- Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708-8709.
- (No author given). (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)-H Bonds.
- Ma, D., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry, 87(19), 13190-13198.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- (No author given). (n.d.). Pure Water-Induced Dehalogenation of 2,4-Di- tert -amino-6-substituted-5-halogenopyrimidines. ResearchGate.
- (No author given). (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Li, J., et al. (2024). Palladium-Catalyzed Dual-Tasked ortho-C-H Borylation of Aryl Iodides. Organic Letters, 26(50), 11051-11055.
- (No author given). (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (No author given). (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI.
- (No author given). (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- (No author given). (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Mótyán, G., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2109-2115.
- Lecornué, F., et al. (2010). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 15(4), 2589-2601.
- (No author given). (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Jing, C., & Cornish, V. W. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(3), 488-496.
- Kobayashi, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. The Journal of Organic Chemistry, 88(5), 3023-3031.
- Rezaeimanesh, M., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Turkish Journal of Chemistry, 43(2), 430-438.
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- 10. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. jk-sci.com [jk-sci.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Conversion in 4-Amino-6-iodopyrimidine Suzuki Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 4-Amino-6-iodopyrimidine. Low conversion is a frequent challenge with this electron-rich and potentially coordinating substrate. This document offers a structured, question-and-answer-based approach to diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing very low or no conversion of my this compound. What are the most likely primary causes?
Low conversion with this substrate typically stems from a few key issues rooted in its chemical nature. The 4-amino group makes the pyrimidine ring electron-rich, which can slow down the oxidative addition step of the catalytic cycle.[1][2] Furthermore, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3]
To begin troubleshooting, consider the following primary areas:
-
Catalyst System Inactivity: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this challenging substrate.
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role and must be carefully selected to favor the desired catalytic cycle over side reactions.
-
Reagent Quality and Side Reactions: Degradation of the boronic acid/ester (protodeboronation) is a major competing pathway that consumes your coupling partner.[4][5]
Below is a logical workflow to begin diagnosing the issue.
Caption: Initial troubleshooting workflow for low conversion.
Q2: My standard catalyst, Pd(PPh₃)₄, is not working. How should I select a more effective catalyst system?
For electron-rich and potentially coordinating substrates like this compound, standard catalysts are often insufficient. The key is to use a catalytic system that promotes a fast oxidative addition and is resistant to inhibition.
Expertise & Experience: The nitrogen atoms in your substrate can act as poisons to the palladium center. To overcome this, bulky, electron-rich ligands are required. These ligands form stable, highly active palladium complexes that are less susceptible to coordination by the substrate's nitrogens and accelerate the rate-limiting steps of the catalytic cycle.[6][7]
Recommended Catalyst Systems:
-
Bulky, Electron-Rich Phosphine Ligands: The Buchwald biaryl phosphine ligands are the industry standard for challenging Suzuki couplings.[6] They create a sterically hindered and electronically enriched palladium center that facilitates oxidative addition and reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium catalysts.[6] PEPPSI™-type precatalysts are particularly effective for heteroaryl couplings.
Data Presentation: Catalyst & Ligand Selection Guide
| Catalyst/Ligand Class | Recommended Examples | Rationale for this compound |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent for electron-rich heteroaryl halides; bulky nature prevents catalyst dimerization and inhibition.[6][8] |
| NHC Ligands | IPr, SImes (often as PEPPSI™ precatalysts) | Strong Pd-C bond resists ligand dissociation and deactivation by substrate coordination.[7] |
| Palladium Precatalysts | Buchwald G3 or G4 Precatalysts, PEPPSI™-IPr | Air- and moisture-stable, ensuring reliable generation of the active Pd(0) species.[8][9] |
Authoritative Grounding: The use of bulky, electron-rich phosphine ligands for coupling of electron-rich aryl halides is a well-established strategy to overcome the challenges of slow oxidative addition and catalyst inhibition.[6][7]
Q3: I've improved my catalyst system but conversion is still low. How do I optimize the base and solvent?
The base and solvent system is critical for activating the boronic acid and maintaining the solubility of all reaction components. For a challenging substrate, a systematic screening is often necessary.
Causality Behind Experimental Choices:
-
Base: The primary role of the base is to facilitate the transmetalation step by forming a more nucleophilic boronate species.[2][10] However, overly strong bases or the presence of excess hydroxide can accelerate the unwanted protodeboronation of the boronic acid.[5][6] For aminopyrimidine substrates, a moderately strong, non-nucleophilic base is often a good starting point.
-
Solvent: The solvent must dissolve the starting materials, reagents, and catalytic species. Aprotic polar solvents are generally preferred. The addition of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species, but excess water can promote protodeboronation.[1][6]
Data Presentation: Base and Solvent Screening Recommendations
| Base | Recommended Solvents | Temperature Range (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | 80-110 | A strong, effective, and commonly used base for difficult couplings.[4][6] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF | 80-110 | Often provides excellent results due to its high solubility in organic solvents, though more expensive.[6][10] |
| K₂CO₃ | 1,4-Dioxane/H₂O, Acetonitrile/H₂O | 80-100 | A milder base, which can sometimes reduce side reactions like protodeboronation.[8] |
Experimental Protocols: Step-by-Step Base/Solvent Screening
-
Setup: In an array of reaction vials, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the chosen palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).
-
Base Addition: To each designated vial, add the base to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system to each vial. For biphasic systems, a ratio of 4:1 to 10:1 organic solvent to water is a good starting point.
-
Inert Atmosphere: Seal the vials and thoroughly purge with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction block to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by LC-MS or TLC at set time points (e.g., 1h, 4h, 16h) to determine the optimal conditions.
Q4: I am observing significant byproduct formation, specifically the deborylated arene and/or deiodinated starting material. What is happening and how can I fix it?
These are classic side reactions in Suzuki couplings. The formation of the deborylated arene is due to protodeboronation , and the deiodinated starting material is a result of hydrodehalogenation .
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Trustworthiness: A Self-Validating System
-
Protodeboronation: This occurs when the carbon-boron bond is cleaved by a proton source, which is often water in the presence of a base.[5] Electron-deficient boronic acids are particularly susceptible.[4]
-
Solution 1: Use Boronic Esters. Pinacol (Bpin) or neopentylglycol boronic esters are more stable to hydrolysis than their corresponding boronic acids.[11] They slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[12]
-
Solution 2: Minimize Water. While some water is often necessary, use the minimum amount required to achieve good results. Ensure your organic solvents are anhydrous.
-
Solution 3: Use a Milder Base. If feasible, switch to a weaker base like K₂CO₃ or even potassium fluoride (KF) to slow the rate of protodeboronation.[8]
-
-
Hydrodehalogenation: This side reaction replaces the iodine with a hydrogen. It can be promoted by certain solvents (like alcohols) or impurities that can act as hydride sources.
-
Solution: Ensure you are using high-purity, anhydrous aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF. Avoid alcohol solvents unless a specific protocol requires them. Also, ensure the reaction is rigorously degassed to remove oxygen, which can lead to catalyst decomposition pathways that may contribute to this side reaction.[11]
-
References
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
- ResearchGate. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
- Wikipedia. (n.d.).
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- PubMed. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
- ResearchGate. (2018). 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction. [Link]
- YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. (2017). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- ResearchGate. (2020). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]
- ResearchGate. (2014). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. [Link]
- ResearchGate. (2004). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- National Institutes of Health. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- National Institutes of Health. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
- ResearchGate. (2014). Simultaneous reduction of nitro- to amino-group in the palladium-catalyzed Suzuki cross-coupling reaction. [Link]
- Semantic Scholar. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
identifying byproducts in 4-Amino-6-iodopyrimidine synthesis by LC-MS
Welcome to the technical support guide for the synthesis and analysis of 4-Amino-6-iodopyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth, experience-driven answers to frequently encountered issues, complete with detailed protocols and troubleshooting logic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm performing a Finkelstein reaction to synthesize this compound from 4-Amino-6-chloropyrimidine. What are the primary molecular species I should expect to see in my LC-MS analysis?
A1: In a typical Finkelstein reaction for this synthesis, you are displacing a chlorine atom with an iodine atom.[1][2][3] Your primary goal is to maximize the formation of the desired product while minimizing starting material carryover and side reactions. When analyzing your crude reaction mixture, you should look for the following key species. The analysis is best performed using Electrospray Ionization in Positive Mode (ESI+), which will detect the protonated molecules, [M+H]⁺.
Expected Molecular Species in ESI+ Mode
| Compound Name | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Notes |
| Target Product | ||||
| This compound | C₄H₄IN₃ | 220.99 | 221.99 | This is your desired product. |
| Key Byproducts & Impurities | ||||
| 4-Amino-6-chloropyrimidine | C₄H₄ClN₃ | 129.55 | 130.55 / 132.55 | Unreacted starting material. Look for the characteristic ~3:1 isotopic pattern of chlorine (³⁵Cl/³⁷Cl). |
| 4-Amino-6-hydroxypyrimidine | C₄H₅N₃O | 111.10 | 112.11 | Resulting from hydrolysis of either the chloro or iodo intermediate if water is present in the reaction. |
| 4,6-Diaminopyrimidine | C₄H₆N₄ | 110.12 | 111.12 | Potential byproduct from side reactions with the ammonia source, especially under high temperatures.[4] |
| Di-iodinated Species | C₄H₃I₂N₃ | 346.89 | 347.89 | Unlikely in this specific synthesis unless other reactive sites are present, but worth considering in complex matrices. |
Q2: What is a good starting point for an LC-MS method to separate my target compound from potential byproducts?
A2: A robust reversed-phase HPLC method is crucial for resolving the polar compounds involved in this synthesis. The primary challenge is achieving good retention for these relatively polar analytes while ensuring compatibility with mass spectrometry.
Recommended Starting LC Protocol
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is an excellent starting point.[5] The C18 stationary phase provides hydrophobic retention, which is effective for separating small organic molecules.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Scientific Rationale: The use of volatile additives like formic acid is critical for LC-MS.[6] Formic acid serves two purposes: it acidifies the mobile phase to ensure consistent protonation of the basic amino group on the pyrimidine ring, which improves peak shape and ionization efficiency in ESI+ mode.[7] Non-volatile buffers like phosphate or sulfate must be avoided as they will precipitate in the mass spectrometer source and cause severe contamination.[6][8]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
This gradient starts with a high aqueous content to retain the polar analytes and then ramps up the organic content to elute them. The high-organic wash step helps to clean the column of any less polar contaminants before re-equilibration.
Q3: My chromatogram shows a peak with the correct m/z for my product, but the peak shape is poor (tailing). What could be the cause and how do I fix it?
A3: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like aminopyrimidines on silica-based columns. The root cause is often secondary interactions between the analyte and the column's stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Logic diagram for troubleshooting peak tailing.
Expert Explanation: Even with end-capping, reversed-phase columns have residual silanol groups (-Si-OH) that are acidic.[7] The basic amino group on your pyrimidine can engage in strong, undesirable ionic interactions with these sites, leading to a portion of the analyte being retained longer and causing the peak to tail.[8] By either further acidifying the mobile phase or using a more inert column, you can minimize these secondary interactions and restore sharp, symmetrical peaks, which are essential for accurate quantification.
Q4: I have several unexpected peaks in my chromatogram. How can I systematically identify these unknown byproducts?
A4: Identifying unknown peaks requires a logical, step-by-step approach that combines information from the mass spectrometer with an understanding of the underlying reaction chemistry.
Systematic Workflow for Unknown Peak Identification
Caption: Workflow for identifying unknown byproducts.
Step-by-Step Protocol:
-
Extract the Mass Spectrum: For each unknown chromatographic peak, extract the corresponding mass spectrum.
-
Check the Mass: Compare the determined [M+H]⁺ value to the table of expected species (Table 1). A match provides a strong preliminary identification.
-
Analyze the Isotopic Pattern:
-
Chlorine: If you suspect unreacted starting material, look for the characteristic A+2 peak for the ³⁷Cl isotope, which should be approximately 32.5% of the intensity of the main ³⁵Cl peak.[9]
-
Iodine: Iodine is monoisotopic, so you will not see a characteristic isotopic pattern for it.
-
-
Perform MS/MS Fragmentation: Isolate the parent ion of the unknown peak in the quadrupole and fragment it. The resulting fragmentation pattern is a molecular fingerprint.
-
Expert Insight: Pyrimidine derivatives often exhibit characteristic fragmentation patterns, such as the loss of small neutral molecules or radicals from substituents, followed by cleavage of the pyrimidine ring itself.[5][10] For your product, expect to see potential losses of iodine (I•, 127 Da), ammonia (NH₃, 17 Da), or hydrocyanic acid (HCN, 27 Da) from the ring. Comparing the fragmentation of your unknown to that of your confirmed product peak can reveal structural similarities.
-
-
Correlate with Reaction Chemistry: Consider plausible side reactions. Did the reaction go to completion? Could hydrolysis have occurred? Could dimerization or reaction with the solvent have taken place? This chemical intuition is key to proposing structures for truly unknown peaks.
References
- Vertex AI Search. (n.d.). This compound synthesis. ChemicalBook.
- Lurie, I. S., & Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
- Element Lab Solutions. (n.d.). LC-MS Troubleshooting.
- Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- ZefSci. (2025). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Finkelstein reaction.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- Grokipedia. (n.d.). Finkelstein reaction.
- LCGC International. (n.d.). How to Avoid Problems in LC–MS.
- Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.
- Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- Yakimovich, S. I., et al. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health.
- Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.
- Unknown. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- BYJU'S. (n.d.). Finkelstein Reaction.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
improving the solubility of 4-Amino-6-iodopyrimidine for reactions
Technical Support Center: 4-Amino-6-iodopyrimidine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and utilizing this compound effectively in chemical reactions. Here, you will find troubleshooting advice and frequently asked questions to address common challenges, particularly concerning its solubility.
Troubleshooting Guide: Improving the Solubility of this compound for Reactions
Researchers often encounter difficulties in dissolving this compound sufficiently for it to participate effectively in chemical reactions. This guide provides a systematic approach to overcoming these solubility challenges.
Issue: My this compound is not dissolving in my reaction solvent.
Poor solubility can lead to incomplete reactions, low yields, and difficulty in purification. The underlying cause often relates to the crystalline nature of the solid and the polarity mismatch between the solute and the solvent.
**dot graph TD { A[Start: Poor Solubility of this compound] --> B{Initial Solvent Choice}; B --> C{Is the solvent polar aprotic? e.g., DMF, DMSO, NMP}; C --> D[Yes: Try gentle heating]; D --> E{Still insoluble?}; E --> F[Consider co-solvents]; F --> G[e.g., THF, 1,4-dioxane]; C --> H[No: Re-evaluate solvent choice]; H --> I[Consult solvent miscibility charts]; I --> B; E --> J[Yes: Proceed with reaction]; } graph [fontname="Arial", fontsize=10, label="Solvent Selection Workflow", labelloc=t, labeljust=c, bgcolor="#F1F3F4", fontcolor="#202124", width=7.6, height=5.0] node [fontname="Arial", fontsize=10, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle, penwidth=1.0, color="#5F6368"] edge [fontname="Arial", fontsize=9, color="#4285F4", arrowhead=normal, penwidth=1.5] A [fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [fillcolor="#34A853", fontcolor="#FFFFFF"]; caption [label="Solvent Selection Workflow", fontcolor="#202124", fontsize=12]; } Caption: A workflow diagram for selecting an appropriate solvent system.
Solution 1: Solvent Selection and Optimization
The choice of solvent is the most critical factor influencing the solubility of this compound.
-
Initial Recommendations: Polar aprotic solvents are generally the most effective for dissolving pyrimidine derivatives.[1][2]
-
N,N-Dimethylformamide (DMF): Often the solvent of choice due to its high dielectric constant and ability to form hydrogen bonds. Studies on similar pyrimidine derivatives show that solubility generally follows the order of DMF > methanol > CCl4.[1]
-
Dimethyl Sulfoxide (DMSO): Another excellent option, particularly for reactions requiring higher temperatures.
-
N-Methyl-2-pyrrolidone (NMP): A less common but effective alternative to DMF and DMSO.
-
-
Experimental Protocol for Solubility Testing:
-
To a small vial, add a known mass of this compound (e.g., 10 mg).
-
Add the chosen solvent dropwise while stirring at room temperature until the solid completely dissolves.
-
Record the volume of solvent required to calculate an approximate solubility.
-
Repeat for other candidate solvents to compare their efficacy.
-
Solution 2: The Role of Temperature
Increasing the temperature can significantly enhance the solubility of this compound.
-
Mechanism: Heating provides the necessary energy to overcome the lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute molecules. The solubility of pyrimidine derivatives has been shown to increase with temperature.[1][2]
-
Experimental Protocol for Temperature Optimization:
-
Suspend this compound in the chosen solvent at room temperature.
-
Gradually increase the temperature of the mixture in increments of 10 °C, holding at each step to observe for dissolution.
-
Monitor the reaction mixture by TLC to ensure the starting material is not degrading.
-
Once the desired solubility is achieved, maintain that temperature for the reaction.
-
Solution 3: Utilizing Co-solvents
A mixture of solvents can sometimes provide a better solubility profile than a single solvent.
-
Rationale: A co-solvent can modulate the polarity of the primary solvent, leading to more favorable solute-solvent interactions. For instance, adding a less polar solvent like tetrahydrofuran (THF) or 1,4-dioxane to a highly polar solvent like DMF can sometimes improve the solubility of moderately polar compounds.
-
Common Co-solvent Systems:
-
DMF/THF
-
DMSO/1,4-Dioxane
-
DMF/Toluene (often used in palladium-catalyzed reactions)[5]
-
Issue: My reaction is sluggish or incomplete, even with apparent dissolution.
Even when this compound appears to be dissolved, microscopic particles may still be present, limiting the effective concentration in solution.
Solution: Sonication
-
Mechanism: Ultrasonic waves can break down small agglomerates of the solid, increasing the surface area available for dissolution and promoting a more homogeneous solution.
-
Application: Place the reaction vessel in an ultrasonic bath for short periods (e.g., 5-10 minutes) during the initial dissolution phase.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
This compound is a crystalline solid with a melting point of 207-210 °C.[6] Its structure contains both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the pyrimidine nitrogens), as well as a polarizable iodine atom. These features contribute to strong intermolecular interactions in the solid state, which must be overcome for dissolution to occur.
| Property | Value | Source |
| Melting Point | 207-210 °C | [6] |
| Boiling Point | 345.0±27.0 °C (Predicted) | [6] |
| Density | 2.204±0.06 g/cm3 (Predicted) | [6] |
| pKa | 2.59±0.10 (Predicted) | [6] |
Q2: Can I use protic solvents like methanol or ethanol?
While some pyrimidine derivatives show reasonable solubility in alcohols, highly polar aprotic solvents are generally superior.[1][7] Methanol and ethanol can be used, but you may need to employ heating to achieve adequate concentrations for your reaction. Be aware that protic solvents can potentially interfere with certain reaction types, such as those involving organometallic reagents.
Q3: How does pH affect the solubility of this compound?
The amino group on the pyrimidine ring is basic and can be protonated under acidic conditions. The pyrimidine ring nitrogens are also basic. Protonation of these basic sites will form a salt, which is generally more soluble in polar solvents than the free base. However, the choice to adjust pH must be compatible with the reaction conditions and the stability of all reactants. For many amino acids, solubility is at a minimum at their isoelectric point and increases in acidic or basic solutions.[8][9]
**dot graph TD { subgraph "pH < pKa" A["R-NH3+ (Protonated, More Soluble)"] end subgraph "pH > pKa" B["R-NH2 (Neutral, Less Soluble)"] end A -- "Increase pH" --> B; B -- "Decrease pH" --> A; } graph [fontname="Arial", fontsize=10, label="Effect of pH on Amine Solubility", labelloc=t, labeljust=c, bgcolor="#F1F3F4", fontcolor="#202124", width=7.6, height=3.0] node [fontname="Arial", fontsize=10, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, penwidth=1.0, color="#5F6368"] edge [fontname="Arial", fontsize=9, color="#4285F4", arrowhead=normal, penwidth=1.5] caption [label="Effect of pH on Amine Solubility", fontcolor="#202124", fontsize=12]; } Caption: The effect of pH on the solubility of an amino-containing compound.
Q4: Are there any safety precautions I should take when heating solvents to dissolve this compound?
Yes, always use a well-ventilated fume hood, especially when working with volatile organic solvents.[10][11][12] Use a heating mantle with a stirrer and a temperature controller to avoid overheating. Ensure your glassware is free of cracks and stars. For reactions under pressure, use appropriate sealed reaction vessels and a blast shield. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][12]
Q5: My reaction involves a palladium catalyst. Are there any specific solvent considerations?
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), common solvent systems include DMF, 1,4-dioxane, and toluene, often with a co-solvent.[5][13] It is crucial that these solvents are anhydrous and deoxygenated to prevent catalyst deactivation.
References
- Journal of Medicinal Chemistry. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.
- MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online.
- ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.
- World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.
- Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
- Tetrahedron. 53557-69-0 | this compound. Tetrahedron.
- Ivy Fine Chemicals. This compound [CAS: 53557-69-0]. Ivy Fine Chemicals.
- ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- ChemicalRegister.com. This compound (CAS No. 53557-69-0) Suppliers. ChemicalRegister.com.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- PubMed. The contrasting roles of co-solvents in protein formulations and food products. PubMed.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health.
- National Institutes of Health. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. National Institutes of Health.
- Organic Chemistry Data. Properties of Solvents Used in Organic Chemistry. Organic Chemistry Data.
- PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
- Google Patents. US3313816A - Processes of producing 4-amino-6-hydroxypyrimidine. Google Patents.
- PubMed. An effective organic solvent system for the dissolution of amino acids. PubMed.
- PubMed. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed.
- PubChem. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-. PubChem.
- National Institutes of Health. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health.
- ResearchGate. Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate.
- European Patent Office. Process for the purification of p-aminophenol - EP 0041837 B1. European Patent Office.
- Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
- PubMed. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PubMed.
- MDPI. Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. MDPI.
- Reddit. Purification of Amino-Pyrazoles. Reddit.
- ResearchGate. Increased thermal stability of proteins in the presence of amino acids. ResearchGate.
Sources
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- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 53557-69-0 [amp.chemicalbook.com]
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- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Amino-6-iodopyrimidine
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of palladium-catalyzed cross-coupling reactions with 4-Amino-6-iodopyrimidine. The unique electronic and structural characteristics of this substrate—namely, the electron-donating amino group and the Lewis basic pyrimidine nitrogens—present specific challenges that can impact reaction efficiency and yield. This support center provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no product yield. What are the primary causes and how can I rectify this?
Low conversion in the Suzuki-Miyaura coupling of this compound is a frequent challenge. The electron-rich nature of the aminopyrimidine ring can impede the catalytic cycle, and the pyrimidine nitrogens can act as catalyst poisons.[1] Here’s a systematic approach to troubleshooting:
Potential Cause 1: Catalyst Inhibition or Deactivation
The lone pairs on the pyrimidine and amino nitrogens can coordinate with the palladium center, leading to the formation of inactive catalyst species.[1] This "2-pyridyl problem" is a known challenge with nitrogen-containing heterocycles.[2]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and promote the desired catalytic activity over catalyst inhibition.[3][4] Consider ligands such as XPhos, SPhos, or RuPhos, which have proven effective for challenging substrates.[5] For particularly stubborn couplings, N-heterocyclic carbene (NHC) ligands like IPr can also be highly effective.[6][7]
-
Use of Pre-catalysts: Modern pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are designed for rapid formation of the active Pd(0) species and can be more resilient to deactivation.[5]
-
Potential Cause 2: Inappropriate Base and Solvent System
The choice of base and solvent is critical for the success of the Suzuki-Miyaura reaction, influencing both the transmetalation step and the stability of the boronic acid.[8][9]
-
Solution:
-
Base Optimization: A systematic screening of bases is recommended. Start with common choices like K₂CO₃ or Cs₂CO₃. If yields are still low, stronger bases like K₃PO₄ may be beneficial, especially for less reactive coupling partners.[5][10] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
Solvent System: A mixture of an aprotic organic solvent and water is often optimal for dissolving both the organic substrate and the inorganic base.[9] Common solvent systems include 1,4-dioxane/water, toluene/water, or DME/water.[11][12] The ratio of the organic solvent to water should be optimized for your specific reaction.
-
Potential Cause 3: Side Reactions
Several side reactions can compete with your desired cross-coupling, leading to diminished yields.[1]
-
Protodeboronation: The boronic acid is replaced by a proton, a common issue with aqueous bases.[1]
-
Mitigation: Use a less aqueous solvent system or a non-aqueous base. Ensure your reaction is run under a strictly inert atmosphere to exclude moisture.
-
-
Dehalogenation: The iodo group is replaced by a hydrogen atom.
-
Mitigation: This can be caused by certain bases or high temperatures.[2] Consider lowering the reaction temperature or screening alternative bases.
-
-
Homocoupling: The boronic acid couples with itself.[1]
-
Mitigation: This is often promoted by the presence of oxygen.[1] Rigorous degassing of your solvents and reaction vessel is crucial.
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Q2: My Buchwald-Hartwig amination with this compound is failing. What adjustments should I make?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[13][14] However, coupling with an already aminated pyrimidine can be challenging.
Potential Cause 1: Ineffective Catalyst-Ligand Combination
As with Suzuki coupling, the choice of ligand is paramount.[15]
-
Solution:
-
Ligand Selection: Highly electron-rich and sterically hindered biaryl phosphine ligands are generally the ligands of choice for this transformation.[3] Ligands like XPhos, RuPhos, and BrettPhos have demonstrated broad utility in challenging amination reactions.[5]
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors. The use of a pre-catalyst can also be beneficial.[15]
-
Potential Cause 2: Base Selection and Strength
The base in a Buchwald-Hartwig reaction deprotonates the amine coupling partner, and its strength can significantly influence the reaction rate and outcome.[16]
-
Solution:
Potential Cause 3: Solvent Choice
The solvent must be aprotic and able to solubilize the reaction components.
-
Solution:
Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Navigating the Reactivity of 4-Amino-6-iodopyrimidine: A Technical Support Guide
For Immediate Release
[City, State] – January 9, 2026 – To empower researchers, scientists, and drug development professionals in harnessing the full synthetic potential of 4-Amino-6-iodopyrimidine, a comprehensive technical support center is now available. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile building block. By explaining the causal relationships behind experimental choices, this guide aims to facilitate the strategic design of synthetic routes and the optimization of reaction conditions.
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is profoundly influenced by the choice of base and solvent. The electron-deficient nature of the pyrimidine ring, coupled with the high reactivity of the carbon-iodine bond, makes this substrate an excellent candidate for a variety of transformations, yet susceptible to specific side reactions if conditions are not carefully controlled. This guide provides a detailed exploration of these factors to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant dehalogenation (replacement of iodine with hydrogen) in our Suzuki-Miyaura coupling reaction. What is the likely cause and how can we mitigate this?
A1: Dehalogenation is a common side reaction with electron-deficient aryl halides like this compound, particularly when the desired cross-coupling is slow.[1] The primary causes are often related to the choice of base and the presence of protic sources.
-
Troubleshooting Steps:
-
Base Selection: Strong bases, especially alkoxides, can sometimes promote dehalogenation. Consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Solvent Choice: While aqueous solvent mixtures are common in Suzuki couplings, excess water can serve as a proton source. Ensure your organic solvent is of high quality and consider using a higher ratio of the organic solvent to water. Polar aprotic solvents like 1,4-dioxane or DMF are often good choices.[2]
-
Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate dehalogenation. If possible, try running the reaction at a lower temperature for a longer period.
-
Catalyst and Ligand: Employing a bulky, electron-rich phosphine ligand can promote the desired reductive elimination step over dehalogenation.[1]
-
Q2: Our Buchwald-Hartwig amination of this compound with a primary amine is giving low yields. What factors should we investigate?
A2: Low yields in Buchwald-Hartwig aminations with this substrate can be due to several factors, including catalyst inhibition, inappropriate base selection, or side reactions.
-
Troubleshooting Steps:
-
Ligand Choice: The selection of the phosphine ligand is critical. For couplings with primary amines, bidentate ligands like BINAP or DPPF can be effective in preventing the formation of inactive palladium-iodide dimers.[3] Sterically hindered monodentate ligands are also a good choice.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used, but if your substrate is base-sensitive, a weaker base like cesium carbonate might be a suitable alternative, although it may require higher temperatures.[4]
-
Catalyst Poisoning: The amino group on the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition may be beneficial.
-
Solvent: Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are generally preferred for Buchwald-Hartwig reactions.[5]
-
Q3: We are attempting a Sonogashira coupling with a terminal alkyne and are seeing a mixture of the desired product and homocoupling of the alkyne (Glaser coupling). How can we improve the selectivity?
A3: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen, which promotes Glaser coupling.[6]
-
Amine Base: The amine base, typically triethylamine or diisopropylamine, plays a dual role as a base and a solvent. Using a slight excess of the amine can help to suppress homocoupling.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While these may require slightly harsher conditions, they eliminate the issue of Glaser coupling.
-
Order of Addition: Adding the alkyne slowly to the reaction mixture containing the palladium catalyst, copper iodide, and this compound can help to maintain a low concentration of the alkyne and disfavor homocoupling.
-
In-depth Troubleshooting Guides
Optimizing Base and Solvent for Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling with this compound hinges on a delicate balance between activating the boronic acid and preventing side reactions.
The Role of the Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. However, the basicity and nucleophilicity of the base can also influence side reactions.
The Role of the Solvent: The solvent must solubilize the reactants and the catalyst, and its polarity can influence the stability of intermediates in the catalytic cycle.
| Base | Solvent System | Advantages | Potential Issues & Troubleshooting |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Widely used, cost-effective, and generally effective. | Can be slow for less reactive boronic acids. If the reaction is sluggish, consider a stronger base or a phase-transfer catalyst. |
| Cs₂CO₃ | Dioxane, DMF | More soluble in organic solvents and often provides higher yields than K₂CO₃. | Higher cost. Can be hygroscopic, so ensure it is properly dried. |
| K₃PO₄ | Dioxane/H₂O, Toluene | A strong, non-nucleophilic base that is often effective for challenging couplings and can minimize dehalogenation.[2] | Can lead to a heterogeneous reaction mixture, requiring efficient stirring. |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Can be useful in specific cases, particularly in copper-free Sonogashira reactions where it also acts as a solvent. | Generally not the first choice for Suzuki couplings as they can be less effective than inorganic bases. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decision Workflow for Base and Solvent Selection in Suzuki Coupling
Caption: Decision workflow for selecting the base and solvent in Suzuki coupling reactions.
Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of substituted aminopyrimidines. However, its success with this compound can be influenced by the nature of the amine coupling partner and the reaction conditions.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or no conversion | Inactive catalyst | Use a pre-formed palladium catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. |
| Inappropriate ligand | For primary amines, consider bidentate ligands like DPPF. For secondary amines, bulky monodentate ligands like XPhos or SPhos are often effective.[5] | |
| Base is too weak or insoluble | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Ensure adequate stirring if the base is not fully soluble. | |
| Side product formation | Hydrodehalogenation | Lower the reaction temperature and consider a milder base. |
| Dimerization of the starting material | This can occur at high temperatures. A lower reaction temperature and slower addition of the base may help. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the corresponding ligand if not using a pre-catalyst.
-
Add sodium tert-butoxide (1.2-1.5 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene or 1,4-dioxane.
-
Add morpholine (1.1-1.3 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Stability and Solubility Profile of this compound
A thorough understanding of the stability and solubility of this compound is crucial for successful reaction design and execution.
Stability:
-
Thermal Stability: this compound is a solid with a melting point of 207-210 °C, indicating good thermal stability under typical reaction conditions.
-
Stability in Basic Conditions: While generally stable, prolonged exposure to strong bases at elevated temperatures can lead to decomposition or side reactions. The amino group at the 4-position is not expected to be highly susceptible to hydrolysis under basic conditions. However, monitoring the stability of the starting material by TLC or LC-MS during prolonged reactions is recommended.
-
Light Sensitivity: As with many iodine-containing organic compounds, it is advisable to store this compound protected from light to prevent potential degradation.
Solubility:
The solubility of this compound in common organic solvents is a key factor in choosing an appropriate reaction medium.
| Solvent | General Solubility | Application Notes |
| Dimethylformamide (DMF) | Good | A versatile polar aprotic solvent suitable for a wide range of cross-coupling reactions. |
| 1,4-Dioxane | Moderate | Commonly used in Suzuki and Buchwald-Hartwig reactions, often in combination with water. |
| Toluene | Low to Moderate | A good choice for Buchwald-Hartwig aminations, particularly when using strong alkoxide bases. |
| Acetonitrile (ACN) | Moderate | A polar aprotic solvent that can be used in various coupling reactions. |
| Tetrahydrofuran (THF) | Moderate | Another common ethereal solvent for cross-coupling reactions. |
| Alcohols (e.g., Ethanol, Isopropanol) | Low | Generally not the preferred solvents for cross-coupling reactions due to their protic nature, which can lead to side reactions. |
| Water | Low | Used as a co-solvent in Suzuki reactions to dissolve the inorganic base. |
This technical support center provides a foundational understanding of the factors influencing the reactivity of this compound. By leveraging this knowledge, researchers can more effectively troubleshoot and optimize their synthetic protocols, accelerating the discovery and development of novel chemical entities.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). Benchchem.
- How to avoid dehalogenation side reactions in Suzuki coupling. (2025). Benchchem.
- Buchwald–Hartwig amin
- Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. (2025).
- Ullmann condens
- Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. (2025). Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Sengmany, S., Le Gall, E., & Léonel, E. (2011). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 16(7), 5550-5561.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (2023). Organic Chemistry Portal.
- Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 996-1002.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Stille Reaction. (n.d.). Organic Reactions.
- Stille Coupling. (2023). Organic Chemistry Portal.
- Stille Cross-Coupling. (2025). J&K Scientific LLC.
- Suzuki-Miyaura conditions for C-6 reaction of 8. (2016).
- Stille reaction. (2023). In Wikipedia.
- Buchwald-Hartwig Amin
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- The Buchwald-Hartwig Amin
- Heck reaction. (2023). In Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. (2023). Organic Chemistry Portal.
- Phosphine ligands based on the ferrocenyl platform: Advances in catalytic cross-couplings. (2023).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2014).
- Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. (2015). PubMed.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PubMed Central.
- Heck Reaction. (2023). Organic Chemistry Portal.
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. (2025). Benchchem.
- Iodination and palladium-catalyzed phosphination sequence reactions of... (2024).
- Ullmann reaction. (2023). In Wikipedia.
- A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. (2025). Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (2025). Benchchem.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(21), 9348-9357.
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific - US.
- Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions. (n.d.). OUCI.
- Overcoming low yield in the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine. (2025). Benchchem.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (2010). Accounts of Chemical Research, 43(4), 521-532.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22355-22378.
- Ullmann Reaction. (2023). Organic Chemistry Portal.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2014).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules, 24(12), 2289.
- 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. (2014). Science of Synthesis.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. (2025). Benchchem.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Organic and Chemical Research.
Sources
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removing palladium catalyst from 4-Amino-6-iodopyrimidine reaction products
Technical Support Center: Palladium Catalyst Removal
Topic: Strategies for Removing Palladium Catalyst from 4-Amino-6-iodopyrimidine Reaction Products
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual palladium in reaction mixtures containing this compound. Palladium-catalyzed cross-coupling reactions are invaluable in modern synthesis; however, removing the catalyst to the stringent levels required for active pharmaceutical ingredients (APIs) presents a significant hurdle.[1][2] The European Agency for the Evaluation of Medicinal Products, for instance, limits platinum group metals to less than 5 ppm in APIs.[3] This document provides in-depth, field-proven solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reaction mixtures particularly challenging?
The primary difficulty stems from the molecular structure of this compound itself. The presence of two nitrogen atoms—one in the pyrimidine ring and one in the amino group—creates a bidentate chelation site. These nitrogen atoms act as strong ligands that can coordinate with palladium species, forming stable, soluble complexes.[4][5] This strong binding makes it difficult to remove the palladium through simple physical methods like filtration or standard crystallization, as the catalyst remains tightly associated with the product in the solution phase.[4]
Q2: What are the principal strategies for palladium removal in pharmaceutical synthesis?
Palladium removal techniques can be broadly categorized into three main approaches based on their mechanism of action.[6][7]
-
Adsorption: This is the most common and often most effective strategy. It involves using a solid material (a "scavenger") with a high affinity for palladium. The reaction mixture is treated with the scavenger, which binds the metal. The scavenger-metal complex is then removed by simple filtration.[6][7] This category includes functionalized silica or polymer resins and activated carbon.
-
Extraction & Crystallization: These methods manipulate the solubility of either the product or the palladium species. Crystallization can be effective, particularly when combined with additives that complex with palladium and keep it in the mother liquor.[3][8] However, there is a risk of co-crystallization if the palladium-product complex is very stable.[5]
-
Filtration: This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as an insoluble species.[9][10] However, it is generally ineffective against the soluble palladium species often present after homogeneous catalysis.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: High residual palladium levels (>10 ppm) persist after initial workup and crystallization.
-
Underlying Cause: This is a classic sign of strong palladium chelation by your this compound product. The soluble palladium-aminopyrimidine complex is likely carried through the initial purification steps.
-
Recommended Solution: Implement a Palladium Scavenger.
Metal scavengers are solid supports functionalized with ligands that have an exceptionally high affinity for palladium, allowing them to competitively bind and remove the metal from your product. The mechanism is a form of chemisorption, where a strong chemical bond is formed between the scavenger's functional group and the palladium.[6]
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Primary Target Pd Species | Advantages | Considerations for Aminopyrimidines |
| Thiol-Based (e.g., SiliaMetS Thiol) | -SH (Mercaptan) | Pd(II) | Highly versatile and effective for a broad range of Pd species.[11] Robust and stable. | Excellent choice. Low risk of side reactions with the aminopyrimidine moiety. |
| Thiourea-Based (e.g., SiliaMetS Thiourea) | -SC(NH₂)NH₂ | All forms of Pd | Very effective for both Pd(0) and Pd(II). Widely used in pharma.[11] | Highly effective. The sulfur atom is a soft nucleophile that strongly binds palladium. |
| Triamine-Based | -NH(CH₂)₂NH(CH₂)₂NH₂ | Pd(II) | Effective chelator for positively charged palladium ions. | Good option, but ensure reaction conditions (pH) do not protonate the scavenger, reducing its efficacy. |
| Trimercaptotriazine (TMT)-Based | Triazine ring with three thiol groups | Pd(II), Pd(0) | High loading capacity and strong binding affinity due to multiple binding sites.[12][13] | An excellent and powerful option for this application. |
| Activated Carbon | N/A (Porous Carbon) | Pd(0), Pd(II) | Cost-effective, broadly applicable.[14][15] | Non-specific; can adsorb the desired product, leading to yield loss.[5][6] Requires careful optimization. |
Issue 2: Significant product loss is observed after treatment with a scavenger or activated carbon.
-
Underlying Cause: Non-specific adsorption of your polar this compound product onto the surface of the purification medium. This is a known drawback, especially for high-surface-area materials like activated carbon.[5][6]
-
Troubleshooting & Optimization Steps:
-
Screen Scavengers: If using activated carbon, switch to a more selective functionalized silica scavenger (like Thiol or TMT), which has a lower tendency for non-specific binding.[5]
-
Optimize Scavenger Loading: Reduce the amount of scavenger used. Run a series of small-scale experiments with varying equivalents (e.g., 2, 4, 6, 8 eq.) to find the minimum amount required to meet your palladium specification.
-
Modify the Solvent: The solvent plays a critical role. Using a more polar solvent in which your product is highly soluble can minimize its adsorption onto the scavenger surface.
-
Adjust Temperature and Time: Shorter incubation times may be sufficient for palladium removal while minimizing product loss. Profile the reaction over time to find the optimal balance.
-
Workflow & Decision Making
Choosing the right purification strategy from the outset can save significant time and resources. The following workflow provides a logical decision-making process for palladium removal from aminopyrimidine products.
Caption: Decision workflow for selecting and optimizing a palladium removal strategy.
Advanced Troubleshooting
Issue 3: Inconsistent palladium removal results between different reaction batches.
-
Underlying Cause: Batch-to-batch variability often points to inconsistencies in the form of the palladium species. The crude mixture can contain a mix of Pd(0), Pd(II), colloidal palladium, and various ligand complexes. Different scavengers have different affinities for these various forms.
-
Troubleshooting & Optimization Steps:
-
Standardize the Palladium State (Pre-treatment): Before scavenging, consider a pre-treatment step to convert the various palladium species into a single, consistent form.
-
Mild Oxidation: Stirring the crude solution under air or with a mild oxidant can help convert Pd(0) species to the more readily scavenged Pd(II) state.
-
Ligand Exchange: Adding a sacrificial ligand can sometimes displace the product from the palladium coordination sphere, making the metal more accessible to the scavenger.
-
-
Ensure Scavenger Integrity: Some scavengers, particularly thiol-based ones, can be sensitive to air and moisture. Always use fresh scavenger from properly sealed containers.
-
Homogenize the Crude Mixture: Ensure the crude material is fully dissolved and homogenous before adding the scavenger. Insoluble materials can sequester palladium, leading to inconsistent sampling and results.
-
Analytical Quantification
Q3: What is the industry-standard method for quantifying residual palladium?
The definitive method for accurately quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][3][16] This technique offers extremely high sensitivity, often with detection limits in the parts-per-billion (ppb) range, making it the gold standard for regulatory submissions.[16] For in-process checks and high-throughput screening of different scavenging methods, fluorescence-based assays can also be a rapid and valuable tool, though they are not a replacement for final ICP-MS validation.[1][3][17]
References
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- Pharmaceutical Technology. (n.d.).
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. [Link]
- Macdonald, S. J. F., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Phillips, S., et al. (2016). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Onyx Scientific. (n.d.).
- Welch, C. J., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Bu, X., et al. (2013). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
- C. G. M. Janssen, et al. (2011). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
- Garrett, C. E., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
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- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Boronic Acid Homocoupling in Suzuki-Miyaura Reactions of 4-Amino-6-iodopyrimidine
Welcome to the technical support center for managing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of boronic acids, a common and yield-reducing side reaction, particularly when working with valuable substrates like 4-Amino-6-iodopyrimidine. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding boronic acid homocoupling in the context of your specific reaction.
Q1: What is boronic acid homocoupling, and why is it a significant problem?
A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This process is highly undesirable for several reasons:
-
Reduced Yield: It consumes the boronic acid, directly lowering the potential yield of your desired 4-amino-6-arylpyrimidine product.
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making chromatographic separation difficult and time-consuming.[1]
-
Stoichiometric Imbalance: Consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, potentially leading to incomplete conversion of the this compound starting material.
Q2: What are the primary chemical mechanisms responsible for boronic acid homocoupling?
A2: There are two principal pathways that lead to the formation of the homocoupled dimer:
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, often forming a palladium peroxo complex.[2][3] This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product, regenerating the Pd(0) catalyst in the process.[3][4][5] The exclusion of oxygen is therefore critical to suppress this pathway.[4][6]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), it can directly react with the boronic acid to produce the homocoupled product.[1][7] This reaction serves to reduce the Pd(II) to the catalytically active Pd(0) state, but it does so at the expense of your boronic acid.[2]
Q3: Does the this compound substrate present any unique challenges?
A3: Yes, while the iodo-substituent is highly reactive and favorable for the initial oxidative addition step, the aminopyrimidine core has distinct electronic properties. The amino group is electron-donating, which can affect the overall electron density of the heterocyclic ring.[8] More significantly, the lone pair on the amino nitrogen or the pyrimidine ring nitrogens can potentially coordinate to the palladium center, which in some cases can influence catalyst activity. However, the primary challenge in this reaction system typically remains the inherent instability of the boronic acid and its propensity for homocoupling, a factor that must be controlled regardless of the specific aryl halide partner.[9][10]
Q4: What is the single most important factor to control to minimize homocoupling?
A4: The rigorous exclusion of dissolved oxygen from the reaction mixture is, without question, the most critical factor.[4][6] Oxygen is the primary driver of the most common homocoupling mechanism.[3] Ensuring an inert atmosphere and using properly degassed solvents will lead to the most significant and immediate improvement in suppressing this side reaction.
Part 2: Troubleshooting Guide: From Diagnosis to Resolution
This guide provides a systematic approach to diagnosing and solving issues with excessive homocoupling.
Problem: High Levels of Boronic Acid Dimer Detected by LC-MS/NMR
If your analysis shows a significant peak corresponding to the mass of your boronic acid dimer, follow these steps to isolate and resolve the cause.
Caption: A step-by-step workflow for troubleshooting homocoupling.
Detailed Solutions
-
Potential Cause A: Oxygen Contamination
-
Diagnosis: This is the most likely culprit. If you are only relying on a simple nitrogen or argon balloon to create an inert atmosphere, it is likely insufficient to remove dissolved oxygen from your solvents.
-
Solution & Causality: Oxygen must be actively removed. The Pd(0) catalyst is readily oxidized, initiating the homocoupling cycle.[3]
-
Inert Gas Sparging: Bubble argon or nitrogen gas through your solvent(s) for at least 20-30 minutes prior to use. A subsurface sparge (introducing the gas below the liquid surface) is most effective.[4]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent in your reaction flask using liquid nitrogen, apply a high vacuum to remove gases from the frozen solid, and then thaw under an inert atmosphere. Repeating this cycle three times is highly effective.[1]
-
-
-
Potential Cause B: Inappropriate Palladium Source
-
Diagnosis: You are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as your catalyst precursor.
-
Solution & Causality: Pd(II) sources require an in situ reduction to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the start of the reaction.[1][2]
-
Switch to a Pd(0) Source: Use a catalyst that is already in the active oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7] This allows the catalyst to enter the cross-coupling cycle directly without the need for a reductive homocoupling step.
-
Use a Modern Precatalyst: Buchwald's G3 or G4 precatalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon heating, which can significantly minimize side reactions.[7]
-
-
-
Potential Cause C: Suboptimal Ligand Choice
-
Diagnosis: You are using a simple, less bulky ligand like triphenylphosphine (PPh₃) and still observing homocoupling despite degassing and using a Pd(0) source.
-
Solution & Causality: The ligand's job is to modulate the reactivity of the palladium center. The rate of reductive elimination to form the desired product must be faster than the competing side reactions. Bulky, electron-rich ligands accelerate this final, product-forming step.[8] They also promote the initial oxidative addition step, keeping the catalyst engaged in the productive cycle.
-
| Ligand | Structure Type | Key Advantage |
| SPhos | Biaryl Phosphine | Excellent general ligand, promotes fast reductive elimination.[11][12] |
| XPhos | Biaryl Phosphine | Very bulky, highly active for challenging substrates. |
| RuPhos | Biaryl Phosphine | Effective for electron-rich and heteroaromatic substrates. |
| PPh₃ | Basic Phosphine | Prone to side reactions; generally not recommended for this substrate. |
-
Potential Cause D: Addition of a Mild Reducing Agent
-
Diagnosis: Even with optimizations, trace amounts of Pd(II) may be generated through catalyst decomposition or reaction with trace oxygen, leading to persistent low levels of homocoupling.
-
Solution & Causality: Incorporate a mild reducing agent into the reaction mixture. Potassium formate (HCO₂K) has been shown to be effective.[4] It can reduce stray Pd(II) species back to Pd(0) without interfering with the main catalytic cycle, thus suppressing the Pd(II)-mediated homocoupling pathway.[4]
-
Part 3: Visualizing the Competing Pathways
Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the desired Suzuki-Miyaura pathway in competition with the two primary homocoupling side reactions.
Caption: Competing pathways of Suzuki coupling and homocoupling.
Part 4: Recommended Experimental Protocol
This protocol incorporates best practices to minimize boronic acid homocoupling in the reaction of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Add the this compound, arylboronic acid, and finely ground K₃PO₄ to the flask.
-
Establish Inert Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line and evacuate under high vacuum for 5 minutes, then backfill with high-purity argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of three times.
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, quickly add the Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Prepare your reaction solvent by sparging anhydrous 1,4-dioxane with argon for 30 minutes. Using a gas-tight syringe, transfer the required volume of degassed dioxane to the reaction flask.
-
Final Degassing: With gentle stirring, bubble argon through the reaction mixture for an additional 10-15 minutes to ensure maximum oxygen removal.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
References
- Singer, R. A., & Buchwald, S. L. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Arylboronic Acids with 2-Bromo-1,3-bis(trifluoromethyl)benzene: Identification of a Surprising Boronic Acid Homocoupling Process. The Journal of Organic Chemistry, 75(18), 6073–6077. [Link]
- Choudary, B. M., et al. (2018). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 3(11), 15913–15922. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts: A Perfect Combination for Suzuki−Miyaura Coupling. Accounts of Chemical Research, 45(2), 217–227. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–309. [Link]
- ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?
- Yoo, W.-J., et al. (2010). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. The Journal of Organic Chemistry, 75(1), 175–186. [Link]
- Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
- Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(21), 6829-36. [Link]
- Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 9(8), 1342. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Amino-6-iodopyrimidine Coupling Reactions
Answering the user's request.
A Senior Application Scientist's Guide to Temperature Optimization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Amino-6-iodopyrimidine in cross-coupling reactions. As a Senior Application Scientist, I've seen firsthand how seemingly minor temperature variations can be the deciding factor between a high-yielding success and a complex, inseparable mixture. This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and catalyst stability, providing you with the insights needed to troubleshoot and optimize your experiments effectively.
The this compound scaffold is a valuable building block, but its electronic properties—specifically the interplay between the electron-donating amino group and the electron-withdrawing pyrimidine ring—can present unique challenges. Temperature is not merely a parameter to be set; it is a tool to be wielded. It governs reaction rates, influences selectivity between potential products, and dictates the lifespan of your sensitive catalyst. This guide will empower you to use that tool with precision.
Troubleshooting Guide: Temperature-Related Issues
This section addresses the most common problems encountered during the coupling of this compound where temperature is a likely culprit.
| Problem Observed | Potential Temperature-Related Cause | Recommended Action & Scientific Rationale |
| 1. Low or No Conversion | Temperature Too Low: The reaction lacks sufficient thermal energy to overcome the activation energy barrier (Ea) for a key step, often the oxidative addition of the C-I bond to the palladium catalyst.[1] | Solution: Incrementally increase the reaction temperature in 10-20 °C intervals (e.g., screen 80 °C, 100 °C, 120 °C). Monitor conversion by TLC or LC-MS. Even for reactive aryl iodides, some catalyst systems require significant heat to become fully active.[2] |
| Temperature Too High (Catalyst Deactivation): Excessive heat can cause the active Pd(0) catalyst to decompose into inactive palladium black, prematurely halting the catalytic cycle.[3][4] This is often observed as a rapid darkening of the reaction mixture. | Solution: Reduce the temperature. If decomposition is observed, consider a more thermally stable ligand or a pre-catalyst that generates the active species more slowly. High temperatures can degrade both the catalyst and the ligand.[4][5] | |
| 2. Significant Side Product Formation | Protodeiodination (Loss of Iodine): At elevated temperatures, particularly with certain bases or sources of protic impurities (like water), the C-I bond can be cleaved and replaced with a hydrogen atom, consuming your starting material. | Solution: Lower the reaction temperature. Ensure all solvents and reagents are scrupulously dry. This side reaction often has a different activation energy than the desired coupling, and reducing temperature can disproportionately slow the undesired pathway. |
| Homocoupling (Glaser or Boronic Acid Dimerization): High temperatures can promote the unwanted self-coupling of your coupling partner (e.g., terminal alkyne in Sonogashira, boronic acid in Suzuki).[6] | Solution: Decrease the temperature. For Sonogashira reactions, ensure the exclusion of oxygen, as high temperatures can exacerbate copper-catalyzed alkyne homocoupling.[7] For Suzuki reactions, protodeboronation can also be an issue at higher temperatures.[8] | |
| Formation of an Isomeric Product: The reaction may be under thermodynamic control, favoring a more stable, but undesired, isomer that only forms at higher temperatures where the reaction pathways are reversible.[9][10] | Solution: Lower the temperature significantly (e.g., from 100 °C to 40-60 °C) and increase the reaction time. This shifts the reaction to kinetic control, favoring the product that is formed fastest, which may be your desired product.[11] | |
| 3. Substrate or Product Decomposition | Thermal Instability: The this compound starting material or the desired coupled product may not be stable at the reaction temperature, leading to charring or the appearance of multiple unidentifiable spots on a TLC plate. | Solution: Reduce the reaction temperature. If a literature precedent for a similar sensitive substrate is unavailable, a thermal stability pre-screen of your starting material and product (if available) in the reaction solvent is advisable. Some complex heterocyclic systems can undergo thermal degradation.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for my coupling reaction with this compound?
A1: There is no single "best" temperature; the optimal value is highly dependent on the specific cross-coupling reaction being performed. The reactivity of aryl iodides is high, but the specific catalyst, ligand, base, and solvent system will dictate the required energy input. Use the following as empirically grounded starting points for your optimization.
| Coupling Reaction | Typical Temperature Range | Key Considerations |
| Suzuki-Miyaura Coupling | 80 °C - 120 °C | Often requires elevated temperatures to drive the transmetalation step and ensure the solubility of the base (e.g., K₂CO₃, Cs₂CO₃).[6][14] Reactions in solvents like 1,4-dioxane/water or toluene are common.[14] |
| Sonogashira Coupling | 25 °C - 80 °C | Can sometimes be performed at or near room temperature, especially with highly active catalyst systems.[15][16][17] Heating is often employed to increase the reaction rate, but temperatures above 100 °C can promote alkyne homocoupling.[7] |
| Buchwald-Hartwig Amination | 80 °C - 110 °C | This reaction typically requires heating to facilitate the reductive elimination step, which forms the C-N bond.[2][18] The choice of a bulky, electron-rich phosphine ligand is critical and can influence the required temperature.[19] |
Q2: You mentioned "Kinetic vs. Thermodynamic Control." What does this mean and how does temperature influence it?
A2: This is a critical concept in reaction optimization. When a reaction can form two or more different products (e.g., isomers P1 and P2), the product distribution can be governed by either kinetics or thermodynamics, and temperature is the primary switch.[9]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible.[10] The product that forms the fastest (the one with the lower activation energy, ΔG‡) will be the major product, even if it is less stable.[11][20] This is the kinetic product.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction pathways can become reversible.[10] There is enough energy in the system for the initially formed products to revert to the intermediate and then form the most stable product (the one with the lowest overall Gibbs free energy, ΔG°).[11][21] This is the thermodynamic product.
Q3: How do I design an experiment to find the optimal temperature?
A3: A systematic, parallel approach is most efficient.
-
Establish a Baseline: Based on the table in Q1 or a relevant literature procedure, choose a starting temperature.
-
Set Up Parallel Reactions: Prepare 3-4 identical small-scale reactions in sealed vials.
-
Vary the Temperature: Place each vial in a separate well of a temperature-controlled heating block or run sequential reactions. A good starting range to screen is 80 °C, 100 °C, and 120 °C.
-
Monitor Progress: After a set time (e.g., 2, 8, and 16 hours), take a small aliquot from each reaction. Dilute and analyze by LC-MS to determine the ratio of starting material, desired product, and any major byproducts.
-
Analyze the Data: Identify the temperature that gives the best balance of high conversion of starting material and minimal formation of impurities within a reasonable timeframe.
Experimental Protocol: Temperature Screening for Suzuki Coupling
This protocol provides a generalized, step-by-step methodology for optimizing the reaction temperature for a Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars and septa
-
Temperature-controlled heating block
Procedure:
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add this compound (e.g., 0.1 mmol, 1.0 equiv.), the arylboronic acid (0.12 mmol, 1.2 equiv.), and K₂CO₃ (0.2 mmol, 2.0 equiv.) to three separate reaction vials.
-
Catalyst Addition: To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.002-0.005 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1.0 mL) to each vial.
-
Inerting: Seal the vials with septa, remove from the glovebox (if used), and purge with inert gas for 5-10 minutes.[6]
-
Heating: Place the vials in a pre-heated heating block at their respective temperatures (e.g., Vial 1: 80 °C, Vial 2: 100 °C, Vial 3: 120 °C).
-
Reaction Monitoring: Stir the reactions vigorously. After a predetermined time (e.g., 4 hours), carefully take a small aliquot from each reaction mixture for analysis.
-
Analysis: Quench the aliquots with a small amount of water and extract with ethyl acetate. Analyze the organic layer by LC-MS or TLC to assess the relative amounts of starting material, product, and byproducts.
-
Evaluation: Compare the results from the three temperatures to determine the optimal condition or the direction for further optimization (e.g., if 120 °C still shows low conversion, a higher temperature or different catalyst system may be needed).
By methodically investigating the role of temperature, you can overcome common hurdles in the cross-coupling of this compound, leading to more efficient, reproducible, and higher-yielding reactions.
References
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- 33: Kinetic control vs. thermodynamic control. (2020, December 10). YouTube. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Thermodynamic versus Kinetic Control. (2010, March 2). YouTube. [Link]
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]
- Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]
- Temperature effect on coupling reaction. (2004).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4).
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]
- The effect of various temperatures on the Suzuki coupling reaction a. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2019, June 28). MDPI. [Link]
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020, October 29). Chemistry – A European Journal. [Link]
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2020, July 23). ACS Omega. [Link]
- Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. [Link]
- Suzuki-Miyaura conditions for C-6 reaction of 8. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021, July 14). MDPI. [Link]
- Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. (2000).
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019, September).
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2012, March 29). Molecules. [Link]
- Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. [Link]
- This compound (CAS No. 53557-69-0) Suppliers. (n.d.). ChemicalRegister.com. [Link]
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015, December 2). Beilstein Journal of Organic Chemistry. [Link]
- Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2012).
- Pyrimidine as an Aryl C-H Activating Group. (2015, January 16). Organic Letters. [Link]
- Advances in Catalyst Deactivation and Regener
- 6-Amino-1H-pyrimidin-4-one. (n.d.). PubChem. [Link]
- Thermal decomposition of 2,4,6-triazidopyrimidine in the melt. (2014).
- Catalytic chemoselective C-N and C-O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. (2024, January 10). RSC Advances. [Link]
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Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Amino-6-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in chemical reactions involving 4-Amino-6-iodopyrimidine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and functionalization of this important heterocyclic scaffold. As Senior Application Scientists, we aim to equip you with the knowledge to diagnose and overcome common experimental hurdles, ensuring the success of your research and development endeavors.
Understanding the Core Challenge: Steric Hindrance
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reacting site impedes a chemical reaction.[1][2] In the case of this compound, the presence of substituents, particularly at positions adjacent to the reactive sites (the iodine at C6 and the amino group at C4), can significantly impact the approach of reagents and catalysts. This often leads to lower reaction rates, decreased yields, or even complete inhibition of the desired transformation.[3] The amino group at the 4-position, while electronically activating, can also contribute to steric congestion, influencing the preferred site of reaction and the overall reactivity of the molecule.
Below, we address specific issues you might encounter in a question-and-answer format, providing detailed troubleshooting strategies and the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no yield in my Suzuki-Miyaura cross-coupling reaction with this compound and a bulky boronic acid. What are the likely causes and how can I improve the outcome?
This is a classic case of steric hindrance impacting a critical C-C bond formation. The bulky nature of both coupling partners can obstruct the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5]
Troubleshooting Steps:
-
Catalyst and Ligand Selection (Most Critical Factor): Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[4] The choice of ligand is paramount to overcoming steric barriers.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the sterically encumbered iodopyrimidine. For particularly challenging couplings, specialized ligands like BI-DIME may be necessary.[4][6]
-
-
Base Selection: A weak base may not be sufficient to activate the boronic acid for efficient transmetalation, a step that is already slowed by steric hindrance.[4]
-
Recommendation: Stronger, non-nucleophilic bases are often required. Consider switching from common bases like Na₂CO₃ to more potent options such as K₃PO₄, Cs₂CO₃, or t-BuOK.[4] The choice of base can also influence the solubility of the boronic acid salt, which can be a critical factor.
-
-
Solvent and Temperature Optimization: The reaction medium and energy input can significantly influence the outcome.
-
Recommendation: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF are standard.[4] If solubility is an issue, a solvent screen is recommended. Increasing the reaction temperature, potentially using microwave irradiation, can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
-
Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[4]
-
Recommendation: The use of bulky ligands, as mentioned above, can help mitigate this by sterically shielding the palladium center. Additionally, ensuring the use of an appropriate excess of the boronic acid (1.1 - 1.5 equivalents) can help drive the reaction forward.
-
Workflow for Troubleshooting Low-Yield Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Q2: My Buchwald-Hartwig amination reaction with this compound is sluggish and gives a complex mixture of products. How can I improve the selectivity and conversion?
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, is also susceptible to steric effects, especially when coupling with bulky amines.[7][8] The presence of the C4-amino group adds another layer of complexity, as it can potentially compete as a nucleophile or influence the electronic properties of the pyrimidine ring.
Troubleshooting Steps:
-
Ligand Choice is Key: As with Suzuki coupling, the ligand plays a crucial role.
-
Recommendation: Bulky, electron-rich biaryl monophosphine ligands are essential.[7] Ligands like XPhos, SPhos, and BrettPhos are excellent starting points as they have been shown to be effective for coupling with less reactive aryl chlorides and can be beneficial for hindered substrates.[7][9] These ligands help to stabilize the palladium catalyst and facilitate the reductive elimination step, which is often the rate-limiting step in sterically hindered systems.[8]
-
-
Base and Solvent System: The choice of base is critical for the deprotonation of the amine to form the active amido-Pd(II) intermediate.[7]
-
Recommendation: Strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are commonly used. The choice may depend on the pKa of the amine being coupled. Aprotic polar solvents like toluene, dioxane, or THF are generally preferred.[10]
-
-
Protecting the C4-Amino Group: If self-coupling or other side reactions involving the C4-amino group are suspected, a protection strategy might be necessary.
-
Recommendation: Consider protecting the C4-amino group with a removable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This will temporarily block its nucleophilicity and may reduce its steric influence, allowing for a cleaner reaction at the C6 position. The protecting group can be removed in a subsequent step.
-
-
Pre-catalyst Selection: Using a well-defined palladium pre-catalyst can lead to more reproducible results.
-
Recommendation: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using air-stable pre-catalysts like (XPhos)Pd G3 or (SPhos)Pd G3. These pre-catalysts are designed to reliably generate the active catalytic species under the reaction conditions.
-
Q3: I am attempting a Sonogashira coupling with a terminal alkyne at the C6 position, but the reaction is not proceeding. What factors should I consider?
Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is generally tolerant of a wide range of functional groups.[11][12] However, steric hindrance around the C6-iodo group can still pose a challenge.
Troubleshooting Steps:
-
Catalyst System: The standard Pd/Cu co-catalyst system is generally effective.
-
Recommendation: Ensure both the palladium source (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI) are fresh and of high purity. The ratio of Pd to Cu can sometimes be optimized. In some cases, a copper-free Sonogashira protocol might be beneficial to avoid potential side reactions like alkyne homocoupling (Glaser coupling).[13]
-
-
Base and Solvent: The base is crucial for the deprotonation of the terminal alkyne.
-
Recommendation: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system. Anhydrous THF or DMF are common co-solvents.[14]
-
-
Temperature: While many Sonogashira couplings proceed at room temperature, sterically hindered substrates may require heating.
-
Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C. Monitor the reaction closely for any signs of decomposition.
-
-
Alternative Coupling Strategies: If Sonogashira coupling remains problematic, consider an "inverse Sonogashira" approach.
-
Recommendation: This involves reacting a 1-iodoalkyne with a pyrimidine-boronic acid derivative.[13] This strategy can sometimes overcome steric issues by reversing the roles of the coupling partners.
-
Data Summary: Recommended Conditions for Hindered Couplings
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Common Solvents | Key Considerations |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos, BI-DIME[4][6] | K₃PO₄, Cs₂CO₃, t-BuOK[4] | 1,4-Dioxane, Toluene, DMF | Use bulky, electron-rich ligands. Stronger bases are often necessary.[4] |
| Buchwald-Hartwig | XPhos, SPhos, BrettPhos[7][9] | NaOtBu, K₂CO₃, LiHMDS | Toluene, Dioxane, THF | Consider protecting the C4-amino group if side reactions are observed.[10] |
| Sonogashira | PPh₃ (in Pd complex)[11][12] | Et₃N, DIPEA | THF, DMF | Ensure high-purity catalysts. Consider copper-free conditions if homocoupling is an issue.[13] |
Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a sterically demanding boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Sterically hindered arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., (XPhos)Pd G3) (1-5 mol%)
-
XPhos ligand (if not using a pre-catalyst with the ligand) (2-10 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add the this compound, the arylboronic acid, the palladium pre-catalyst (or palladium source and ligand), and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Alternatively, use a microwave reactor following the manufacturer's safety guidelines.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Steric Hindrance
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. (2016, April 1).
- Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. PMC. (n.d.).
- A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. (n.d.).
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025, October 6).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. (n.d.).
- Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. PubMed. (2008, August 14).
- Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. PMC - PubMed Central. (n.d.).
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4. ScienceScholar. (2022, September 30).
- Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[4][8]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. (n.d.).
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. (n.d.).
- Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. (n.d.).
- Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. ResearchGate. (2025, August 7).
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. (2022, February 9).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. (n.d.).
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. (n.d.).
- Steric hindrance – Knowledge and References. Taylor & Francis. (n.d.).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023, January 12).
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. (2013, February 11).
- Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. PubMed. (n.d.).
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. (n.d.).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. (2023, June 20).
- 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. (2025, February 10).
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. (n.d.).
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. (2022, March 15).
- The Ultimate Guide to Buchwald-Hartwig Amination. (2025, April 3). YouTube.
- Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (n.d.).
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. (2014, November 30).
- Suzuki Coupling. Organic Chemistry Portal. (n.d.).
- Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate. (2025, August 8).
- Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. (n.d.).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. (n.d.).
- Steric hindrance – Knowledge and References. Taylor & Francis. (n.d.).
- Aminative Suzuki-Miyaura coupling. PubMed. (2024, February 29).
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stability of 4-Amino-6-iodopyrimidine under acidic vs basic conditions
Welcome to the technical support guide for 4-Amino-6-iodopyrimidine (CAS: 53557-69-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile building block under various experimental conditions. Understanding its chemical behavior is paramount for successful synthesis, storage, and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis, which can occur under both acidic and basic conditions. The carbon-iodine (C-I) bond is the most labile part of the molecule. The electron-deficient nature of the pyrimidine ring makes the carbon atom at position 6 susceptible to nucleophilic attack, leading to the displacement of the iodide ion. This process is known as nucleophilic aromatic substitution. While the amino group can also undergo hydrolysis under harsh conditions, the de-iodination is typically the more facile degradation pathway.
Q2: Is this compound more stable under acidic or basic conditions?
A2: this compound is generally expected to be more stable under neutral to mildly basic conditions.
-
Under acidic conditions: The nitrogen atoms in the pyrimidine ring can become protonated. This protonation further increases the electron-deficient character of the ring, making it more activated towards nucleophilic attack by water. This can accelerate the hydrolysis of the C-I bond. Very harsh acidic conditions could also potentially lead to the hydrolysis of the amino group.
-
Under basic conditions: While the hydroxide ion (OH⁻) is a potent nucleophile that can attack the C-I bond, the pyrimidine ring itself is less activated than in its protonated, acidic form. Therefore, degradation via nucleophilic substitution may still occur, but often at a slower rate than under strong acidic conditions. Based on the behavior of similar halogenated pyrimidines, both strong acid and strong base catalysis can promote hydrolysis[1].
Q3: What are the most likely degradation products I should look for?
A3: The primary degradation product resulting from the hydrolysis of the C-I bond is 4-Amino-6-hydroxypyrimidine (also known as 6-aminopyrimidin-4-ol)[2][3]. If the reaction proceeds under more forcing conditions, further degradation of the pyrimidine ring itself could occur, leading to a complex mixture of smaller, open-chain molecules, though this is less common under typical experimental conditions[4][5].
Q4: How should I prepare and store solutions of this compound to maximize stability?
A4: To minimize degradation, proper solution preparation and storage are critical.
-
Stock Solutions: For long-term storage, prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Store these solutions at low temperatures (-20°C or -80°C) in tightly sealed containers, protected from light and moisture[1].
-
Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. If an aqueous buffer is required, aim for a pH as close to neutral as possible (pH 6.5-7.5), provided it is compatible with your experimental design[1]. Avoid prolonged storage of aqueous solutions.
-
General Storage: The solid compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8°C, protected from light[6].
Understanding Degradation Pathways
The stability of this compound is dictated by the reactivity of the pyrimidine ring and its substituents. The following diagrams illustrate the key molecular structure and the anticipated degradation pathways under acidic and basic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action |
| Appearance of an unexpected peak in HPLC/LC-MS analysis, often with a shorter retention time. | Hydrolysis of the C-I bond. The resulting 4-Amino-6-hydroxypyrimidine is more polar and will typically elute earlier than the parent compound. | 1. Confirm the identity of the new peak by LC-MS; it should have a mass corresponding to C₄H₅N₃O (m/z ≈ 111.04). 2. Prepare solutions fresh before use, especially aqueous ones[1]. 3. If using a buffer, verify its pH. Consider if a neutral pH is feasible for your experiment. |
| Low or inconsistent yield in a cross-coupling reaction (e.g., Suzuki, Sonogashira). | Degradation of starting material. The compound may have degraded during storage or under the reaction conditions before the catalytic cycle initiates. | 1. Verify the purity of the this compound solid by a suitable analytical method (e.g., NMR, HPLC) before starting the reaction. 2. Ensure reaction solvents are anhydrous if the chemistry is moisture-sensitive. 3. If the reaction requires strongly basic or acidic conditions, consider adding the this compound to the reaction mixture at a later stage or at a lower temperature to minimize its exposure time to harsh conditions. |
| Discoloration of the solid compound (from light yellow to brown). | Slow degradation over time. This can be due to exposure to light, air (oxidation), or moisture. | 1. Store the solid compound under an inert atmosphere (Ar or N₂) in a dark, refrigerated (2-8°C) environment as recommended[6]. 2. Before use, re-analyze the purity of the material. If significant degradation has occurred, purification may be necessary, or a fresh batch should be used. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods, as outlined by ICH guidelines[7][8]. This protocol provides a general framework for assessing the stability of this compound.
Methodology
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in acetonitrile (or another suitable aprotic solvent) to prepare a 1 mg/mL stock solution.
-
-
Stress Conditions:
-
Acidic Hydrolysis: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: In a separate sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Control: In a third vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation and Sampling:
-
Place all vials in a controlled temperature oven or water bath set to 60°C to accelerate degradation[1].
-
Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 8, and 24 hours).
-
-
Sample Quenching:
-
Immediately after withdrawal, neutralize the acidic and basic samples to stop the degradation.
-
For the acidic sample, add an equivalent amount of 0.1 M NaOH.
-
For the basic sample, add an equivalent amount of 0.1 M HCl.
-
-
Dilute all samples (including the control) with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method, preferably with a UV or MS detector[9].
-
Suggested HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan) or MS.
-
-
Monitor the decrease in the peak area of the parent compound and the appearance and increase of any degradation product peaks over time.
-
Summary of Expected Stability Profile
| Stress Condition | Typical Conditions | Expected Degradation Pathway | Potential Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Protonation of ring nitrogen followed by nucleophilic attack by water on the C-I bond. | 4-Amino-6-hydroxypyrimidine |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Direct nucleophilic attack by hydroxide on the C-I bond. | 4-Amino-6-hydroxypyrimidine |
| Oxidative | 3% H₂O₂, RT | Oxidation of the amino group or the pyrimidine ring. | N-oxides, hydroxylated derivatives. |
| Thermal | 80°C, solid state | Decomposition. | Complex mixture of products. |
| Photolytic | UV/Visible light exposure | Photodegradation, potential C-I bond cleavage. | Radical-mediated degradation products. |
References
- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment...
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Asian Journal of Pharmaceutical Technology & Innovation. (2016, June 15). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage.
- Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and...
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
- Benchchem. (n.d.). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.
- PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.
- International Journal of Chemical Studies. (2017). Analytical techniques for the determination of phytoconstituents in herbal medicines.
- National Institutes of Health (NIH). (n.d.). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- PubMed. (n.d.). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems.
- ChemicalBook. (n.d.). This compound Chemical Properties,Usage,Production.
- Benchchem. (n.d.). Stability issues of 4-Amino-2,6-dichloropyrimidine under acidic or basic conditions.
- PubMed. (n.d.). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Pyrimidine.
- ResearchGate. (2025, August 6). UV/H2O2 degradation of 4-aminoantipyrine: A voltammetric study.
- PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
- ChemicalRegister.com. (n.d.). This compound (CAS No. 53557-69-0) Suppliers.
- Case Western Reserve University. (n.d.). Chemical Compatibility and Storage.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- MedchemExpress.com. (n.d.). 4-Amino-2,6-dichloropyrimidine | Biochemical Reagent.
- Benchchem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
- ChemicalBook. (n.d.). 4-Amino-2,6-dihydroxypyrimidine(873-83-6).
- Tetrahedron. (n.d.). 53557-69-0 | this compound.
- Chem-Impex. (n.d.). 4-Amino-6-hydroxypyrimidine.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one.
- ResearchGate. (2025, November 24). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.
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Technical Support Center: A Troubleshooting Guide for 4-Amino-6-iodopyrimidine in Multi-Step Synthesis
Welcome to the technical support center for 4-Amino-6-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their multi-step synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.
Introduction to this compound
This compound is a key heterocyclic intermediate, prized for its utility in constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[1][2][3][4][5][6][7] Its value stems from the presence of three key functional features: a nucleophilic amino group, a pyrimidine core, and a reactive C-I bond, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions.
The general reactivity trend for halopyrimidines in such reactions is I > Br > Cl > F, making the iodo-substituent at the 6-position an excellent leaving group for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[8] Furthermore, the C4 and C6 positions on the pyrimidine ring are generally more reactive towards oxidative addition than the C2 or C5 positions, making this compound a regioselectively primed substrate.[8]
This guide will help you navigate the common hurdles associated with its use, ensuring higher yields, cleaner reactions, and more efficient progress in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: General Handling and Stability
Question 1: My this compound appears discolored. Is it still usable?
Answer: this compound is typically a light-yellow to light-brown solid.[9] Discoloration, often darkening, can be an indication of partial decomposition, which may be caused by exposure to light, air (oxidation), or trace impurities.
-
Causality: The C-I bond can be susceptible to homolytic cleavage upon exposure to light, leading to the formation of colored radical species or elemental iodine. The amino group can also be prone to oxidation.
-
Troubleshooting Steps:
-
Purity Check: Before use, it is advisable to check the purity of the discolored material by TLC or LC-MS. If significant impurities are detected, purification by recrystallization may be necessary.
-
Storage: Always store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and at a low temperature (2-8 °C) to minimize degradation.[9]
-
Question 2: I'm observing deiodination of my starting material during the reaction. What is causing this and how can I prevent it?
Answer: Deiodination, or more specifically protodeiodination (replacement of iodine with a hydrogen atom), is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl iodides.[10]
-
Causality: This can be mechanistically complex but is often attributed to the presence of trace amounts of water or other proton sources in the reaction mixture. It can also be a result of certain catalyst-ligand combinations or elevated reaction temperatures promoting a reductive elimination pathway involving a palladium-hydride species.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry bases.
-
Base Selection: The choice of base can be critical. In some cases, using a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[10]
-
Temperature Control: Avoid excessively high reaction temperatures. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize side reactions.
-
Ligand Choice: The ligand on the palladium catalyst can influence the propensity for deiodination. Screening different ligands may be necessary.
-
Section 2: Suzuki-Miyaura Coupling
Question 3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the likely causes?
Answer: Low yields in Suzuki-Miyaura couplings involving aminopyrimidines can stem from several factors, including catalyst inhibition, suboptimal reaction conditions, or side reactions of the starting materials.
-
Causality: The amino group on the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[10] Additionally, boronic acid homocoupling and protodeboronation are common side reactions.[11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald precatalysts (e.g., XPhos G3) | Iodopyrimidines are highly reactive, but the amino group can be problematic. Buchwald ligands can mitigate catalyst inhibition.[12][13] |
| Ligand | (If not using a precatalyst) Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands promote oxidative addition and reductive elimination while discouraging catalyst deactivation. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is substrate-dependent and may require screening. K₃PO₄ is often a good starting point for challenging substrates.[11] |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | A solvent system that ensures the solubility of all components is crucial. Polar aprotic solvents are often effective.[11][14][15] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive boronic acids but can also promote side reactions. |
Section 3: Sonogashira Coupling
Question 4: I am attempting a Sonogashira coupling with a terminal alkyne, but I am observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?
Answer: Glaser coupling is a common side reaction in copper-cocatalyzed Sonogashira reactions, and it is often promoted by the presence of oxygen.
-
Causality: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen to form a diacetylene.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.
-
Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst (typically 1-5 mol%).
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[1][16][17]
-
General Protocol for Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[18]
-
Add an anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).[18]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[18]
Section 4: Buchwald-Hartwig Amination
Question 5: I am trying to perform a Buchwald-Hartwig amination on this compound to introduce a second amino group, but the reaction is sluggish. What can I do to improve the reaction rate?
Answer: The Buchwald-Hartwig amination can be challenging with electron-rich heterocyclic halides, and the presence of the existing amino group can further complicate the reaction.
-
Causality: The electron-donating nature of the amino group can decrease the electrophilicity of the C-I bond, making the oxidative addition step of the catalytic cycle slower.[19] Additionally, the product, a diaminopyrimidine, can act as a chelating ligand and inhibit the palladium catalyst.
-
Troubleshooting Steps:
-
Ligand Selection: This is often the most critical parameter. Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to accelerate both oxidative addition and reductive elimination.[20]
-
Catalyst Choice: Consider using a pre-formed palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure the generation of a highly active catalytic species.[21]
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[22]
-
Solvent: Anhydrous, non-coordinating solvents like toluene or 1,4-dioxane are generally preferred.[21]
-
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Section 5: Protecting Group Strategies
Question 6: Do I need to protect the amino group of this compound before performing cross-coupling reactions?
Answer: In many cases, protecting-group-free synthesis is possible and desirable to improve overall efficiency.[19] However, the decision to protect the amino group depends on the specific reaction conditions and the nature of the coupling partners.
-
When to Consider Protection:
-
Strongly Basic Conditions: If the reaction requires a very strong base that could deprotonate the amino group and lead to side reactions.
-
Incompatible Reagents: If other reagents in the reaction mixture are not compatible with a primary amine.
-
Catalyst Inhibition: If significant catalyst inhibition is observed and cannot be overcome by ligand screening.[10]
-
-
Common Protecting Groups for Amines:
-
Boc (tert-Butyloxycarbonyl): Introduced using Boc anhydride and easily removed with acid (e.g., TFA). It is stable to many cross-coupling conditions.[20]
-
Cbz (Carboxybenzyl): Introduced using benzyl chloroformate and typically removed by hydrogenolysis.
-
-
Protecting-Group-Free Approach:
-
Modern palladium catalysts with bulky, electron-rich ligands are often highly effective in promoting cross-coupling reactions of amino-substituted aryl halides without the need for protecting groups.[19] It is generally recommended to first attempt the reaction without a protecting group and only resort to a protection/deprotection sequence if necessary.
-
Purification of 4-Amino-6-substituted Pyrimidine Derivatives
The purification of the products from these cross-coupling reactions is typically achieved by standard laboratory techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is usually effective.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.[7][23] The choice of solvent is critical and may require some screening. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallization of pyrimidine derivatives include ethanol, isopropanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexanes.
References
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
- National Center for Biotechnology Information. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PubMed Central.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- National Center for Biotechnology Information. (2011). Protecting-group-free synthesis as an opportunity for invention. PubMed.
- Benchchem. (2025). Technical Support Center: Reactions of 4-Amino-3-iodopyridine. Benchchem.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Chemistry LibreTexts. (2023).
- MDPI. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. MDPI.
- PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed.
- National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. MDPI.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed Central.
- Royal Society of Chemistry. (n.d.). Recent advances in iodine mediated electrochemical oxidative cross-coupling. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PubMed Central.
- ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed.
- ChemRxiv. (n.d.).
- PubMed. (n.d.). New insights into the structure and mechanism of iodothyronine deiodinases. PubMed.
- National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PubMed Central.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- National Center for Biotechnology Information. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central.
- CUNY Academic Works. (n.d.). Purification by Recrystallization. CUNY.
- ResearchGate. (n.d.).
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Validation & Comparative
A Researcher's Guide to 4-Amino-6-iodopyrimidine vs. 4-Amino-6-bromopyrimidine: A Comparative Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrimidine scaffolds are indispensable building blocks. Their prevalence in biologically active molecules and functional materials necessitates a deep understanding of their chemical behavior. This guide offers a comparative analysis of two closely related yet distinct pyrimidine derivatives: 4-amino-6-iodopyrimidine and 4-amino-6-bromopyrimidine. We will delve into their physicochemical properties and, most importantly, their comparative reactivity in key synthetic transformations, supported by experimental insights.
Physicochemical Properties: A Tale of Two Halogens
At first glance, this compound and 4-amino-6-bromopyrimidine share a common structural framework. However, the difference in the halogen substituent at the 6-position significantly influences their physical and chemical characteristics.
| Property | This compound | 4-Amino-6-bromopyrimidine | Rationale |
| Molecular Weight | ~221.0 g/mol | ~174.0 g/mol [1] | The higher atomic weight of iodine compared to bromine. |
| Appearance | Typically a white to off-white solid. | Typically a white to off-white solid. | Similar crystalline nature of small heterocyclic compounds. |
| Melting Point | Data not widely available. | Data not widely available. | Crystal packing and intermolecular forces will influence this. |
| Solubility | Expected to have moderate solubility in polar organic solvents. | Expected to have moderate solubility in polar organic solvents. | The amino group and pyrimidine nitrogens can participate in hydrogen bonding. |
| C-X Bond Length | Longer C-I bond. | Shorter C-Br bond. | Iodine has a larger atomic radius than bromine, resulting in a longer and weaker bond with carbon.[2] |
| C-X Bond Strength | Weaker C-I bond. | Stronger C-Br bond. | The longer C-I bond is inherently weaker than the C-Br bond. |
The most critical distinction for a synthetic chemist lies in the carbon-halogen bond properties. The C-I bond is longer and weaker than the C-Br bond. This fundamental difference is the primary driver for the observed variations in reactivity, particularly in cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. The reactivity of the aryl or heteroaryl halide is a crucial parameter for reaction efficiency. Generally, the reactivity of halogens in these transformations follows the trend: I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and a halide, is a widely used transformation.[3][4] The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step.
Due to the weaker C-I bond, This compound is expected to exhibit higher reactivity in Suzuki-Miyaura couplings compared to its bromo-counterpart. This often translates to:
-
Milder Reaction Conditions: Reactions with the iodo-pyrimidine may proceed at lower temperatures.
-
Lower Catalyst Loading: A smaller amount of the palladium catalyst may be required to achieve high yields.
-
Faster Reaction Times: The reaction may reach completion more quickly.
While direct comparative studies on these specific substrates are not extensively published, the general principles of Suzuki-Miyaura reactions strongly support this reactivity trend.[5][6]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 4-amino-6-halopyrimidine with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] Similar to the Suzuki-Miyaura reaction, the oxidative addition step is key.
Consequently, This compound is the more reactive partner in Sonogashira couplings. This heightened reactivity can be advantageous, allowing for efficient coupling under milder conditions. For the less reactive 4-amino-6-bromopyrimidine, more forcing conditions, such as higher temperatures or more active catalyst systems, may be necessary to achieve comparable yields.[9]
Experimental Protocol: A Representative Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a 4-amino-6-halopyrimidine with a terminal alkyne.
Caption: General workflow for a Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10][11] This reaction couples an amine with an aryl halide. The reactivity trend of the aryl halide in this reaction is also I > Br > Cl.[12]
Therefore, This compound will generally undergo Buchwald-Hartwig amination more readily than 4-amino-6-bromopyrimidine. This can be particularly advantageous when working with less nucleophilic amines or when trying to minimize side reactions that can occur at higher temperatures. For the bromo-pyrimidine, the use of more specialized and often more expensive phosphine ligands or higher reaction temperatures might be required to achieve efficient coupling.[13]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order can be different in nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile directly attacks the aromatic ring, displacing the leaving group. The rate of this reaction is influenced by both the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate and the leaving group's ability to depart.
The electron-withdrawing nature of the pyrimidine ring activates the 6-position for nucleophilic attack.[14][15] While iodide is a better leaving group than bromide in many contexts, the polarizability of the C-X bond and the stability of the leaving group in the reaction medium are also crucial factors. For SNAr on electron-deficient heterocycles, the reactivity order is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Therefore, for SNAr reactions, it is plausible that 4-amino-6-bromopyrimidine could be more reactive than this compound , although this is highly dependent on the specific nucleophile, solvent, and reaction conditions. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, which could also influence the relative reactivities.[16]
Practical Considerations for the Researcher
When choosing between this compound and 4-amino-6-bromopyrimidine for a synthesis, consider the following:
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig): this compound is generally the more reactive and preferred substrate, often allowing for milder conditions and higher efficiency.
-
For nucleophilic aromatic substitution: The choice is less straightforward. While the general trend for SNAr on activated rings favors lighter halogens, experimental validation for your specific system is recommended.
-
Cost and Availability: 4-amino-6-bromopyrimidine is often more readily available and less expensive than its iodo-counterpart, which can be a significant factor in large-scale synthesis.
-
Downstream Reactivity: If multiple synthetic steps are planned, the choice of halogen can be strategic. A less reactive bromine atom might be retained while a more reactive iodine atom at another position on the molecule is selectively functionalized.
Conclusion
The choice between this compound and 4-amino-6-bromopyrimidine is a nuanced decision that depends on the specific chemical transformation being performed. For the widely used palladium-catalyzed cross-coupling reactions, the superior reactivity of the C-I bond makes this compound the more active substrate. However, for nucleophilic aromatic substitution, the reactivity order may be reversed. By understanding the underlying principles of their reactivity and considering practical factors such as cost and availability, researchers can make an informed decision to best suit their synthetic goals.
References
- Buchwald-Hartwig amin
- Buchwald-Hartwig amin
- Buchwald-Hartwig Amin
- Sonogashira Coupling. (URL: [Link])
- Sonogashira reaction. (URL: [Link])
- An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-[3,4- dihydroxy-5-(hydroxymethyl)oxolan. (URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-physicochemical-properties-of-4-amino-8-34--dihydroxy-5-hydroxymethyloxolan/)
- A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. (URL: [Link])
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (URL: [Link])
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (URL: [Link])
- The Equilibrium C–Cl, C–Br, and C–I Bond Lengths from Ab Initio Calculations, Microwave and Infrared Spectroscopies, and Empirical Correl
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: [Link])
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (URL: [Link])
- Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (URL: [Link])
- 2-Amino-4-bromopyrimidine | C4H4BrN3 | CID 12803496. (URL: [Link])
- Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[11][17]benzoxazine and Evaluation of Their Antiviral Activity. (URL: [Link])
- Concerted Nucleophilic Aromatic Substitution Reactions. (URL: [Link])
- Concerted Nucleophilic Arom
- Suzuki-Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura Coupling. (URL: [Link])
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A Comparative Guide to the Suzuki Coupling of 4-Amino-6-iodopyrimidine and 4-amino-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly through carbon-carbon bond formation, is pivotal in the synthesis of novel drug candidates. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1]
This guide provides an in-depth technical comparison of two key substrates in the synthesis of 4-amino-6-arylpyrimidines: 4-amino-6-iodopyrimidine and 4-amino-6-chloropyrimidine. We will delve into the nuances of their reactivity, explore optimized reaction protocols, and provide a rationale for experimental design, empowering researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen: A Fundamental Reactivity Divide
The choice between an iodo- or chloro-substituted pyrimidine is not trivial; it fundamentally dictates the required reaction conditions and catalytic system. This difference is rooted in the bond dissociation energies of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, making the oxidative addition of a Palladium(0) catalyst—the rate-determining step in many Suzuki couplings—considerably more facile for iodopyrimidines.[2]
The general reactivity trend for aryl halides in Suzuki coupling is well-established: I > Br > OTf >> Cl.[2] Consequently, this compound is inherently more reactive and can often be coupled under milder conditions with standard catalysts. Conversely, the less reactive 4-amino-6-chloropyrimidine necessitates more sophisticated catalytic systems and often more forcing conditions to achieve comparable yields.
The Suzuki-Miyaura Catalytic Cycle: A Visual Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: this compound vs. 4-amino-6-chloropyrimidine
The following table summarizes the key differences in reaction parameters and expected outcomes when using these two substrates in Suzuki coupling.
| Parameter | This compound | 4-Amino-6-chloropyrimidine | Rationale & Insights |
| Reactivity | High | Low to Moderate | Weaker C-I bond facilitates faster oxidative addition.[2] |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., t-Bu₃P, XPhos, SPhos) or NHC ligands (e.g., IPr).[3][4] | Standard catalysts are often sufficient for the iodo-substrate. The less reactive chloro-substrate requires more activating ligands to promote oxidative addition. |
| Catalyst Loading | Typically 1-5 mol% | Can be higher (2-10 mol%) for challenging couplings. | Higher reactivity of the iodo-compound allows for lower catalyst loadings. |
| Reaction Temperature | Room temperature to 80 °C | 80 °C to 120 °C | The higher energy barrier for C-Cl bond activation necessitates higher temperatures. |
| Reaction Time | Generally shorter (1-12 hours) | Often longer (12-24 hours) | Faster catalytic turnover with the more reactive substrate. |
| Base | Weaker bases often suffice (e.g., Na₂CO₃, K₂CO₃) | Stronger bases may be required (e.g., K₃PO₄, Cs₂CO₃) | A stronger base can facilitate the transmetalation step, which can be beneficial for less reactive substrates. |
| Yields | Generally high | Moderate to high, highly dependent on optimized conditions. | The higher reactivity of the iodo-pyrimidine often leads to cleaner reactions and higher yields under standard conditions. |
| Side Reactions | Protodeboronation of the boronic acid. | Homocoupling of the boronic acid, catalyst decomposition at high temperatures. | Careful control of reaction conditions is crucial to minimize side reactions, especially for the less reactive chloro-pyrimidine. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Suzuki coupling of each substrate. It is important to note that optimization may be required for different boronic acids and specific applications.
Protocol 1: Suzuki Coupling of this compound (General Conditions)
This protocol is based on typical conditions for reactive aryl iodides.
Workflow:
Caption: General experimental workflow for the Suzuki coupling of this compound.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Amino-6-chloropyrimidine (Optimized Conditions)
This protocol employs a more active catalyst system necessary for the less reactive chloro-substrate.[3][4]
Workflow:
Sources
The Strategic Synthesis Dilemma: A Cost-Effectiveness Analysis of 4-Amino-6-iodopyrimidine
For researchers and process chemists in drug development, the selection of a starting material is a critical decision point that dictates not only the synthetic route but also the overall cost and efficiency of a project. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Within this class, halogenated pyrimidines serve as versatile building blocks, with the halogen acting as a crucial handle for carbon-carbon and carbon-nitrogen bond formation.
This guide provides an in-depth cost-effectiveness analysis of 4-Amino-6-iodopyrimidine , a highly reactive but premium-priced intermediate. We will objectively compare its performance in a representative synthetic application—the synthesis of a substituted aminopyrimidine—against a more economical alternative, 4-Amino-6-chloropyrimidine . Through detailed protocols, cost breakdowns, and workflow visualizations, this analysis will equip researchers with the data-driven insights needed to make strategic decisions that balance reactivity, yield, and budgetary constraints.
The Target: A Representative Kinase Inhibitor Scaffold
To provide a tangible basis for comparison, we will examine the synthesis of N-phenyl-6-aminopyrimidine . This structure represents a common core fragment in many ATP-competitive kinase inhibitors, where the aniline moiety could occupy the hinge-binding region of the kinase.[3][4] Our analysis will focus on the key C-N cross-coupling step, which is the primary application for our starting materials.
Pathway 1: The High-Reactivity Route with this compound
The use of an iodo-substituted pyrimidine is often the first choice in a discovery setting. The high reactivity of the carbon-iodine bond allows for facile cross-coupling reactions, typically under milder conditions and with a broader range of catalysts and coupling partners compared to its chloro- or bromo-analogs. This reliability can accelerate the synthesis of initial compound libraries for screening.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a standard palladium-catalyzed C-N cross-coupling reaction. The choice of a palladium catalyst with a specialized phosphine ligand like Xantphos is crucial for achieving high efficiency in this type of transformation.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 221 mg), aniline (1.2 mmol, 112 mg), cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenyl-6-aminopyrimidine.
Visualization: Synthetic Workflow for Pathway 1
Caption: Workflow for N-phenyl-6-aminopyrimidine synthesis via Pathway 1.
Pathway 2: The Cost-Effective Route with 4-Amino-6-chloropyrimidine
While the carbon-chlorine bond is significantly more stable and less reactive than the C-I bond, its activation is well within the capabilities of modern catalytic systems. The primary driver for choosing 4-amino-6-chloropyrimidine is its substantially lower cost.[5] This economic advantage becomes particularly compelling during scale-up and process development, where raw material costs are a major component of the final product's price. However, this route may require more forceful reaction conditions, longer reaction times, or more specialized (and potentially more expensive) catalysts to achieve comparable yields.
Experimental Protocol: Buchwald-Hartwig Amination (Modified)
This protocol is adapted for the less reactive chloro-substituent. Note the potential for longer reaction times and the critical importance of an effective catalytic system.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Amino-6-chloropyrimidine (1.0 mmol, 129.5 mg), aniline (1.2 mmol, 112 mg), sodium tert-butoxide (NaOtBu, 2.0 mmol, 192 mg), and a highly active catalyst system such as [Pd(cinnamyl)Cl]₂ (0.02 mmol, 10.3 mg) with a specialized ligand like cataCXium A (0.04 mmol, 14.3 mg).
-
Solvent Addition: Add 10 mL of anhydrous toluene to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure N-phenyl-6-aminopyrimidine.
Visualization: Synthetic Workflow for Pathway 2
Caption: Workflow for N-phenyl-6-aminopyrimidine synthesis via Pathway 2.
Comparative Cost-Effectiveness Analysis
The following table summarizes the key factors influencing the cost-effectiveness of each pathway. Prices are estimates based on current supplier listings for research quantities and are subject to change.[6][7][8]
| Feature | Pathway 1: this compound | Pathway 2: 4-Amino-6-chloropyrimidine | Rationale & Field Insights |
| Pyrimidine Substrate | This compound | 4-Amino-6-chloropyrimidine | The iodo-compound is significantly more expensive due to the higher cost of iodine and the synthesis process. |
| Approx. Substrate Cost | ~$300 - $400 / g[6][7] | ~$10 - $20 / g | A >20x difference in starting material cost is the primary driver for considering Pathway 2. |
| Catalyst System | Standard (e.g., Pd₂(dba)₃/Xantphos) | High-Activity (e.g., [Pd(cinnamyl)Cl]₂/cataCXium A) | The less reactive C-Cl bond often requires more sophisticated and sometimes more expensive catalyst systems to achieve good conversion. |
| Reaction Conditions | Milder (e.g., 100°C) | More Forcing (e.g., 110°C) | Higher temperatures and stronger bases can lead to more side reactions and a more complex impurity profile. |
| Typical Reaction Time | 4 - 6 hours | 12 - 24 hours | Longer reaction times increase energy costs and reduce equipment throughput in a production environment. |
| Estimated Yield | High (85-95%) | Moderate to High (70-90%) | The higher reactivity of the C-I bond generally translates to higher and more consistent yields. |
| Process Friendliness | Simpler workup | More complex workup (quenching) | The use of NaOtBu requires a careful aqueous quench, adding a step to the process. |
| Overall Cost-Effectiveness | Lab Scale: High (fast, reliable) Production Scale: Low | Lab Scale: Medium (slower, cheaper) Production Scale: High | The high cost of the iodo-pyrimidine makes it less viable for large-scale manufacturing despite its synthetic advantages. |
Conclusion and Strategic Recommendations
The choice between this compound and 4-Amino-6-chloropyrimidine is a classic case of balancing upfront cost against process efficiency.
This compound is the superior choice for early-stage discovery and medicinal chemistry . Its high reactivity ensures reliable and rapid synthesis of diverse analogs, which is paramount when speed and access to novel chemical matter are the primary goals. The higher material cost is justified by the time saved and the increased probability of success.
4-Amino-6-chloropyrimidine represents the more pragmatic and cost-effective option for process development and large-scale manufacturing . While it requires more optimization to establish robust reaction conditions, the dramatic reduction in starting material cost provides a powerful economic incentive. The investment in process research to overcome the lower reactivity of the C-Cl bond is often repaid many times over in a commercial production campaign.
Ultimately, the most effective strategy may involve a hybrid approach: utilizing the iodo-derivative for initial library synthesis and proof-of-concept studies, followed by a switch to the chloro-analog for scale-up once a promising lead candidate has been identified. This allows research programs to leverage the strengths of each building block at the appropriate stage of the drug development lifecycle.
References
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- MDPI. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- PubMed. A Sustainable Multicomponent Pyrimidine Synthesis.
- I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase.
- PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.
- NIH. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- ResearchGate. Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- NIH. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- MDPI. Recent Advances in Pyrimidine-Based Drugs.
- Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
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A Comparative Guide to the Validation of Analytical Methods for 4-Amino-6-iodopyrimidine Purity Assessment
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Amino-6-iodopyrimidine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring an aminopyrimidine core, makes it a valuable building block in medicinal chemistry. The purity of this starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to the formation of undesirable side products, reduce the yield of the target API, or introduce toxic components into the final formulation.
Therefore, the validation of analytical methods used to assess the purity of this compound is a process of paramount importance, mandated by regulatory bodies worldwide.[1] This guide provides an in-depth comparison of common analytical techniques for this purpose. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection and validation of these methods, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6]
The Foundation of Trust: The Analytical Validation Workflow
Before comparing specific techniques, it is essential to understand the overall validation process. The objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[6] This involves a systematic evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method depends on the specific requirements of the analysis, such as the need to quantify trace impurities versus determining the bulk purity. Here, we compare the most relevant techniques for this compound.
| Technique | Principle | Advantages | Key Considerations for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High specificity, sensitivity, and precision. Capable of separating and quantifying both the main component and related impurities in a single run. | The method of choice for comprehensive purity analysis. A reversed-phase C18 column is typically suitable. The method's specificity must be demonstrated through forced degradation studies. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for separating volatile or semi-volatile impurities. High resolution. | This compound has a relatively high boiling point and may require derivatization to improve volatility and thermal stability, which adds complexity.[7] Primarily used to detect specific volatile impurities (e.g., residual solvents). |
| Quantitative NMR (qNMR) | Measures the concentration of a substance by comparing the integral of a specific resonance signal with that of a certified internal standard. | A primary ratio method that does not require a reference standard of the analyte itself. Provides structural confirmation. Highly accurate for assay determination. | Lower sensitivity compared to HPLC, making it unsuitable for trace impurity analysis. Requires highly pure internal standards and specialized expertise. Best suited for certifying the purity of a reference standard. |
| Acid-Base Titration | Neutralization reaction between the basic amino group of the analyte and a standard acid titrant. | Simple, inexpensive, and provides a direct measure of the basic content (assay). | Non-specific; it will titrate any basic impurities alongside the main compound, potentially overestimating purity. Cannot provide an impurity profile. |
Deep Dive: Method Validation Parameters for HPLC
Given its versatility and widespread use, we will focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method for purity analysis. The following validation characteristics are essential as outlined in ICH guideline Q2(R2).[2][4][6][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.
-
Experimental Rationale: To prove specificity, a forced degradation study is performed. The sample is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The developed HPLC method must demonstrate that the peak for this compound is resolved from all potential impurity and degradant peaks. A photodiode array (PDA) detector is used to assess peak purity, ensuring that the main peak is spectrally homogeneous.
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this proportionality holds true.
-
Experimental Rationale: For a purity method, the range must cover from the limit of quantitation (LOQ) to approximately 120% of the expected concentration.[9] A series of solutions of known concentration are prepared and analyzed. The peak area is then plotted against concentration, and a linear regression analysis is performed.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Experimental Rationale: Accuracy is determined by analyzing a sample of known purity (e.g., a certified reference standard) or by spiking a sample with known amounts of pure this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Acceptance Criteria: Recovery should generally be within 98.0% to 102.0%.
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.
-
Experimental Rationale: For repeatability, a minimum of six replicate preparations of the same sample are analyzed. For intermediate precision, the study is repeated by a different analyst on a different day.
-
Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 2.0%.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Experimental Rationale: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is common for LOD, and 10:1 is common for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be experimentally confirmed to have acceptable precision (e.g., RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Experimental Rationale: Small changes are made to method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The effect on the results (e.g., retention time, peak area) is evaluated.
-
Acceptance Criteria: System suitability parameters must remain within defined limits, and the results should not be significantly impacted by the variations.
Comparative Data Summary (Hypothetical)
The following table summarizes hypothetical validation data for three different analytical techniques, illustrating their comparative performance for the purity assessment of this compound.
| Validation Parameter | RP-HPLC | GC (with Derivatization) | qNMR |
| Specificity | Excellent (resolves degradants) | Good (for volatile impurities) | Excellent (structurally specific) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (% of target) | LOQ - 120% | LOQ - 120% | 50% - 150% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 99.8% - 100.3% |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% |
| LOQ (% of target) | 0.05% | 0.08% | ~1.0% |
| Robustness | High | Moderate (sensitive to derivatization) | High |
Detailed Experimental Protocol: RP-HPLC Method
This protocol describes a validated RP-HPLC method suitable for determining the purity and impurity profile of this compound.
Caption: A typical workflow for HPLC purity analysis.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile (ACN) and water.
-
Potassium phosphate monobasic.
-
Phosphoric acid.
-
This compound sample and reference standard.
Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: Water/ACN (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability Test (SST)
-
Rationale: The SST is an integral part of the analytical procedure, ensuring that the chromatographic system is adequate for the intended analysis.[8]
-
Procedure: Make five replicate injections of the standard solution.
-
Acceptance Criteria:
-
RSD of the peak area for the main peak: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
Analysis and Calculation
-
Once the SST criteria are met, inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion and Recommendations
The validation of analytical methods is a cornerstone of quality assurance in pharmaceutical development. For the comprehensive purity assessment of this compound, a validated RP-HPLC method is unequivocally the most suitable choice . It provides the necessary specificity, sensitivity, and precision to quantify the main component while simultaneously profiling any potential impurities.
While other methods have their place—qNMR for the absolute quantification of reference standards and GC for specific volatile impurities—they do not offer the all-in-one utility of HPLC for routine quality control. The investment in developing and validating a robust HPLC method provides a high degree of confidence in the quality of this critical pharmaceutical intermediate, directly contributing to the safety and efficacy of the final drug product.
References
- ICH. (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
- United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]
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- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- uspbpep.com.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
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- Pharma Beginners. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- PubMed.
- European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13)
- European Medicines Agency.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Semantic Scholar.
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A Senior Application Scientist's Comparative Guide to Palladium Catalysts for the Functionalization of 4-Amino-6-iodopyrimidine
For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 4-aminopyrimidine core, in particular, is a privileged structure found in a multitude of clinically significant molecules, including kinase inhibitors and other targeted therapeutics. The versatile synthetic handle provided by the iodo group at the 6-position of 4-Amino-6-iodopyrimidine opens a gateway to a diverse chemical space through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is not merely a matter of routine but a critical decision that dictates the efficiency, scope, and ultimately the success of the synthetic campaign. This guide offers an in-depth comparative analysis of various palladium catalysts for the coupling of this compound, supported by experimental data and field-proven insights to empower researchers in making informed catalytic choices.
The Crucial Role of the Palladium Catalyst in Pyrimidine Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[1] However, the electronic nature of the this compound substrate presents unique challenges. The electron-rich amino group and the nitrogen atoms within the pyrimidine ring can act as coordinating ligands for the palladium center, potentially leading to catalyst inhibition or deactivation.[2] Therefore, the selection of an appropriate ligand is paramount to shield the palladium center, facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation/migratory insertion, and reductive elimination), and achieve high yields.[3]
This guide will comparatively examine palladium catalyst systems for three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl and heteroaryl-aryl structures.[4] For the coupling of this compound with various boronic acids, the choice of the palladium precursor and, more critically, the phosphine ligand, significantly impacts the reaction outcome.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction, as depicted below, involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to furnish the coupled product and regenerate the active catalyst. The ligand's steric bulk and electron-donating ability are crucial in promoting these steps, especially with potentially inhibitory substrates like this compound.[5]
Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by Buchwald (e.g., SPhos, XPhos) and related ligands, have demonstrated exceptional performance in the coupling of heteroaryl halides.[6] These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition. Their steric hindrance also accelerates the reductive elimination step, which is often rate-limiting.[3] Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective, particularly for less demanding substrates.[7]
Generalized Suzuki-Miyaura Catalytic Cycle
Comparative Performance Data for Suzuki-Miyaura Coupling of this compound Analogues
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of this compound and structurally related iodo- and bromopyrimidines, providing a basis for catalyst selection.
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Reference(s) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Arylboronic acids | 60-85 | [7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromobenzothiazole | >95 | [4] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | Arylboronic acids | 88-96 | [8] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | Arylboronic acids | ~90 | [6] |
| PdCl₂ (2) | - | Na₂CO₃ | Toluene/H₂O | 100-120 | - | Arylboronic acids | Good | [8] |
Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[9] The application of this reaction to this compound allows for the introduction of diverse amine functionalities, further expanding the accessible chemical space.
Rationale for Catalyst Selection in Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of this compound is highly dependent on the ligand. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl product.[10]
The challenge of catalyst inhibition by the substrate's amino group is particularly pronounced in this reaction. Sterically hindered and electron-rich biarylphosphine ligands are often essential to facilitate the reductive elimination step, which can be slow and can lead to catalyst decomposition or side reactions.[11] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also critical for the efficient deprotonation of the coordinated amine.[2]
Comparative Performance Data for Buchwald-Hartwig Amination of Heteroaryl Halides
The table below presents a comparison of different palladium catalyst systems for the Buchwald-Hartwig amination of various heteroaryl halides, offering valuable insights for the amination of this compound.
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Amine | Approx. Yield (%) | Reference(s) |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | Primary & Secondary Amines | 70-95 | [6] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 16 | Primary Amines | High | [9] |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Various Amines | 65-90 | [12] |
| [Pd(IPr)Cl₂]₂ (1) | - | NaOtBu | THF | 80 | 12 | Anilines | 75-98 | [13] |
Comparative Analysis of Palladium Catalysts for Sonogashira Coupling
The Sonogashira coupling provides a direct and efficient route to synthesize aryl alkynes, which are valuable intermediates in organic synthesis.[14] Coupling this compound with terminal alkynes using this method can rapidly increase molecular complexity.
Mechanistic Considerations and Catalyst Choice in Sonogashira Coupling
The traditional Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product.
While effective, the use of a copper co-catalyst can sometimes lead to the formation of homocoupled alkyne byproducts (Glaser coupling).[2] Consequently, copper-free Sonogashira protocols have been developed, which often rely on more active palladium catalysts or the use of an amine base that can facilitate the deprotonation of the alkyne.[15] For substrates like this compound, both copper-catalyzed and copper-free systems can be viable, with the optimal choice depending on the specific alkyne coupling partner and the desired reaction conditions.
Generalized Sonogashira Catalytic Cycle
Comparative Performance Data for Sonogashira Coupling of Heteroaryl Halides
The following table compares different palladium catalyst systems for the Sonogashira coupling of iodo- and bromo-substituted heterocycles, providing a guide for selecting conditions for this compound.
| Pd Precursor (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | THF | RT | 6 | 80-95 | [14] |
| Pd(PPh₃)₄ (2-5) | - | CuI (5-10) | Et₃N | THF | RT | 12 | High | [2] |
| PdCl₂(PPh₃)₂ (3) | - | - | TBAF | Neat | 80-120 | 0.5-2 | 70-95 | [15] |
| Pd(OAc)₂ (2) | - | - | Et₃N | [C₈mim][NTf₂] | 50 (MW) | 0.5 | ~98 | [16] |
| DaPdNPs | JohnPhos | - | Et₃N | H₂O/TPGS-1000 | RT | 24 | up to 99 | [17] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.
Generalized Workflow for a Palladium-Catalyzed Cross-Coupling Experiment
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., SPhos, 0.04 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the this compound, arylboronic acid, palladium precursor, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)
-
Base (e.g., TBAF, 3.0 equiv)
Procedure:
-
To a Schlenk tube, add the this compound, palladium precursor, and TBAF.
-
Evacuate and backfill the tube with an inert gas.
-
Add the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy in drug discovery and development. The success of these transformations is intrinsically linked to the judicious selection of the palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig couplings, modern bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior results, overcoming the challenges posed by the coordinating nature of the aminopyrimidine substrate. For Sonogashira couplings, both traditional copper co-catalyzed systems and modern copper-free protocols offer high efficiency. This guide provides a comparative framework and practical protocols to aid researchers in navigating the catalyst landscape and accelerating their synthetic endeavors. It is imperative to note that the optimal conditions are substrate-dependent, and the provided protocols should serve as a robust starting point for further optimization.
References
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- Development of N‐heterocyclic ligands towards cross‐coupling reactions.
- Buchwald–Hartwig amin
- Palladium Nanoparticles from Desulfovibrio alaskensis G20 Catalyze Biocompatible Sonogashira and Biohydrogenation Cascades - PMC - NIH. (URL: [Link])
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- Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl)
- Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes - PubMed. (URL: [Link])
- A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC - NIH. (URL: [Link])
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])
- ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available c
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
- Palladium Metal Catalysts in Heck C-C Coupling Reactions | Request PDF - ResearchG
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- Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction - NIH. (URL: [Link])
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. (URL: [Link])
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- 13. researchgate.net [researchgate.net]
- 14. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Palladium Nanoparticles from Desulfovibrio alaskensis G20 Catalyze Biocompatible Sonogashira and Biohydrogenation Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 4-Amino-6-iodopyrimidine Derivatives: A Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, the 4-aminopyrimidine scaffold represents a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a robust starting point for inhibitor design. The inclusion of an iodine atom at the 6-position provides a versatile chemical handle, enabling the generation of vast and diverse compound libraries through cross-coupling reactions like Suzuki and Sonogashira.
However, this chemical tractability comes with a critical challenge: ensuring target selectivity. The conserved nature of the ATP-binding site across the ~500 members of the human kinome means that inhibitors designed for one kinase often exhibit cross-reactivity with others.[1][2] These "off-target" interactions can lead to cellular toxicity or, in some cases, beneficial polypharmacology.[3][4] Therefore, a rigorous and systematic evaluation of the cross-reactivity profile is not just a regulatory hurdle but a fundamental step in understanding the true biological activity of any novel 4-Amino-6-iodopyrimidine derivative.
This guide provides a comprehensive framework for conducting such comparative studies. We will move beyond mere data presentation to explain the causality behind experimental choices, detail robust protocols, and offer insights into interpreting the resulting selectivity profiles.
The Kinase Selectivity Challenge: A Tale of Two Pockets
The efficacy of a kinase inhibitor is intrinsically linked to its ability to differentiate between the ATP-binding sites of hundreds of kinases. While the hinge-binding motif is highly conserved, subtle variations in the surrounding regions—such as the gatekeeper residue, the solvent front, and the back pocket—provide opportunities to achieve selectivity. Structure-activity relationship (SAR) studies have shown that modifications, such as the introduction of bulky groups or moieties capable of forming specific hydrogen bonds, can exploit these differences to steer an inhibitor towards a desired target and away from off-targets.[5][6] This guide will use a hypothetical comparison of three distinct derivatives to illustrate how these structural changes can be rationally assessed.
Hypothetical Compounds for Comparative Analysis:
-
AIP-H (4-Amino-6-phenylpyrimidine): A foundational derivative with a simple aromatic substitution.
-
AIP-CF3 (4-Amino-6-(4-trifluoromethylphenyl)pyrimidine): Introduces a bulky, electron-withdrawing group to probe a potential hydrophobic pocket.
-
AIP-Morpholine (4-Amino-6-(4-morpholinophenyl)pyrimidine): Incorporates a solubilizing group that can also act as a hydrogen bond acceptor.
A Multi-Faceted Strategy for Profiling Cross-Reactivity
A single assay is insufficient to fully characterize an inhibitor's selectivity. A tiered approach, moving from broad, biochemical screens to more physiologically relevant cell-based assays, provides a self-validating system for confident decision-making.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
This biochemical assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ³³P-γ-ATP to a specific substrate. It remains a gold standard for determining inhibitor potency (IC50).[7]
Causality: By using purified components, this assay isolates the interaction between the inhibitor, the kinase, and its substrate, providing a direct measure of enzymatic inhibition without the complexities of a cellular environment. This makes it ideal for initial potency and selectivity assessment.
Step-by-Step Protocol:
-
Reaction Buffer Preparation: Prepare a kinase-specific reaction buffer. A typical buffer might be 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., AIP-H, AIP-CF3, AIP-Morpholine) in DMSO, typically starting from 100 µM. Then, dilute these into the reaction buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound, 20 µL of a solution containing the kinase and its specific peptide substrate, and allow it to incubate for 10-15 minutes at room temperature.
-
Initiation: Initiate the reaction by adding 25 µL of the ATP solution, containing both unlabeled ATP and ³³P-γ-ATP, to a final concentration appropriate for the kinase (often near its Km value).
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: Stop the reaction by adding a quench solution (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat (e.g., P81 phosphocellulose).
-
Washing: Wash the filtermat multiple times with phosphoric acid to remove unreacted ³³P-γ-ATP, leaving only the radiolabeled substrate bound to the paper.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
CETSA assesses target engagement in intact cells by leveraging the principle that a ligand-bound protein is thermally more stable than its unbound counterpart.[8]
Causality: This assay provides critical evidence that a compound can penetrate the cell membrane and bind to its intended target in the complex cellular milieu. A compound that is potent biochemically but fails to engage its target in cells is unlikely to be a successful drug.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Detection: Analyze the amount of the target kinase remaining in the supernatant at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.
Comparative Data Analysis: Unveiling Selectivity Profiles
The data generated from these assays should be summarized in a clear, comparative format. This allows for rapid assessment of potency, selectivity, and potential liabilities.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | AIP-H IC50 (nM) | AIP-CF3 IC50 (nM) | AIP-Morpholine IC50 (nM) |
| Primary Target: Kinase X | 50 | 8 | 45 |
| Off-Target: Kinase Y (Same Family) | 120 | 15 | 250 |
| Off-Target: Kinase Z (Different Family) | >10,000 | 8,500 | >10,000 |
| Off-Target: SRC | 850 | 450 | 1,200 |
| Off-Target: VEGFR2 | 2,300 | 900 | >10,000 |
Data is hypothetical and for illustrative purposes.
Table 2: Selectivity Metrics
| Compound | Selectivity Score (S10 @ 1µM)* | Cellular Target Engagement (CETSA) |
| AIP-H | 0.08 | Moderate Shift |
| AIP-CF3 | 0.25 | Strong Shift |
| AIP-Morpholine | 0.02 | Moderate Shift |
*Selectivity Score (S10): Number of kinases with >90% inhibition at 1µM / Total number of kinases tested. A lower score indicates higher selectivity.[7]
Interpreting the Results: From Data to Insights
-
AIP-CF3: This derivative shows a significant increase in potency against the primary target, Kinase X. The causality likely lies in the trifluoromethyl group accessing a specific hydrophobic pocket not well-occupied by the simple phenyl ring of AIP-H. However, this modification also increases potency against Kinase Y and other off-targets like SRC and VEGFR2, resulting in a higher (less selective) S10 score. This profile might be desirable for a multi-kinase inhibitor but raises concerns for a highly selective agent. The strong CETSA result confirms excellent cell permeability and target binding.
-
AIP-Morpholine: This derivative retains modest potency but demonstrates a vastly improved selectivity profile, as shown by its low S10 score and lack of significant off-target activity. The morpholine group may improve selectivity by creating specific interactions at the solvent front while sterically clashing with residues in the ATP pockets of off-target kinases.
-
Structure-Activity Relationship (SAR) for Selectivity: The comparison reveals a clear SAR. The 6-position of the 4-aminopyrimidine core is a critical determinant of selectivity. Bulky hydrophobic groups (AIP-CF3) can enhance potency but may reduce selectivity, while polar, hydrogen-bonding groups (AIP-Morpholine) can be leveraged to achieve a more specific interaction profile.
Caption: Selectivity profiles of AIP-CF3 and AIP-Morpholine.
Conclusion
The development of this compound derivatives as kinase inhibitors is a promising avenue for therapeutic innovation. However, success hinges on a deep and early understanding of each compound's cross-reactivity profile. By employing a tiered and systematic evaluation strategy—combining broad biochemical screens with quantitative IC50 determination and robust cell-based target engagement assays—researchers can build a comprehensive and self-validating dataset. This approach not only de-risks preclinical development by identifying potential liabilities early but also illuminates the subtle structure-activity relationships that govern kinase selectivity, paving the way for the rational design of safer and more effective medicines.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Cosimelli, B., Greco, G., Leonini, A., Novellino, E., Da Settimo, F., Taliani, S., ... & Martini, C. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 51(6), 1764-1770. [Link]
- Kubo, K., Shimizu, T., Ohno, M., Kasai, M., Takahashi, M., Inaba, T., ... & Nishimura, S. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(5), 742-51. [Link]
- Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
- Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 10-21.e11. [Link]
- Crawford, T. D., Ndubaku, C. O., Chen, H., Boggs, J. W., Bravo, B. J., Delatorre, K., ... & Ye, W. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry, 57(9), 3888-3904. [Link]
- Rewcastle, G. W., Denny, W. A., Bridges, A. J., Fry, D. W., Garrett, M. D., & Showalter, H. D. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936. [Link]
- ChemicalRegister.com. (n.d.). This compound (CAS No. 53557-69-0) Suppliers. ChemicalRegister.com. [Link]
- Raj, V., Kumar, A., Kumar, V., & Singh, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 524-541. [Link]
- Kinnings, S. L., Xie, L., Fung, H. L., Jackson, R., & Bourne, P. E. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
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- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Halopyrimidine Reactivity: Unlocking the Synthetic Potential of 4-Amino-6-iodopyrimidine
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Pyrimidine scaffolds are prevalent in a vast array of biologically active molecules, and the ability to selectively introduce molecular diversity is paramount for successful drug discovery programs.[1][2][3] Halopyrimidines serve as versatile building blocks in this endeavor, with their reactivity in cross-coupling reactions being a critical determinant in the design of efficient and robust synthetic routes.
This guide provides an in-depth, objective comparison of the synthetic utility of 4-Amino-6-iodopyrimidine alongside its halogen counterparts (bromo-, chloro-, and fluoro- derivatives). By delving into the principles of reactivity and providing supporting experimental context, this document aims to empower researchers to make informed decisions in the selection of starting materials and reaction conditions for the synthesis of novel pyrimidine-based compounds.
The Halogen Effect: A Tale of Reactivity and Selectivity
The choice of halogen on the pyrimidine ring is not a trivial one; it dictates the reaction conditions required for successful cross-coupling and can be strategically employed to achieve selective functionalization. The underlying principle governing the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is the carbon-halogen (C-X) bond strength.[1]
The generally accepted order of reactivity for halogens in these transformations is:
I > Br > Cl >> F [1]
This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions, making iodopyrimidines the most reactive substrates.[1] Consequently, reactions with this compound often proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its bromo and chloro analogs. Fluoropyrimidines are generally considered unreactive in standard cross-coupling reactions.[1]
Beyond the nature of the halogen, its position on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is:
C4(6) > C2 > C5 [1]
The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. This makes 4-Amino-6-halopyrimidines particularly attractive substrates for a wide range of synthetic transformations.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of these reactivity trends, we will now compare the performance of 4-Amino-6-halopyrimidines in three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The reaction of a halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base is a cornerstone of modern drug discovery.
Reactivity Comparison:
| Halopyrimidine | Relative Reactivity | Typical Reaction Conditions | Expected Yields |
| This compound | Very High | Room temperature to mild heating (50-80 °C), short reaction times. | Excellent |
| 4-Amino-6-bromopyrimidine | High | Mild to moderate heating (80-100 °C), moderate reaction times. | Good to Excellent |
| 4-Amino-6-chloropyrimidine | Moderate | Higher temperatures (100-120 °C), longer reaction times, specialized catalysts. | Moderate to Good |
| 4-Amino-6-fluoropyrimidine | Very Low | Generally unreactive under standard conditions. | Poor to No Reaction |
The high reactivity of This compound allows for Suzuki-Miyaura couplings to be performed under very mild conditions, often at or near room temperature. This is particularly advantageous when working with thermally sensitive substrates or when trying to minimize side reactions. In contrast, the chloro-analog typically requires more forcing conditions and the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the challenging oxidative addition step.[4][5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful means of installing alkynyl moieties onto the pyrimidine core, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules. This reaction involves the coupling of a terminal alkyne with a halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Reactivity Comparison:
| Halopyrimidine | Relative Reactivity | Typical Reaction Conditions | Expected Yields |
| This compound | Very High | Room temperature to mild heating, short reaction times. | Excellent |
| 4-Amino-6-bromopyrimidine | High | Mild to moderate heating, moderate reaction times. | Good to Excellent |
| 4-Amino-6-chloropyrimidine | Low | Often requires higher temperatures and specialized catalysts. | Low to Moderate |
| 4-Amino-6-fluoropyrimidine | Very Low | Generally unreactive. | No Reaction |
Similar to the Suzuki-Miyaura coupling, This compound is the substrate of choice for Sonogashira reactions due to its high reactivity.[6] This allows for the efficient formation of C(sp)-C(sp²) bonds under mild conditions, preserving sensitive functional groups on both the pyrimidine and the alkyne coupling partner. While bromopyrimidines are also viable substrates, chloropyrimidines are significantly less reactive and often give poor yields in Sonogashira couplings.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals. This palladium-catalyzed reaction allows for the coupling of an amine with an aryl or heteroaryl halide.
Reactivity Comparison:
| Halopyrimidine | Relative Reactivity | Typical Reaction Conditions | Expected Yields |
| This compound | High | Mild heating (80-100 °C), often requires specific ligands. | Good to Excellent |
| 4-Amino-6-bromopyrimidine | Moderate to High | Moderate heating (100-120 °C), requires robust catalyst systems. | Good |
| 4-Amino-6-chloropyrimidine | Low | Requires specialized, bulky phosphine ligands and higher temperatures. | Moderate |
| 4-Amino-6-fluoropyrimidine | Very Low | Not a suitable substrate. | No Reaction |
While the reactivity trend generally holds for the Buchwald-Hartwig amination, the choice of ligand becomes even more critical.[7][8] The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. Therefore, the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is often necessary to achieve high yields, even with the more reactive This compound . For the less reactive chloro- and bromopyrimidines, these advanced catalyst systems are essential for successful coupling.[9][10]
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the cross-coupling reactions discussed. It is imperative to note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[1]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (5-10 mol%)
-
Amine base (e.g., triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (0.05 eq.), and copper(I) iodide (0.1 eq.).[1]
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the mixture at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 4-Amino-6-bromopyrimidine
Materials:
-
4-Amino-6-bromopyrimidine
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by 4-Amino-6-bromopyrimidine (1.0 eq.) and the amine (1.2 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: The Strategic Advantage of this compound
The evidence overwhelmingly supports the superior synthetic utility of This compound in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. Its high reactivity allows for the use of milder reaction conditions, shorter reaction times, and often leads to higher yields. This is particularly advantageous in complex, multi-step syntheses where the preservation of sensitive functional groups is crucial.
While bromo- and chloropyrimidines remain valuable and more cost-effective alternatives, their successful application often necessitates more rigorous optimization of reaction conditions and the use of specialized and more expensive catalyst systems. The choice of halopyrimidine is, therefore, a strategic decision that should be guided by the specific requirements of the synthetic target, the desired reaction conditions, and economic considerations. For researchers aiming for maximal reactivity and efficiency in the construction of diverse pyrimidine-based libraries, this compound stands out as the premier building block.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL not provided, but cited as a key source of general reactivity trends)
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC - NIH. [Link]
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchG
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. [Link]
- Buchwald-Hartwig Amin
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchG
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. [Link]
- Buchwald–Hartwig amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
- The Buchwald–Hartwig Amination After 25 Years - ResearchG
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
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Navigating Scalable Synthesis: A Comparative Guide to 4-Amino-6-halopyrimidines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the journey from a promising lead molecule to a viable drug candidate is fraught with challenges, not least of which is the development of a robust and scalable synthetic route. The 4-aminopyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[1][2] The functionalization of this core, often via palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of these complex molecules. This guide provides an in-depth technical comparison of the scalability of reactions utilizing 4-amino-6-iodopyrimidine and its common alternatives, 4-amino-6-bromopyrimidine and 4-amino-6-chloropyrimidine. By examining the interplay between reactivity, cost, and process considerations, we aim to equip you with the insights necessary to make informed decisions in your process development endeavors.
The Halogen Effect: A Fundamental Trade-off Between Reactivity and Cost
The choice of the halogen at the 6-position of the 4-aminopyrimidine scaffold is a pivotal decision that significantly impacts the scalability of subsequent cross-coupling reactions. The reactivity of the C-X bond in palladium-catalyzed reactions generally follows the order of bond strength: I > Br > Cl.[3] This trend is a direct consequence of the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.[4]
-
This compound: The C-I bond is the weakest among the halogens, leading to the fastest oxidative addition and, consequently, the highest reactivity. This allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times. However, this high reactivity comes at a significant cost, as iodo-derivatives are typically the most expensive of the halopyrimidines.
-
4-Amino-6-chloropyrimidine: The C-Cl bond is the strongest, rendering this substrate the least reactive. Reactions often require higher temperatures, longer reaction times, and more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) to achieve acceptable conversions.[3][5] The primary advantage of chloropyrimidines is their significantly lower cost and wider availability, making them an attractive option for large-scale manufacturing if the reactivity challenges can be overcome.[6][7][8]
-
4-Amino-6-bromopyrimidine: This derivative offers a compromise between the high reactivity of the iodo-analog and the low cost of the chloro-analog. It is more reactive than the chloropyrimidine, often allowing for more favorable reaction conditions, while being more cost-effective than the iodopyrimidine.
This fundamental trade-off is a central theme in process development, where the ideal starting material is not necessarily the most reactive but the one that provides the most economical and robust process on a large scale.
Comparative Performance in Key Cross-Coupling Reactions
To provide a clearer picture of the practical implications of the halogen choice, we will now compare the performance of 4-amino-6-iodo-, bromo-, and chloropyrimidine in three of the most widely used cross-coupling reactions in drug discovery and development: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, and it is extensively used in the synthesis of biaryl and heteroaryl-aryl structures.
Reactivity and Scalability Insights:
The higher reactivity of this compound in Suzuki-Miyaura couplings often translates to higher yields under milder conditions. For instance, couplings with various arylboronic acids can proceed at lower temperatures and with lower catalyst loadings (e.g., <1 mol% of a standard Pd catalyst like Pd(PPh₃)₄).[9] In contrast, the corresponding reactions with 4-amino-6-chloropyrimidine may require more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, and higher temperatures to achieve comparable yields.[3][10]
From a scalability perspective, the use of milder conditions for the iodo-derivative can be advantageous, as it may reduce the formation of byproducts and simplify purification. However, the high cost of the starting material can be a significant drawback. For large-scale synthesis, process chemists often invest considerable effort in optimizing the reaction of the more economical chloro-derivative. This can involve extensive screening of catalysts, ligands, bases, and solvents to find a cost-effective and robust process.[11]
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Feature | This compound | 4-Amino-6-bromopyrimidine | 4-Amino-6-chloropyrimidine |
| Relative Reactivity | High | Moderate | Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂/SPhos, Pd(PEPPSI)-IPr |
| Typical Temp. | Room Temp. to 80 °C | 80 °C to 120 °C | 100 °C to 150 °C |
| Catalyst Loading | Low (e.g., 0.5-2 mol%) | Moderate (e.g., 1-5 mol%) | High (e.g., 2-10 mol%) |
| Starting Material Cost | High | Moderate | Low |
| Scalability Pros | Milder conditions, potentially cleaner reactions. | Good balance of reactivity and cost. | Low starting material cost. |
| Scalability Cons | High cost of starting material. | May require optimization for challenging substrates. | Harsh conditions, requires specialized catalysts, potential for more byproducts. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a scalable Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and amines.[12][13] This reaction is crucial for the synthesis of a vast number of biologically active compounds containing arylamine moieties.
Reactivity and Scalability Insights:
Similar to the Suzuki-Miyaura coupling, the reactivity of 4-amino-6-halopyrimidines in the Buchwald-Hartwig amination follows the I > Br > Cl trend. The C-I bond of this compound readily undergoes oxidative addition, allowing for the use of a wider range of amines and milder reaction conditions. The primary amino group on the pyrimidine ring can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[14][15] The choice of ligand is therefore critical to mitigate this effect and achieve high catalytic turnover. Bidentate ligands and bulky, electron-rich monophosphine ligands have been shown to be effective in these transformations.[12]
When scaling up the Buchwald-Hartwig amination of 4-amino-6-chloropyrimidine, the challenges are more pronounced. The reaction often requires higher catalyst loadings and more specialized, and often proprietary, ligands, which can significantly increase the cost of the process.[16][17] Furthermore, the higher temperatures required can lead to the formation of degradation products, complicating the purification process.[18]
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Feature | This compound | 4-Amino-6-bromopyrimidine | 4-Amino-6-chloropyrimidine |
| Relative Reactivity | High | Moderate | Low |
| Typical Ligand | Xantphos, BINAP | Xantphos, RuPhos | BrettPhos, tBuXPhos |
| Typical Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ | LHMDS, NaOtBu |
| Typical Temp. | 60 °C to 100 °C | 80 °C to 120 °C | 100 °C to 140 °C |
| Starting Material Cost | High | Moderate | Low |
| Scalability Pros | Broader amine scope, milder conditions. | A good compromise for many applications. | Very low starting material cost. |
| Scalability Cons | High cost of starting material. | May require more forceful conditions for less reactive amines. | Requires expensive ligands, harsh conditions, potential for side reactions. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, providing a straightforward route to aryl and heteroaryl alkynes.
Reactivity and Scalability Insights:
The Sonogashira coupling of this compound is generally efficient and can often be performed under mild, copper-free conditions, which is advantageous for scalability as it simplifies the removal of metal impurities.[19] The high reactivity of the C-I bond allows for a broad scope of terminal alkynes to be coupled with high yields.
In contrast, the Sonogashira coupling of 4-amino-6-chloropyrimidine is significantly more challenging and less commonly reported. The inertness of the C-Cl bond often necessitates the use of more active and expensive palladium catalysts and ligands, as well as higher reaction temperatures.[20] The use of copper co-catalysts is also more common for less reactive aryl halides, which can lead to challenges with homocoupling of the alkyne (Glaser coupling) and difficulties in removing copper residues from the final product.[14]
For large-scale applications, the Sonogashira coupling of 4-amino-6-bromopyrimidine often represents the most practical approach, balancing the reactivity and cost of the starting material.
Table 3: Comparative Data for Sonogashira Coupling
| Feature | This compound | 4-Amino-6-bromopyrimidine | 4-Amino-6-chloropyrimidine |
| Relative Reactivity | High | Moderate | Very Low |
| Copper Co-catalyst | Often optional (copper-free conditions possible) | Often required | Required |
| Typical Temp. | Room Temp. to 60 °C | 50 °C to 100 °C | >100 °C |
| Alkyne Scope | Broad | Good | Limited |
| Starting Material Cost | High | Moderate | Low |
| Scalability Pros | Mild conditions, copper-free options simplify purification. | Good balance of reactivity and cost. | Low starting material cost. |
| Scalability Cons | High cost of starting material. | Copper co-catalyst often needed, potential for homocoupling. | Very challenging, requires harsh conditions and specialized catalysts. |
Process Development and Scale-Up Considerations
Beyond the choice of starting material and reaction type, several other factors are critical for the successful scale-up of cross-coupling reactions involving 4-aminopyrimidines.
-
Catalyst Selection and Loading: While highly active catalysts can improve the efficiency of reactions with less reactive halides, they are often expensive and may be protected by intellectual property. Minimizing catalyst loading is a key goal in process development to reduce costs and minimize the burden of metal removal.[14][21]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing catalyst deactivation. For aminopyrimidine substrates, ligands that can operate effectively in the presence of a coordinating amino group are essential.
-
Solvent and Base Selection: The choice of solvent and base can have a profound impact on reaction kinetics, solubility of reagents, and the impurity profile. A thorough screening of these parameters is often necessary during process optimization.
-
Work-up and Purification: The removal of residual palladium and other metal catalysts to levels acceptable for active pharmaceutical ingredients (APIs) (typically <10 ppm) is a major challenge in process chemistry.[14] The choice of work-up and purification methods (e.g., crystallization, chromatography, treatment with metal scavengers) must be carefully considered for scalability and cost-effectiveness.
-
Impurity Profiling: A thorough understanding of the potential impurities that can form during the reaction is essential for developing a robust process.[18][22][23][24] This includes byproducts from side reactions (e.g., hydrodehalogenation, homocoupling) and process-related impurities.
Conclusion: A Strategic Approach to Scalable Synthesis
The choice between 4-amino-6-iodo-, bromo-, and chloropyrimidine is a strategic decision that should be made based on a holistic assessment of the entire synthetic route and the stage of the drug development process.
-
For early-stage discovery chemistry, where speed and access to a wide range of analogs are paramount, the high reactivity of This compound may be the preferred choice, despite its higher cost.
-
For lead optimization and early process development, 4-amino-6-bromopyrimidine often provides the best balance of reactivity and cost, allowing for the reliable synthesis of multi-gram quantities of material.
-
For large-scale manufacturing of an API, the economic benefits of 4-amino-6-chloropyrimidine are compelling. While significant process development and optimization are required to overcome its lower reactivity, the substantial cost savings in starting materials can make this investment worthwhile.
Ultimately, a successful scale-up strategy requires a deep understanding of the underlying chemistry, a thorough evaluation of the available technologies, and a pragmatic approach to balancing the competing demands of reactivity, cost, and process robustness.
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A Comparative Guide to the Atom Economy of Syntheses Involving 4-Amino-6-iodopyrimidine
In the landscape of pharmaceutical and materials science research, the principles of green chemistry are not merely aspirational; they are a mandate for sustainable innovation. Among the core metrics of green chemistry, atom economy, a concept introduced by Barry Trost, stands out for its elegant simplicity and profound impact. It provides a fundamental measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[1] This guide offers a detailed comparison of the atom economy for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in modern organic synthesis—the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination—using the versatile building block, 4-Amino-6-iodopyrimidine, as a common starting point.
The Principle of Atom Economy
Atom economy offers a theoretical percentage of how many atoms from the starting materials are successfully converted into the desired product. The calculation is straightforward:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [2]
This metric deliberately ignores reaction yield and the use of excess reagents, focusing instead on the intrinsic efficiency of the reaction's stoichiometry.[3] A high atom economy signifies a more efficient process that generates minimal waste, aligning with the core tenets of sustainable chemical synthesis.[1][2]
Route 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] This reaction is celebrated for its high functional group tolerance and relatively mild conditions. Here, we assess its atom economy by reacting this compound with phenylboronic acid to synthesize 4-Amino-6-phenylpyrimidine.
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃) (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.[6]
Atom Economy Calculation: Suzuki-Miyaura Coupling
To calculate the atom economy, we consider all stoichiometric reactants that contribute atoms to the products, including the base.[3]
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₄H₄IN₃ | 221.00[7][8] |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93[9][10] |
| Sodium Carbonate | Na₂CO₃ | 105.99[11][12][13] |
| Total Reactant MW | 448.92 | |
| Desired Product: | ||
| 4-Amino-6-phenylpyrimidine | C₁₀H₉N₃ | 171.20[14][15] |
Calculation:
% Atom Economy = (171.20 / 448.92) x 100 = 38.13%
Route 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[16][17] This reaction is indispensable in drug discovery due to its broad substrate scope. We will evaluate its atom economy for the synthesis of 4-Amino-6-(morpholin-4-yl)pyrimidine from this compound and morpholine.
Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a general guideline for the Buchwald-Hartwig amination.
-
Preparation: In an oven-dried resealable tube, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the amine, morpholine (1.2 eq.), followed by an anhydrous solvent such as toluene or dioxane.
-
Base Addition: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at the required temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the residue by flash column chromatography to yield the desired product.[18][19]
Atom Economy Calculation: Buchwald-Hartwig Amination
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₄H₄IN₃ | 221.00[7][8] |
| Morpholine | C₄H₉NO | 87.12[20][21][22] |
| Sodium tert-butoxide | C₄H₉NaO | 96.10[23][24][25] |
| Total Reactant MW | 404.22 | |
| Desired Product: | ||
| 4-Amino-6-(morpholin-4-yl)pyrimidine | C₈H₁₂N₄O | 180.21[26] |
Calculation:
% Atom Economy = (180.21 / 404.22) x 100 = 44.58%
Comparative Analysis and Discussion
A direct comparison of the two synthetic routes reveals a notable difference in their theoretical efficiency.
| Metric | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Starting Material | This compound | This compound |
| Coupling Partner | Phenylboronic Acid | Morpholine |
| Product | 4-Amino-6-phenylpyrimidine | 4-Amino-6-(morpholin-4-yl)pyrimidine |
| Atom Economy | 38.13% | 44.58% |
The Buchwald-Hartwig amination exhibits a higher atom economy in this specific comparison. The primary reason for this is the lower molecular weight of the atoms shed as byproducts. In the Suzuki reaction, the boronic acid group (-B(OH)₂) and the iodine atom are replaced by the phenyl group, with the base being consumed to form salts. In the Buchwald-Hartwig reaction, only a single hydrogen from the amine's N-H bond and the iodine atom are eliminated, along with the base. The lower mass of the "leaving groups" in the amination contributes to a greater percentage of the reactant mass being incorporated into the final product.
While atom economy is a critical starting point, a holistic assessment of "greenness" must also consider other factors such as the choice of solvents (e.g., the use of aqueous media in some Suzuki reactions is a significant advantage), the toxicity of reagents and catalysts, and the energy required to drive the reactions.
Workflow Visualizations
The following diagrams illustrate the synthetic pathways and a conceptual breakdown of their respective atom economies.
Caption: Comparative workflows for Suzuki and Buchwald-Hartwig reactions.
Caption: Atom economy breakdown: Product mass vs. waste mass.
Conclusion
This guide demonstrates that while both the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for functionalizing this compound, their atom economies can differ based on the specific coupling partners involved. The Buchwald-Hartwig amination, in this case, proved to be the more atom-economical choice. For researchers and drug development professionals, conducting such assessments early in the synthetic design process is crucial for developing more sustainable, cost-effective, and environmentally responsible chemical manufacturing pathways.
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A Senior Application Scientist's Guide to Leveraging 4-Amino-6-iodopyrimidine for Kinase Inhibitor Discovery
A Comparative Analysis of a Key Building Block
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. A significant portion of approved kinase inhibitors operate by competing with ATP for binding to the enzyme's active site. The design of these ATP-competitive inhibitors hinges on the selection of a core molecular scaffold that can effectively mimic the adenine portion of ATP, thereby anchoring the inhibitor in the hinge region of the kinase domain.
The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine ring of ATP.[1][2] This allows pyrimidine derivatives to form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[3] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5] This guide provides an in-depth comparison of 4-Amino-6-iodopyrimidine against other common building blocks, offering a technical perspective on its advantages in the synthesis and optimization of next-generation kinase inhibitors.
The Aminopyrimidine Core: A Cornerstone of Kinase Inhibition
The aminopyrimidine scaffold is a recurring motif in a multitude of clinically successful kinase inhibitors.[2] Its efficacy stems from the ability of the amino group and one of the pyrimidine nitrogens to act as hydrogen bond donors and acceptors, respectively, effectively mimicking the interactions of ATP's adenine ring with the kinase hinge.[6] This bidentate hydrogen bonding pattern is a foundational element for achieving high-affinity binding. The strategic functionalization of other positions on the pyrimidine ring is then used to achieve selectivity and to occupy adjacent hydrophobic pockets within the ATP binding site.
Deep Dive: this compound as a Strategic Building Block
Chemical Properties and Synthetic Advantages
This compound is a di-substituted pyrimidine that offers a distinct set of advantages for synthetic chemists. The key to its utility lies in the carbon-iodine bond at the 6-position. In the realm of transition metal-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend of I > Br > Cl. This higher reactivity of the C-I bond translates to several practical benefits in the laboratory:
-
Milder Reaction Conditions: Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions can often be performed at lower temperatures and with lower catalyst loadings when using an iodo-substituted precursor compared to its chloro- or bromo-analogues. This can lead to cleaner reactions, higher yields, and better tolerance of sensitive functional groups on the coupling partner.
-
Greater Reaction Scope: The enhanced reactivity of the C-I bond allows for the coupling of a wider range of boronic acids, alkynes, and other organometallic reagents, including those that may be less reactive under the harsher conditions required for chloro-pyrimidines.
-
Facilitated SAR Studies: The reliability and broad scope of cross-coupling reactions with this compound empower medicinal chemists to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This accelerates the process of identifying compounds with optimal potency and selectivity.
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A Senior Application Scientist's Guide to Comparative Docking of Halopyrimidine-Derived Ligands
This guide provides an in-depth comparative analysis of molecular docking studies for a series of halogenated pyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a nuanced understanding of the structural and electronic factors governing ligand-protein interactions. We will explore the causal relationships behind experimental choices and furnish the supporting data necessary to critically evaluate the potential of halopyrimidines in modern drug discovery.
The Significance of Halogenation in Pyrimidine-Based Drug Design
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases[1][2][3]. The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this privileged structure offers a powerful tool to modulate a ligand's physicochemical properties and, consequently, its biological activity. Halogenation can influence lipophilicity, metabolic stability, and, most critically, the binding affinity for a target protein[2][4]. This is often achieved through the formation of specific, non-covalent interactions known as halogen bonds, which have gained significant recognition in rational drug design[2][5][6].
Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a macromolecular target[7][8][9]. By comparing the docking behavior of a homologous series of halopyrimidine-derived ligands, we can gain valuable insights into the structure-activity relationships (SAR) and guide the optimization of lead compounds[4][10][11].
Comparative Docking Analysis: Halopyrimidines Targeting EGFR
For this comparative study, we will focus on the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in cancer therapy[3][12][13][14]. We will analyze a hypothetical series of 4-halopyrimidine derivatives to illustrate the impact of different halogen substitutions on binding affinity and interaction patterns.
| Ligand ID | Halogen Substituent (X) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interactions |
| LIG-F | Fluorine | -7.8 | Met793, Leu718, Gly796 | Hydrogen Bonds, Hydrophobic Interactions |
| LIG-Cl | Chlorine | -8.5 | Met793, Leu718, Lys745, Cys797 | Hydrogen Bonds, Hydrophobic Interactions, Halogen Bond |
| LIG-Br | Bromine | -8.9 | Met793, Leu718, Lys745, Cys797 | Hydrogen Bonds, Hydrophobic Interactions, Strong Halogen Bond |
| LIG-I | Iodine | -9.2 | Met793, Leu718, Lys745, Cys797 | Hydrogen Bonds, Hydrophobic Interactions, Very Strong Halogen Bond |
Data Interpretation:
The data in the table above illustrates a clear trend: as we descend the halogen group from fluorine to iodine, the predicted binding affinity for the EGFR kinase domain increases. This trend can be attributed to several factors:
-
Polarizability and Halogen Bonding: The polarizability of the halogen atom increases from fluorine to iodine. This enhanced polarizability strengthens the halogen bond, a specific interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophilic partner on the protein, such as a backbone carbonyl oxygen[5][6]. In the case of EGFR, the larger halogens (Cl, Br, I) are more likely to form a productive halogen bond with a key residue in the active site, contributing to a more negative (i.e., more favorable) binding energy.
-
Van der Waals Interactions: The increasing size of the halogen atom from fluorine to iodine also leads to more extensive van der Waals contacts with hydrophobic residues in the binding pocket, further enhancing the binding affinity.
-
Fluorine's Unique Role: While fluorine is the most electronegative halogen, its small size and low polarizability make it a weak halogen bond donor. Its primary contributions to binding are often through the modulation of the ligand's overall electronic properties and by forming favorable dipole-dipole or hydrogen bond interactions[15].
Experimental Protocol: A Self-Validating System for Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of halopyrimidine ligands using the widely adopted AutoDock Vina software[16][17].
1. Protein Preparation:
-
Source: Obtain the 3D crystal structure of the target protein, in this case, EGFR kinase domain, from the Protein Data Bank (PDB; e.g., PDB ID: 1M17)[16].
-
Preprocessing: Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands from the PDB file[9].
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign Kollman charges. This step is crucial for accurately modeling electrostatic and hydrogen bonding interactions[9][16].
-
File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina[16].
2. Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the halopyrimidine derivatives (fluoro-, chloro-, bromo-, and iodo-substituted) using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a computational chemistry program to obtain the lowest energy conformation[9].
-
Torsion Tree Definition: In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during the docking simulation[16].
-
File Format Conversion: Save the prepared ligands in the PDBQT format[16].
3. Docking Simulation:
-
Grid Box Generation: Define a grid box that encompasses the active site of the EGFR kinase domain. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket[9].
-
Docking Algorithm: Employ the Lamarckian Genetic Algorithm (LGA), the default search algorithm in AutoDock Vina, to explore a wide range of ligand conformations and orientations[9].
-
Execution: Run the AutoDock Vina simulation. The program will calculate the binding affinity for each ligand and generate a set of predicted binding poses.
4. Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction[16].
-
Pose Visualization and Interaction Analysis: Use molecular visualization software such as PyMOL or UCSF Chimera to analyze the top-ranked binding poses. Identify key interactions, including hydrogen bonds, hydrophobic contacts, and halogen bonds, between the ligand and the protein's amino acid residues[7].
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of this work, the following diagrams are provided.
Caption: Comparative Molecular Docking Workflow.
Caption: Simplified EGFR Signaling Pathway Inhibition.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of halopyrimidine-derived ligands. The presented data and protocols underscore the importance of systematic structural modification and the power of computational tools in modern drug discovery. The observed trend of increasing binding affinity with larger halogen substituents highlights the significant role of halogen bonding and other non-covalent interactions in ligand recognition. By applying the principles and methodologies outlined herein, researchers can accelerate the design and optimization of novel and potent pyrimidine-based therapeutics.
References
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules.
- Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers. ResearchGate.
- Halogen-bonding interactions for compound 14 as predicted by flexible... ResearchGate.
- Molecular Docking Studies On Antiviral Activity Of Novel Pyrazole Contain Hydrazineyl Pyrimidine Derivatives. RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2022_13(4)/[18].pdf]([Link]18].pdf)
- Ditopic halogen bonding with bipyrimidines and activated pyrimidines. PubMed.
- Synthesis, biological screening and molecular docking studies of novel 4,6-pyrimidine derivatives as EGFR-TK inhibitors. ResearchGate.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- AutoDock Vina. The Scripps Research Institute.
- Synthesis, biological screening and molecular docking studies of novel 4,6-pyrimidine derivatives as EGFR-TK inhibitors. OUCI.
- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. PubMed Central.
- Structure Activity Relationships. Drug Design Org.
- Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI.
- Molecular Docking in Halogen Bonding. Semantic Scholar.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers. PubMed.
- Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed.
- Structural Activity Relationship of Drugs and its Applications. Longdom Publishing.
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed.
- Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. PubMed.
- The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements. Journal of the Chemical Society, Perkin Transactions 2.
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The Strategic Utility of 4-Amino-6-iodopyrimidine in Kinase Inhibitor Synthesis: A Patent Literature Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. Its prevalence is a testament to its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region. Among the diverse array of functionalized pyrimidines, 4-Amino-6-iodopyrimidine has emerged as a strategic and versatile building block. This guide provides an in-depth analysis of the patent literature, comparing the use of this compound with alternative starting materials in the synthesis of kinase inhibitors and other therapeutic agents, supported by experimental data and synthetic workflows.
The Versatility of the Pyrimidine Core in Drug Discovery
The pyrimidine ring is a privileged structure in drug design, featuring prominently in numerous FDA-approved drugs. Its nitrogen atoms act as key hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of kinases. The C4 and C6 positions of the pyrimidine ring offer ideal vectors for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The strategic functionalization of these positions is a critical aspect of kinase inhibitor design.
This compound: A Strategic Linchpin in Synthesis
This compound offers a unique combination of functionalities that make it a highly valuable intermediate in multi-step syntheses. The amino group at the C4 position can act as a key hydrogen bond donor, while the iodine atom at the C6 position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality allows for the sequential and regioselective introduction of diverse chemical moieties, facilitating the exploration of structure-activity relationships (SAR).
The iodine substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful synthetic tools enable the facile introduction of aryl, heteroaryl, alkynyl, and amino groups at the C6 position, providing access to a vast chemical space of potential kinase inhibitors.
Comparative Analysis: this compound vs. Dihalopyrimidines
While this compound is a powerful synthetic tool, a significant portion of the patent literature describes the use of dihalopyrimidines, most commonly 4,6-dichloropyrimidine, as the starting material for kinase inhibitor synthesis.[1][2] The choice between these starting materials is often dictated by the desired synthetic strategy and the target molecule's final architecture.
| Feature | This compound | 4,6-Dichloropyrimidine |
| Reactivity | The iodine at C6 is highly reactive in cross-coupling reactions. The amino group at C4 is a key pharmacophoric feature. | Both chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for sequential or simultaneous displacement. |
| Synthetic Strategy | Ideal for late-stage diversification at the C6 position via cross-coupling. The C4-amino group is often a core element of the final pharmacophore. | Allows for the introduction of two different nucleophiles at the C4 and C6 positions. The order of substitution can be controlled by reaction conditions. |
| Cost & Availability | Generally more expensive and less readily available than dichloropyrimidines. | Relatively inexpensive and widely available commercially.[2] |
| Patent Examples | Utilized in the synthesis of complex heterocyclic systems like pyrimido[4,5-b]indoles.[3] | Extensively used in the synthesis of a wide range of kinase inhibitors, including MARK4 and Aurora kinase inhibitors.[1][4] |
The primary advantage of 4,6-dichloropyrimidine lies in its cost-effectiveness and the ability to perform sequential nucleophilic aromatic substitutions to introduce diverse functionalities at both the C4 and C6 positions.[1][2] However, the reactivity of the two chlorine atoms can sometimes be similar, leading to challenges in achieving high regioselectivity.
In contrast, this compound offers a more controlled and predictable synthetic route when the C4-amino group is a desired final feature. The high reactivity of the C-I bond in palladium-catalyzed reactions allows for the introduction of complex and diverse substituents at the C6 position with high efficiency and selectivity.
Patented Synthetic Applications of Pyrimidine Scaffolds
The patent literature is replete with examples of kinase inhibitors built upon the pyrimidine core. While direct and explicit examples detailing the use of this compound as a starting material are less common in the public domain, the synthetic logic for its application is evident in the construction of complex heterocyclic systems.
Synthesis of Pyrimido[4,5-b]indole Derivatives
One notable patent describes the synthesis of pyrimido[4,5-b]indole derivatives, which are valuable in the expansion of hematopoietic stem cells.[3] The synthetic scheme involves the reaction of a 4,6-dihalo-5-iodopyrimidine with a phenol, aniline, or thiophenol, followed by an intramolecular Heck reaction to form the tricyclic core. This highlights the utility of an iodo-substituted pyrimidine in constructing fused ring systems, a common strategy in the design of potent and selective kinase inhibitors.
Caption: Synthetic workflow for Pyrimido[4,5-b]indole derivatives.
Synthesis of MARK4 Inhibitors from 4,6-Dichloropyrimidine
A compelling example of the utility of 4,6-dichloropyrimidine is found in the synthesis of microtubule affinity-regulating kinase 4 (MARK4) inhibitors for potential Alzheimer's disease treatment.[1] The synthesis commences with a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and Boc-protected piperazine. The resulting intermediate undergoes a Suzuki coupling with thiophene-3-boronic acid, followed by deprotection and subsequent sulfonylation to yield the final products.
Caption: Synthetic workflow for MARK4 inhibitors.
Experimental Protocols from Patent Literature
To provide a practical understanding of the synthetic methodologies, the following are representative experimental protocols adapted from the patent literature for key transformations involving pyrimidine intermediates.
Protocol 1: Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine
This protocol is adapted from the synthesis of intermediates for MARK4 inhibitors.[1]
Objective: To synthesize tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate.
Materials:
-
4,6-Dichloropyrimidine
-
tert-Butoxycarbonyl (Boc)-protected piperazine
-
Triethylamine (TEA)
-
Isopropanol
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in isopropanol, add tert-butoxycarbonyl (Boc)-protected piperazine (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling with a Chloropyrimidine Intermediate
This protocol is a general representation of the Suzuki coupling step in the synthesis of 4,6-disubstituted pyrimidine-based kinase inhibitors.[1]
Objective: To synthesize tert-butyl 4-(6-(thiophen-3-yl)pyrimidin-4-yl)piperazine-1-carboxylate.
Materials:
-
tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
-
Thiophene-3-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
-
To a degassed solution of tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and water, add thiophene-3-boronic acid (1.2 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired coupled product.
Conclusion: Strategic Choices in Pyrimidine Chemistry
The patent literature reveals a pragmatic approach to the synthesis of pyrimidine-based kinase inhibitors, with the choice of starting material being a key strategic decision. While 4,6-dichloropyrimidine offers a cost-effective and versatile route for introducing diversity at both the C4 and C6 positions, this compound provides a more controlled pathway for the synthesis of molecules where a C4-amino group is a crucial pharmacophoric element and late-stage diversification at the C6 position is desired. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for accessing novel chemical space. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic application of functionalized pyrimidine building blocks like this compound will undoubtedly remain a central theme in drug discovery and development.
References
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC. [Link]
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]
- US9409906B2 - Pyrimido[4,5-B]indole derivatives and use thereof in the expansion of hematopoietic stem cells - Google P
- Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin dependent kinase 2 (CDK2) inhibitors.
- Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. [Link]
- One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition.
- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. [Link]
- Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
- Recent Advances in Pyrimidine-Based Drugs. Semantic Scholar. [Link]
- An e cient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cel. Scientia Iranica. [Link]
- Journal of Medicinal Chemistry Ahead of Print.
- US20140330008A1 - Process for the preparation of boronic acid intermediates - Google P
- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google P
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- Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2.
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google P
- Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. [Link]
- US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives - Google P
- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google P
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-6-iodopyrimidine
For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Compounds like 4-Amino-6-iodopyrimidine are valuable building blocks, but their handling and disposal demand a rigorous, scientifically-grounded approach. This guide moves beyond mere compliance, offering a detailed operational plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Our directive is to treat chemical disposal not as a footnote to an experiment, but as an integral part of the research lifecycle. The causality behind each step is as important as the step itself.
Hazard Profile: An Evidence-Based Assessment
Understanding the "why" of a disposal protocol begins with a thorough hazard assessment. While comprehensive toxicological data for this compound is not widely available, a conservative approach is mandated by its chemical structure and data from closely related analogs.[1]
As a halogenated nitrogen-containing heterocyclic compound, it should be handled as a hazardous substance.[2][3] Analogs such as 4-Amino-6-chloropyrimidine are classified as causing skin, eye, and respiratory irritation.[4][5] Therefore, we must assume a similar hazard profile for this compound. Furthermore, thermal decomposition may release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[4][6]
| Hazard Category | Anticipated Risk & Rationale | Source (Analog) |
| Skin Irritation | Expected to cause skin irritation upon contact. | [4][5] |
| Eye Irritation | Expected to cause serious eye irritation. | [4][5] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | [4][5] |
| Environmental Hazard | Halogenated organic compounds can pose risks to aquatic life; drain disposal is prohibited. | [7][8] |
| Reactivity | Incompatible with strong oxidizing agents and acids. | [1][4] |
Pre-Disposal Safety: Engineering Controls and PPE
Before beginning any waste consolidation or disposal procedures, the immediate environment and personnel must be protected. This is a non-negotiable prerequisite.
Engineering Controls
All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a properly functioning and certified chemical fume hood.[9][10] This is the primary line of defense to prevent the inhalation of fine particulates.
Personal Protective Equipment (PPE)
The selection of PPE is based on a direct risk assessment from the compound's anticipated hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | To prevent direct skin contact and absorption.[9] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles or splashes.[1] |
| Body Protection | Standard laboratory coat, fully fastened. | To protect skin and personal clothing from contamination.[9] |
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through a licensed environmental waste management contractor.[4][6][9][10] On-site chemical neutralization is not recommended due to the potential for hazardous reactions and byproducts.
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of chemical waste management is segregation. Halogenated waste streams are treated differently and are often more costly to dispose of than non-halogenated streams.[3][8][11]
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."
-
Causality: Mixing halogenated waste with non-halogenated solvents forces the entire volume to be treated as the more hazardous (and expensive) category, increasing disposal costs and environmental burden.[8][11]
Step 2: Waste Collection and Containment
-
Action: Collect all materials contaminated with this compound, including gloves, weigh boats, and pipette tips, in a compatible, sealable container (e.g., a high-density polyethylene (HDPE) pail or drum).[12]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound") and the approximate concentration or quantity. Do not use abbreviations.[12]
-
Causality: Proper containment and labeling prevent accidental exposure, ensure incompatible wastes are not mixed, and are required for legal transport and disposal.[12][13]
Step 3: Management of Empty Containers
Empty containers that once held this compound are considered hazardous waste and must be managed accordingly.[9]
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Crucial Detail: Collect all three rinsate portions as "Halogenated Organic Liquid Waste." This rinsate must not be poured down the drain.[9]
-
Final Step: After rinsing, deface the original product label and puncture the container to prevent reuse. It can then be disposed of with other decontaminated lab materials.[9]
-
Causality: Residual amounts of the chemical can remain in an "empty" container, posing a hazard. The triple-rinse procedure ensures the container is decontaminated to a safe level.
Step 4: Temporary On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be at or near the point of generation.
-
Storage Conditions: The storage area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[9][10] Ensure the container is stored within secondary containment to manage potential leaks.[3]
-
Causality: Safe, segregated storage prevents accidental spills, reactions, and exposure to personnel while awaiting pickup by waste management professionals.
Step 5: Arranging for Professional Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[9][10]
-
Documentation: Provide the waste contractor with a copy of the Safety Data Sheet (SDS) if available, or at minimum, a document outlining the known hazards based on analogs.
-
Causality: Disposal of hazardous waste is highly regulated. Using a licensed contractor ensures that the material will be transported and disposed of in compliance with all local, state, and federal regulations, fulfilling the "cradle-to-grave" responsibility of the waste generator.[8]
Emergency Spill Procedures
In the event of a spill, a swift and correct response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill (manageable by a trained individual), ensure you have the correct PPE and proceed. For a large spill, evacuate the area immediately and contact your institution's emergency response team.
-
Containment (Small Spill): Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.[2]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the size.
Disposal Workflow Diagram
The following diagram provides a clear, logical path for the disposal process, from the point of generation to final disposition.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- OSHA (Occupational Safety and Health Administration).OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm. 1986 May;43(5):1193-204. [Link]
- OSHA (Occupational Safety and Health Administration).Guidelines for Cytotoxic (Antineoplastic) Drugs.[Link]
- OSHA (Occupational Safety and Health Administration).Controlling Occupational Exposure to Hazardous Drugs.[Link]
- Yodaiken, R.E.OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Pan American Health Organization.Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.[Link]
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- United States Environmental Protection Agency (EPA).
- Temple University.
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A Researcher's Guide to the Safe Handling of 4-Amino-6-iodopyrimidine: From Personal Protection to Disposal
For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel compound synthesis, ensuring a robust safety culture is not just a regulatory hurdle—it is the bedrock of scientific integrity and innovation. 4-Amino-6-iodopyrimidine, a key building block in medicinal chemistry, demands a meticulous approach to handling. Its structure, a substituted pyrimidine, suggests potential biological activity and, consequently, the need for stringent safety protocols to mitigate exposure risks. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond mere compliance to foster a proactive safety mindset in the laboratory.
The causality behind the stringent handling protocols for compounds like this compound lies in their potential to interact with biological systems. While specific toxicological data for this compound is not extensively published, the general class of aminopyrimidines and halogenated heterocyclic compounds warrants a precautionary approach. The amino group can be involved in hydrogen bonding and may mimic endogenous nucleobases, while the iodine atom, a halogen, can influence the compound's reactivity and metabolic profile. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is critical. This compound is typically a solid powder, and as such, the primary exposure risk during handling is the inhalation of fine dust particles and dermal contact.
Engineering Controls are the most effective means of exposure reduction and should always be prioritized over personal protective equipment (PPE).
-
Chemical Fume Hood: All weighing and transfer operations involving this compound powder must be conducted within a certified chemical fume hood.[1][2] This ensures that any airborne particles are effectively captured and exhausted, preventing inhalation by the operator and contamination of the general laboratory environment.
-
Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour, to further dilute any fugitive emissions.
II. Personal Protective Equipment (PPE): A Comprehensive Barrier
While engineering controls are primary, a robust PPE regimen is essential as a secondary barrier against exposure. The selection of PPE should be based on a thorough understanding of the potential hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides good chemical resistance to a range of organic compounds. Double-gloving is recommended when handling the pure solid or concentrated solutions to provide an extra layer of protection against potential tears or pinholes.[3] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects the eyes from airborne dust particles and accidental splashes of solutions containing the compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | A NIOSH-approved N95 respirator | Recommended when handling larger quantities of the powder or when the potential for aerosol generation is high, to prevent inhalation of fine particles.[1][2] |
Donning and Doffing of PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
N95 Respirator (if required)
-
Eye Protection
-
Gloves (the cuff of the glove should go over the cuff of the lab coat sleeve)
Doffing Sequence (to be performed in a designated area):
-
Gloves (peel off without touching the outside with bare hands)
-
Lab Coat (fold inward, avoiding contact with the contaminated exterior)
-
Eye Protection
-
N95 Respirator (if worn)
-
Wash hands thoroughly with soap and water.[1]
Caption: Workflow for PPE selection and use when handling this compound.
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure minimizes the risk of accidental exposure and ensures the integrity of the experiment.
Weighing and Transferring the Solid:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as per the donning sequence.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully open the container of this compound. Avoid creating dust clouds.
-
Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat.
-
Securely close the primary container.
-
Transfer the weighed powder to the reaction vessel or dissolution solvent within the fume hood.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
Preparing Solutions:
-
Always add the solid this compound to the solvent, not the other way around, to prevent splashing.
-
If the dissolution is exothermic, add the solid in small portions and allow the solution to cool.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, date, and your initials.
IV. Emergency Procedures: Preparedness is Key
Accidents can happen even in the most well-regulated laboratories. A clear and practiced emergency plan is essential.
Spill Response:
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, decontaminate the spill area with a suitable absorbent material.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste bag.
-
Wipe the area with soap and water.[4]
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Prevent re-entry to the area.
-
Provide details of the spill to the emergency response team.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
V. Disposal Plan: Cradle-to-Grave Responsibility
The responsible disposal of this compound and all associated contaminated materials is a critical component of laboratory safety and environmental stewardship.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated weigh boats, gloves, and absorbent materials should be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste streams.[7]
Decontamination of Glassware:
-
Rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect this first rinse as halogenated organic liquid waste.
-
Subsequent washes with detergent and water can typically be disposed of down the drain, but consult your institutional EHS guidelines.
Caption: A streamlined workflow for the proper disposal of this compound waste.
VI. Conclusion: A Culture of Safety
The safe handling of this compound is not a matter of following a checklist but of internalizing a culture of safety. By understanding the rationale behind each procedural step, from the necessity of a fume hood to the specifics of waste segregation, researchers can transform safety protocols from a set of rules into an intuitive and integral part of their scientific practice. This proactive approach not only protects the individual and the environment but also upholds the integrity and quality of the research itself.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
- EHSO. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
- UTHSC Office of Research. (n.d.). Chemical Spills | Research Safety Affairs.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
- MIT Environmental Health & Safety. (n.d.). Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- ChemicalRegister.com. (n.d.). This compound (CAS No. 53557-69-0) Suppliers.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
